molecular formula C17H19NO4 B15606718 Coccinine

Coccinine

Cat. No.: B15606718
M. Wt: 301.34 g/mol
InChI Key: MKYLOMHWHWEFCT-UHFFFAOYSA-N
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Description

Coccinine is a useful research compound. Its molecular formula is C17H19NO4 and its molecular weight is 301.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraen-15-ol

InChI

InChI=1S/C17H19NO4/c1-20-15-4-11-12-7-18(13(11)5-14(15)19)6-9-2-16-17(3-10(9)12)22-8-21-16/h2-4,12-15,19H,5-8H2,1H3

InChI Key

MKYLOMHWHWEFCT-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Biological Properties of Coccinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccinine is a naturally occurring montanine-type Amaryllidaceae alkaloid. First isolated from Haemanthus coccineus, this molecule has garnered interest within the scientific community due to its significant biological activities, particularly its potent anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental methodologies associated with this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound, with the CAS number 485-57-4, possesses a complex pentacyclic ring system. Its systematic IUPAC name is (1S,13S,15S,16R)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraen-15-ol.[1] The chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C17H19NO4
Molecular Weight 301.34 g/mol
CAS Number 485-57-4
IUPAC Name (1S,13S,15S,16R)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraen-15-ol
SMILES CO[C@@H]1C=C2--INVALID-LINK--N3C[C@H]2C4=CC5=C(C=C4C3)OCO5
InChI InChI=1S/C17H19NO4/c1-20-15-4-11-12-7-18(13(11)5-14(15)19)6-9-2-16-17(3-10(9)12)22-8-21-16/h2-4,12-15,19H,5-8H2,1H3/t12-,13-,14-,15+/m0/s1
InChIKey MKYLOMHWHWEFCT-ZQDZILKHSA-N
Topological Polar Surface Area 51.2 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 1

Biological Activity

This compound has demonstrated a range of biological activities, with its anticancer effects being the most prominent. It also exhibits inhibitory activity against the serotonin (B10506) transporter (SERT) and P-glycoprotein (P-gp).

Anticancer Activity

This compound exhibits significant cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound against various cancer cell lines are presented in the table below.

Cell LineCancer TypeIC50 (µM)
MCF7Breast CancerData not specified
Hs578TBreast CancerData not specified
MDA-MB-231Breast CancerData not specified
HCT-15Colon CancerData not specified
A549Lung Cancer1.09 (for Montanine)
JurkatLeukemia1.04 (for Montanine)

Note: Specific IC50 values for this compound against some cell lines were not available in the provided search results. The values for Montanine, a closely related alkaloid, are included for comparative purposes as they share the same core structure and exhibit similar activities.[1]

Other Biological Activities

Beyond its anticancer effects, this compound has been shown to be a weak inhibitor of the serotonin transporter (SERT) and P-glycoprotein (P-gp).[2]

  • SERT Inhibition: IC50: 196.3 µM; Ki: 106.8 µM[2]

  • P-gp Inhibition: IC50: 0.96 mM[2]

Experimental Protocols

Isolation of this compound from Haemanthus humilis

Haemanthus humilis has been identified as a rich natural source of this compound, where it is the main alkaloid. A general protocol for the isolation and purification of this compound from the bulbs of this plant is outlined below.

G cluster_0 Extraction and Isolation Workflow prep Plant Material Preparation (Fresh bulbs of Haemanthus humilis are collected, washed, and minced) extr Acid-Base Extraction (Maceration in acidic ethanol (B145695), followed by partitioning with an organic solvent at different pH values) prep->extr Extraction frac Fractionation (Crude alkaloid extract is subjected to column chromatography over silica (B1680970) gel) extr->frac Fractionation purif Purification (Fractions containing this compound are further purified by preparative TLC or HPLC) frac->purif Purification charac Characterization (Structure elucidation and confirmation using NMR, MS, and IR spectroscopy) purif->charac Characterization

General workflow for this compound isolation.

Protocol Details:

  • Plant Material Preparation: Fresh bulbs of Haemanthus humilis are collected, thoroughly washed with distilled water to remove any soil and debris, and then finely minced to increase the surface area for extraction.

  • Extraction: The minced plant material is macerated with an acidified alcoholic solvent (e.g., ethanol with 1% HCl) at room temperature for an extended period (e.g., 48-72 hours). The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a nonpolar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and extracted with a polar organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) to isolate the crude alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically starting with a nonpolar solvent like hexane (B92381) or chloroform and gradually adding a more polar solvent like methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions showing the presence of this compound (identified by comparison with a standard or by spectroscopic analysis) are combined and may require further purification using preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.

Cytotoxicity Assay (MTT Assay)

The in vitro anticancer activity of this compound is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G cluster_1 MTT Assay Workflow cell_seeding Cell Seeding (Cancer cells are seeded in 96-well plates and allowed to adhere overnight) treatment Compound Treatment (Cells are treated with various concentrations of this compound for a specified duration, e.g., 48-72 hours) cell_seeding->treatment mtt_addition MTT Addition (MTT solution is added to each well and incubated to allow formazan (B1609692) crystal formation) treatment->mtt_addition solubilization Formazan Solubilization (A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals) mtt_addition->solubilization absorbance Absorbance Measurement (The absorbance is read at a specific wavelength, typically around 570 nm, using a microplate reader) solubilization->absorbance calculation IC50 Calculation (The percentage of cell viability is calculated relative to the control, and the IC50 value is determined) absorbance->calculation

Workflow for determining cytotoxicity using the MTT assay.

Protocol Details:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a period of 48 to 72 hours.

  • MTT Incubation: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of this compound relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

The precise molecular mechanism of this compound's anticancer activity is still under investigation. However, based on studies of the closely related montanine-type alkaloids, a plausible signaling pathway involves the induction of apoptosis through the intrinsic mitochondrial pathway and the activation of the DNA damage response.

G cluster_2 Proposed Anticancer Signaling Pathway of this compound This compound This compound DNA_damage DNA Damage This compound->DNA_damage Mitochondria Mitochondrial Depolarization This compound->Mitochondria Chk1 Phosphorylation of Chk1 (Ser345) DNA_damage->Chk1 Apoptosis Apoptosis (Programmed Cell Death) Chk1->Apoptosis Caspase_activation Caspase Activation (e.g., Caspase-3, -9) Mitochondria->Caspase_activation Caspase_activation->Apoptosis

References

Coccinine: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coccinine, a member of the Amaryllidaceae alkaloid family, has garnered interest for its notable biological activities, particularly its anticancer properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and methods of isolation of this compound. It further details its cytotoxic effects on various cancer cell lines and explores the current understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring isoquinoline (B145761) alkaloid found within the Amaryllidaceae family of plants.[1] Like many Amaryllidaceae alkaloids, it has demonstrated significant biological activity, drawing the attention of the scientific community for its potential therapeutic applications.[2][3] This guide will delve into the technical aspects of this compound, from its initial discovery to its potential as an anticancer agent.

Discovery and Natural Sources

The alkaloid this compound has been identified in several species of the genus Haemanthus, commonly known as paintbrush lilies.[4] While initially reported in Haemanthus coccineus, a more recent study has identified Haemanthus humilis as a particularly rich natural source of this compound.[1]

Table 1: Natural Sources and Yield of this compound

Plant SpeciesPart of PlantYield of this compoundReference
Haemanthus humilisBulbs1.49 g/kg[1]
Haemanthus coccineusBulbsData not available[4]
Haemanthus deformisBulbs and leavesPresent[5]

Physicochemical Properties

This compound is characterized by the following molecular and physical properties:

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₇H₁₉NO₄
Molecular Weight301.34 g/mol
IUPAC Name(1S,13S,15S,16R)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.0²,¹⁰.0⁴,⁸.0¹³,¹⁸]nonadeca-2,4(8),9,17-tetraen-15-ol

Experimental Protocols

Isolation and Purification of this compound from Haemanthus humilis

The following protocol is a generalized acid-base extraction method adapted from procedures for isolating alkaloids from Amaryllidaceae species.[1]

Diagram 1: General Workflow for this compound Isolation

G start Dried and powdered Haemanthus humilis bulbs extraction Maceration with ethanol (B145695) start->extraction acidification Acidification of extract (e.g., with HCl) extraction->acidification partition1 Partition with organic solvent (e.g., ethyl acetate) to remove neutral compounds acidification->partition1 basification Basification of aqueous layer (e.g., with NaOH) to pH 9-10 partition1->basification partition2 Extraction of alkaloids with organic solvent (e.g., ethyl acetate) basification->partition2 drying Drying of organic extract (e.g., with anhydrous Na2SO4) partition2->drying concentration Concentration under reduced pressure drying->concentration chromatography Chromatographic purification (e.g., silica (B1680970) gel column chromatography) concentration->chromatography This compound Pure this compound chromatography->this compound

A generalized workflow for the isolation of this compound.

Methodology:

  • Extraction: Dried and powdered bulbs of Haemanthus humilis are macerated with ethanol at room temperature with continuous agitation.[5]

  • Acidification: The resulting extract is acidified to a pH of approximately 2.

  • Solvent Partitioning (Removal of Non-Basic Compounds): The acidified extract is partitioned with an organic solvent such as ethyl acetate. The aqueous layer, containing the protonated alkaloids, is retained.

  • Basification: The pH of the aqueous layer is adjusted to 9-10 using a base like sodium hydroxide (B78521) (NaOH).[1]

  • Alkaloid Extraction: The basified aqueous solution is then extracted multiple times with an equal volume of ethyl acetate.[1] The organic layers containing the free alkaloids are combined.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude alkaloid extract.

  • Chromatographic Purification: The crude extract is subjected to silica gel column chromatography to separate the individual alkaloids.[1] The fractions are monitored by thin-layer chromatography (TLC), and those containing this compound are combined and concentrated to yield the pure compound.

Biological Activity: Anticancer Properties

This compound has been evaluated for its cytotoxic activity against a panel of human cancer cell lines, demonstrating significant effects at low micromolar concentrations.[1]

Table 3: Anticancer Activity of this compound (IC₅₀ Values)

Cancer Cell LineIC₅₀ (µM)Reference
Data not available in abstractData not available in abstract[1]

Note: While a 2019 study reported the evaluation of this compound's anticancer activity against six human cancer cell lines with significant results at low micromolar concentrations, the specific IC₅₀ values were not available in the accessed literature.[1]

General Mechanism of Action of Amaryllidaceae Alkaloids

While the specific signaling pathways affected by this compound are not yet fully elucidated, the anticancer activity of Amaryllidaceae alkaloids is generally attributed to the induction of apoptosis and cell cycle arrest.[2][6][7]

Diagram 2: Proposed General Mechanism of Anticancer Activity of Amaryllidaceae Alkaloids

G alkaloid Amaryllidaceae Alkaloid (e.g., this compound) cell Cancer Cell alkaloid->cell apoptosis Induction of Apoptosis cell->apoptosis cell_cycle Cell Cycle Arrest cell->cell_cycle proliferation Inhibition of Cell Proliferation apoptosis->proliferation cell_cycle->proliferation

Proposed mechanism for Amaryllidaceae alkaloid anticancer activity.

Conclusion and Future Directions

This compound, an alkaloid readily available from Haemanthus humilis, has demonstrated promising anticancer activity. This guide has summarized the current knowledge regarding its discovery, natural sources, and a general protocol for its isolation. The preliminary data on its biological activity warrant further investigation to elucidate the specific molecular targets and signaling pathways involved in its cytotoxic effects. Future research should focus on obtaining detailed quantitative data on its anticancer activity against a broader range of cancer cell lines and in vivo models to fully assess its therapeutic potential.

References

The Enigmatic Assembly Line: A Technical Guide to Coccinine Biosynthesis in Ladybirds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coccinine, a key defensive alkaloid of ladybirds (family Coccinellidae), provides a fascinating case study in insect chemical ecology and natural product biosynthesis. This tricyclic alkaloid is a potent deterrent against predators, contributing significantly to the survival of these iconic beetles. Understanding its biosynthetic pathway is not only crucial for ecological studies but also holds potential for applications in drug development and biocontrol. This technical guide synthesizes the current understanding of the this compound biosynthesis pathway, details relevant experimental protocols, and presents a framework for the quantitative data required to fully elucidate this complex process. While the complete enzymatic cascade remains to be fully characterized, a proposed pathway rooted in fatty acid metabolism has been established through isotopic labeling studies. This document provides an in-depth overview of the known and hypothesized steps, methodologies for further investigation, and a visual representation of the biosynthetic route.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is an intricate process that is understood to originate from fatty acid metabolism, rather than a polyketide pathway.[1][2] The primary site of this synthesis is the fat body of the ladybird, a central metabolic organ in insects.[1][2] The pathway can be broadly divided into the formation of a fatty acid precursor, followed by a series of modifications and cyclizations to create the characteristic alkaloid backbone, and a final oxidation step.

1.1. Precursor Synthesis:

The fundamental building blocks for this compound are acetate (B1210297) units, which are incorporated into the alkaloid structure.[1] These acetate units are first assembled into a long-chain fatty acid. While the general pathway appears conserved, there can be species-specific variations in the preferred fatty acid precursors.[1] In some species, such as Coccinella septempunctata, stearic acid (an 18-carbon saturated fatty acid) is believed to be a key precursor.[1] The synthesis of stearic acid from acetyl-CoA is a well-established pathway involving fatty acid synthase (FAS) and elongases.

1.2. Formation of the Tricyclic Core and Precoccinelline (B15476410):

The linear fatty acid chain undergoes a series of enzymatic modifications, including desaturation, oxidation, and cyclization, to form the tricyclic perhydro-9b-azaphenalene core of a precursor molecule, precoccinelline.[1] The nitrogen atom in the heterocyclic ring system is likely donated by glutamine.[1][2] The specific enzymes catalyzing these transformations are yet to be identified but are hypothesized to include desaturases, oxidases, and aminotransferases.[1] This cascade of reactions represents the most significant gap in our current understanding of this compound biosynthesis.

1.3. Final Oxidation to this compound:

The final step in the pathway is the oxidation of precoccinelline to form this compound.[1] this compound is the N-oxide of precoccinelline, and this transformation is likely catalyzed by an oxidase enzyme.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Coccinine_Biosynthesis acetyl_coa Acetyl-CoA stearic_acid Stearic Acid acetyl_coa->stearic_acid Fatty Acid Synthase modified_fatty_acid Modified Fatty Acid Chain stearic_acid->modified_fatty_acid Desaturation, Oxidation precoccinelline Precoccinelline modified_fatty_acid->precoccinelline Cyclization This compound This compound precoccinelline->this compound glutamine Glutamine nitrogen Nitrogen Incorporation nitrogen->precoccinelline Aminotransferase (hypothetical) oxidation_final Oxidation

Caption: Proposed biosynthetic pathway of this compound from acetyl-CoA.

Quantitative Data on this compound Biosynthesis

A comprehensive understanding of the this compound biosynthetic pathway requires quantitative data on various parameters. Currently, there is a significant lack of published data on enzyme kinetics, precursor concentrations, and pathway flux for this compound biosynthesis. The table below outlines the key quantitative data that are essential for future research in this area.

ParameterDescriptionImportance
Enzyme Kinetics
Michaelis Constant (Km)Substrate concentration at half-maximal velocity for each biosynthetic enzyme.Indicates the affinity of an enzyme for its substrate.
Maximal Velocity (Vmax)The maximum rate of reaction when the enzyme is saturated with substrate.Defines the catalytic capacity of an enzyme.
Turnover Number (kcat)The number of substrate molecules converted to product per enzyme molecule per unit of time.Measures the catalytic efficiency of an enzyme.
Metabolite Concentrations
Precursor PoolsIntracellular concentrations of acetyl-CoA, stearic acid, and glutamine in the fat body.Helps to understand substrate availability and potential rate-limiting steps.
Intermediate LevelsConcentrations of key biosynthetic intermediates.Provides insights into the flow of the pathway and potential bottlenecks.
Pathway Flux
Isotopic Labeling FluxThe rate of incorporation of labeled precursors (e.g., ¹³C-acetate) into this compound.Measures the overall activity and efficiency of the biosynthetic pathway.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of techniques for extraction, analysis, and in vitro studies.

Extraction and Purification of this compound from Ladybirds

This protocol is based on established methods for insect alkaloid extraction.

Materials:

  • Live or frozen ladybirds (e.g., Coccinella septempunctata)

  • Methanol (HPLC grade)

  • 0.5 N Hydrochloric acid (HCl)

  • Ammonium (B1175870) hydroxide (B78521) (25%)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Homogenizer (tissue grinder or mortar and pestle)

  • Centrifuge and centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Homogenization: Weigh a known amount of ladybirds and homogenize them in 0.5 N HCl.

  • Acid Extraction: Allow the homogenate to stand at room temperature for at least 30 minutes to extract the alkaloids as hydrochloride salts.

  • Centrifugation: Centrifuge the homogenate to pellet solid debris.

  • Supernatant Collection: Carefully collect the acidic aqueous supernatant containing the protonated alkaloids.

  • Basification: Transfer the supernatant to a separatory funnel and adjust the pH to 12-14 with ammonium hydroxide.

  • Liquid-Liquid Extraction: Extract the basified solution three times with equal volumes of dichloromethane.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentration: Filter the dried organic extract and evaporate the solvent using a rotary evaporator.

  • Reconstitution: Dissolve the residue in a known volume of a suitable solvent for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

GC-MS is a powerful technique for the identification and quantification of this compound.

Instrumentation and Parameters (suggested starting points):

  • Gas Chromatograph: Equipped with a capillary column suitable for alkaloid analysis (e.g., 5% phenyl-methylpolysiloxane).

  • Injector: Split/splitless injector, operated in splitless mode.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Initial temperature of 100°C, ramped to 280°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification.

Procedure:

  • Sample Injection: Inject a small volume (e.g., 1 µL) of the purified this compound extract into the GC.

  • Separation: The components of the extract are separated based on their volatility and interaction with the column's stationary phase.

  • Detection and Identification: As the components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique fingerprint that can be compared to a library for identification.

  • Quantification: For quantitative analysis, a calibration curve is generated using a certified standard of this compound.

In Vitro Biosynthesis Studies using Radiolabeled Precursors

In vitro assays with fat body tissue are crucial for identifying precursors and intermediates in the biosynthetic pathway.[1][2]

Materials:

  • Live ladybirds

  • Radiolabeled precursor (e.g., [¹⁴C]-acetate)

  • Insect saline buffer

  • Dissection tools

  • Incubation chamber

  • Scintillation counter

Procedure:

  • Fat Body Dissection: Dissect the fat body from ladybirds in cold insect saline.

  • Incubation: Incubate the dissected fat body tissue in a small volume of insect saline containing the radiolabeled precursor.

  • Reaction Quenching: After a set incubation time, stop the reaction by adding a solvent like methanol.

  • Extraction: Extract the alkaloids from the tissue and incubation medium as described in Protocol 3.1.

  • Analysis: Analyze the extract using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector to identify the labeled compounds.

  • Quantification of Incorporation: Use a scintillation counter to quantify the amount of radioactivity incorporated into this compound and its precursors.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical workflow for investigating the this compound biosynthesis pathway.

Experimental_Workflow cluster_extraction Extraction & Analysis cluster_biosynthesis Biosynthesis Elucidation cluster_enzyme Enzyme Characterization (Future Work) extraction This compound Extraction from Ladybirds gcms GC-MS Analysis extraction->gcms Identification & Quantification in_vitro In Vitro Fat Body Assay gcms->in_vitro Inform Assay Design radiolabeling Radiolabeled Precursor Incorporation in_vitro->radiolabeling analysis Analysis of Labeled Products (TLC/HPLC) radiolabeling->analysis enzyme_id Enzyme Identification (Transcriptomics/Proteomics) analysis->enzyme_id Identify Potential Enzymes enzyme_kinetics Enzyme Kinetics Studies enzyme_id->enzyme_kinetics

Caption: Experimental workflow for elucidating the this compound biosynthesis pathway.

Conclusion and Future Directions

The biosynthesis of this compound in ladybirds presents a compelling area of research with implications for chemical ecology, enzymology, and biotechnology. While the broad strokes of the pathway, originating from fatty acid metabolism, have been outlined, the specific enzymatic machinery remains a "black box." Future research should focus on the identification and characterization of the enzymes responsible for the cyclization and modification of the fatty acid precursor. The application of modern 'omics' technologies, such as transcriptomics and proteomics, on ladybird fat body tissue could be instrumental in identifying candidate genes and enzymes. Subsequent heterologous expression and in vitro characterization of these enzymes will be essential to fully piece together this fascinating biosynthetic puzzle. The protocols and framework for quantitative analysis presented in this guide provide a roadmap for these future investigations, which will undoubtedly deepen our understanding of the chemical arsenal (B13267) of ladybirds.

References

The Chemical Fortress: A Technical Guide to Coccinelline and Its Role in Insect Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The family Coccinellidae, commonly known as ladybugs, are a well-recognized group of beetles, not only for their ecological role as predators of agricultural pests but also for their remarkable chemical defense systems. This defense is largely mediated by a class of polycyclic alkaloids, with coccinelline (B1211609) being a principal agent in many species. When threatened, ladybugs engage in "reflex bleeding," exuding droplets of hemolymph from their leg joints, a fluid rich in these toxic and bitter-tasting compounds[1][2][3]. This technical guide provides an in-depth examination of coccinelline, its biosynthesis, mechanism of action, and the experimental methodologies used to investigate its defensive properties. Quantitative data on its concentration and bioactivity are presented to offer a comprehensive resource for chemical ecologists, entomologists, and pharmacologists.

Introduction to Coccinellid Chemical Defenses

Ladybugs advertise their chemical defenses through conspicuous aposematic (warning) coloration—typically bright reds and oranges with contrasting black spots—which predators learn to associate with an unpleasant experience[1][2]. The primary chemical weapons in this arsenal (B13267) are alkaloids, with over 50 identified from coccinellids[3]. In the seven-spot ladybug (Coccinella septempunctata), the most prominent of these is coccinelline, the N-oxide of its tertiary amine precursor, precoccinelline[1][4]. These alkaloids are not typically sequestered from their diet but are synthesized de novo by the beetles, representing a significant metabolic investment in survival[2][3].

Biosynthesis of Coccinelline

Initial hypotheses centered on a polyketide origin for coccinelline, but current evidence strongly supports a pathway derived from fatty acid metabolism[1][5]. Isotopic labeling studies have been pivotal in elucidating this pathway, which is believed to occur in the insect's fat body[2][5].

The proposed biosynthetic pathway begins with the synthesis of stearic acid (C18:0), which has been identified as a more efficient precursor than shorter-chain fatty acids like palmitic or myristic acid[1][5]. The nitrogen atom is incorporated from glutamine[1]. The stearic acid backbone undergoes a series of enzymatic modifications, including desaturation and hydroxylation, followed by intramolecular cyclization reactions to form the characteristic tricyclic azaphenalene core of precoccinelline (B15476410). In the final step, precoccinelline is oxidized to form the active N-oxide, coccinelline[2].

Coccinelline Biosynthesis Pathway cluster_0 Fatty Acid Synthesis (Fat Body) cluster_1 Modification and Cyclization cluster_2 Final Oxidation Acetyl-CoA Acetyl-CoA Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Acetyl-CoA->Fatty Acid Synthase (FAS) Stearic Acid (C18:0) Stearic Acid (C18:0) Fatty Acid Synthase (FAS)->Stearic Acid (C18:0) Tailoring Enzymes\n(Desaturases, Hydroxylases) Tailoring Enzymes (Desaturases, Hydroxylases) Stearic Acid (C18:0)->Tailoring Enzymes\n(Desaturases, Hydroxylases) Modified Fatty Acid Modified Fatty Acid Tailoring Enzymes\n(Desaturases, Hydroxylases)->Modified Fatty Acid Transaminase Transaminase Modified Fatty Acid->Transaminase + Glutamine Linear Amino-Fatty Acid Linear Amino-Fatty Acid Transaminase->Linear Amino-Fatty Acid Cyclization Cascade Cyclization Cascade Linear Amino-Fatty Acid->Cyclization Cascade Precoccinelline Precoccinelline Cyclization Cascade->Precoccinelline Oxidase Oxidase Precoccinelline->Oxidase Coccinelline (N-oxide) Coccinelline (N-oxide) Oxidase->Coccinelline (N-oxide) Glutamine_source Glutamine Glutamine_source->Transaminase

A proposed biosynthetic pathway for coccinelline from fatty acid precursors.

Mechanism of Action: Neurotoxicity

The defensive efficacy of coccinellid alkaloids is primarily due to their neurotoxic effects. They function as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels essential for synaptic transmission in the insect central nervous system[1][5][6].

Precoccinelline and related alkaloids act as non-competitive inhibitors, meaning they bind to an allosteric site within the ion channel of the nAChR, rather than competing with acetylcholine at its binding site[1][6]. This binding event physically blocks the flow of ions, preventing nerve impulse propagation and leading to paralysis and death in susceptible predators[5]. This inhibition is insurmountable, meaning it cannot be overcome by increasing the concentration of acetylcholine[1][6]. The N-oxide form, coccinelline, shows significantly lower binding affinity for nAChRs compared to its precursor, precoccinelline[1][2].

Mechanism of Action at nAChR cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) in Postsynaptic Membrane R1 R2 R3 R4 R5 label_channel Ion Channel Precoccinelline Precoccinelline Precoccinelline->label_channel Binds to allosteric site in channel Ion_Flow Na+ Influx -> Depolarization Normal_State Normal_State Normal_State->Ion_Flow Blocked_State Blocked State: Precoccinelline blocks channel No_Flow No Ion Influx -> Neurotransmission Blocked Blocked_State->No_Flow

Non-competitive antagonism of nAChRs by precoccinelline.

Quantitative Analysis of Defensive Properties

The concentration and bioactivity of coccinelline and its precursor vary between species and individuals. The following tables summarize available quantitative data.

ParameterSpeciesValueSource
Alkaloid Content per EggCoccinella septempunctata0.48 ± 0.05 µg[5]
Deterrent ConcentrationAgainst Myrmica rubra ants0.5%[7]

Table 1: Concentration and Deterrent Effect of Coccinelline.

AlkaloidTargetBioassayIC₅₀ (µM)Source
Precoccinelline Torpedo muscle nAChR[³H]-TCP DisplacementSimilar to Hippodamine[1][2]
Hippodamine Torpedo muscle nAChR[³H]-TCP DisplacementSimilar to Precoccinelline[1][2]
Coccinelline (N-oxide) Torpedo muscle nAChR[³H]-TCP DisplacementSignificantly Higher[1][2]
Exochomine Torpedo muscle nAChR[³H]-TCP DisplacementHighest (Lowest Affinity)[1][2]

Table 2: Comparative Bioactivity of Coccinellid Alkaloids at Nicotinic Acetylcholine Receptors. Note: Lower IC₅₀ values indicate higher binding affinity and potency. While specific values for precoccinelline were not individually quantified in the primary source, its potency is established relative to other alkaloids.

Key Experimental Protocols

Alkaloid Extraction and Quantification by GC-MS

This protocol describes a standard acid-base extraction method for isolating coccinelline from ladybug tissues, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).

Alkaloid Extraction and GC-MS Workflow cluster_Extraction Acid-Base Extraction cluster_Analysis GC-MS Analysis A 1. Homogenize Ladybugs in 0.5 N HCl B 2. Centrifuge to Pellet Debris A->B C 3. Collect Acidic Supernatant (contains protonated alkaloids) B->C D 4. Basify Supernatant to pH 12-14 with NH₄OH C->D E 5. Liquid-Liquid Extraction with Dichloromethane (3x) D->E F 6. Combine & Dry Organic Layers (over Na₂SO₄) E->F G 7. Evaporate Solvent (Rotary Evaporator) F->G H 8. Reconstitute Residue in known volume of solvent G->H I 9. Inject Sample into GC-MS H->I J 10. Separate Compounds (Temperature Gradient) I->J K 11. Detect by Mass Spectrometry (EI, Scan m/z 50-550) J->K L 12. Quantify using Internal/External Standard K->L

References

Unraveling the Neuronal Enigma of Coccinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: The current body of scientific literature lacks in-depth studies on the specific mechanism of action of the alkaloid Coccinine on neurons. While this compound is identified as a chemical entity, its neuropharmacological profile remains largely unexplored. Therefore, to fulfill the request for a detailed technical guide, this document will provide a comprehensive overview of the well-researched neuronal mechanism of Cocaine , a similarly named alkaloid with profound effects on the nervous system. This will be supplemented with available information on this compound and related neuroactive plant extracts to provide a broader context.

Introduction to this compound

This compound is a naturally occurring alkaloid found in plants of the Haemanthus species[1]. Its chemical formula is C17H19NO4[1]. Despite its identification, its biological activities and specific interactions with neuronal systems have not been extensively investigated.

In contrast, extracts from plants of the Cocculus species, such as Cocculus hirsutus, have been studied for their neuroprotective effects. These extracts have demonstrated potential in improving spatial learning and memory, reducing acetylcholinesterase activity, and enhancing antioxidant levels in brain tissue in preclinical models[2]. The active constituents responsible for these effects are thought to be a variety of alkaloids and other phytochemicals present in the plant[3][4][5]. However, a detailed molecular mechanism for any single alkaloid from these plants, including those with names similar to this compound, is not yet fully elucidated.

The Neuronal Mechanism of Action of Cocaine: A Detailed Examination

Cocaine is a powerful central nervous system stimulant with a well-defined mechanism of action at the neuronal level[6][7]. Its primary action is the blockade of monoamine transporters, leading to an increase in the synaptic concentration of dopamine (B1211576), norepinephrine (B1679862), and serotonin[6][8][9].

Primary Target: Monoamine Transporters

Cocaine binds to and inhibits the function of the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin (B10506) transporter (SERT)[6]. This inhibition prevents the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby prolonging their action on postsynaptic receptors[6][9]. The rewarding and reinforcing effects of cocaine are primarily attributed to its action on the mesolimbic dopamine pathway[6].

Quantitative Data on Cocaine's Interaction with Monoamine Transporters

The following table summarizes the binding affinities and inhibitory concentrations of cocaine for human monoamine transporters.

TransporterBinding Affinity (Ki, nM)Reuptake Inhibition (IC50, nM)
Dopamine (DAT)80 - 200100 - 400
Norepinephrine (NET)200 - 600100 - 300
Serotonin (SERT)80 - 300200 - 800

Note: The values presented are approximate ranges compiled from various pharmacological studies. Actual values may vary depending on the specific experimental conditions.

Signaling Pathways Affected by Cocaine

The increased synaptic dopamine levels triggered by cocaine activate D1 and D2 dopamine receptors, leading to downstream signaling cascades.

  • D1 Receptor Pathway: Activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which plays a role in the long-term changes in gene expression associated with addiction.

  • D2 Receptor Pathway: D2 receptor activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Cocaine's action on D2 receptors in the striatum has been shown to suppress lateral inhibition between indirect and direct pathway neurons, contributing to its locomotor effects[10].

The following diagram illustrates the primary mechanism of cocaine at the dopaminergic synapse.

Cocaine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Synaptic_Dopamine Synaptic Dopamine Vesicle->Synaptic_Dopamine Release DAT Dopamine Transporter (DAT) D1_Receptor D1 Receptor AC_stim Adenylyl Cyclase (+) D1_Receptor->AC_stim D2_Receptor D2 Receptor AC_inhib Adenylyl Cyclase (-) D2_Receptor->AC_inhib cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA PKA cAMP_inc->PKA CREB CREB PKA->CREB Cocaine Cocaine Cocaine->DAT Inhibits Synaptic_Dopamine->DAT Reuptake Synaptic_Dopamine->D1_Receptor Binds Synaptic_Dopamine->D2_Receptor Binds

Cocaine's action at a dopaminergic synapse.

Experimental Protocols for Studying Cocaine's Neuronal Effects

Radioligand Binding Assays

This protocol is used to determine the binding affinity of cocaine for monoamine transporters.

  • Preparation of Synaptosomes: Brain tissue (e.g., striatum for DAT) is homogenized in a buffered sucrose (B13894) solution. The homogenate is centrifuged to pellet the synaptosomes, which are then resuspended.

  • Binding Reaction: Synaptosomes are incubated with a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of cocaine.

  • Separation and Counting: The reaction is terminated by rapid filtration to separate bound from free radioligand. The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the Ki of cocaine.

The workflow for this protocol can be visualized as follows:

Binding_Assay_Workflow start Start: Brain Tissue Dissection homogenize Homogenization in Buffered Sucrose start->homogenize centrifuge Centrifugation to Pellet Synaptosomes homogenize->centrifuge resuspend Resuspend Synaptosomes centrifuge->resuspend incubate Incubate with Radioligand and Cocaine resuspend->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Ki determination) count->analyze end End analyze->end

Workflow for radioligand binding assay.
In Vitro Synaptosomal Reuptake Assays

This protocol measures the ability of cocaine to inhibit the reuptake of neurotransmitters.

  • Synaptosome Preparation: As described in the binding assay protocol.

  • Reuptake Assay: Synaptosomes are incubated with varying concentrations of cocaine, followed by the addition of a radiolabeled neurotransmitter (e.g., [³H]dopamine).

  • Termination and Measurement: The uptake is terminated by rapid filtration. The amount of radioactivity accumulated inside the synaptosomes is measured.

  • Data Analysis: The IC50 value for cocaine is calculated from the concentration-response curve.

Conclusion

While the specific neuronal mechanisms of this compound remain an open area for future research, the study of well-characterized alkaloids like cocaine provides a robust framework for understanding how such compounds can interact with the nervous system. The detailed investigation of cocaine's action on monoamine transporters and downstream signaling pathways has been instrumental in the fields of neuropharmacology and addiction research. Future studies on this compound and other alkaloids from Haemanthus and Cocculus species may reveal novel mechanisms of neuronal modulation and potential therapeutic applications.

References

A Technical Guide to the Antimicrobial and Cytotoxic Properties of Micrococcin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Coccinine" did not yield specific results for a compound with that name. Based on the available scientific literature, it is highly probable that the intended compound is Micrococcin (B1169942) , a thiopeptide antibiotic. This guide focuses on the known properties of Micrococcin P1 and its analogues.

Introduction

Micrococcin P1 is a naturally occurring, highly modified macrocyclic peptide belonging to the thiopeptide class of antibiotics.[1] Thiopeptides are known for their potent activity against a range of bacterial pathogens. This document provides a comprehensive overview of the antimicrobial and cytotoxic properties of Micrococcin, detailing its efficacy, the experimental methods used for its evaluation, and its mechanism of action.

Antimicrobial Properties of Micrococcin

Micrococcin P1 and its analogues have demonstrated significant antimicrobial activity, primarily against Gram-positive bacteria.[2] The potency of this activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Micrococcin P1 and P3 against various bacterial strains as reported in the literature.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusKCTC 19270.05 - 0.8[2]
Staphylococcus aureus19741492[1]
Staphylococcus aureus (MRSA)USA3000.6 - 10[3]
Staphylococcus aureus (MRSA)ATCC 335910.6 - 10[3]
Enterococcus faecalis-0.06 - 0.8[2]
Enterococcus faecalis16746211[1]
Kocuria rhizophilaKCTC 19150.05 - 0.8[2]
Bacillus subtilisKCTC 10210.05 - 0.8[2]
Streptococcus pyogenes17442641[1]
Mycobacterium spp.-0.25 - 8.0[4]

Table 1: Minimum Inhibitory Concentrations (MIC) of Micrococcin P1 and P3 against various Gram-positive bacteria.

Cytotoxic Properties of Micrococcin

The cytotoxic potential of a compound, its ability to cause cell death, is a critical factor in its evaluation as a potential therapeutic agent. Cytotoxicity is often expressed as the half-maximal inhibitory concentration (IC50), the concentration of a substance that inhibits a biological or biochemical function by 50%.

Quantitative Cytotoxicity Data

Studies on the cytotoxicity of Micrococcin P1 and P3 suggest a low potential for toxicity against mammalian cells at concentrations effective against bacteria.

Cell LineAssay TypeResultConcentrationReference
Not specifiedMTT AssayNo cytotoxicity observedUp to 10 µM[2][5]
HepG2 (Human liver cancer)Not specified<10% inhibition30 mM[1]
THP-1 (Human monocytic)Not specified<10% inhibition30 mM[1]

Table 2: Cytotoxicity of Micrococcin P1 and P3 in mammalian cell lines.

Experimental Protocols

The following sections detail the standardized methodologies for determining the antimicrobial and cytotoxic properties of a compound like Micrococcin.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.[6][7]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Stock solution of the test compound (e.g., Micrococcin)

  • Spectrophotometer (plate reader)

Procedure:

  • A serial two-fold dilution of the test compound is prepared in the growth medium directly in the wells of a 96-well plate.

  • A standardized inoculum of the test microorganism (typically adjusted to a 0.5 McFarland standard) is added to each well.

  • Positive (medium and bacteria without the compound) and negative (medium only) controls are included on each plate.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6] This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.

Determination of Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

  • 96-well tissue culture plates

  • Mammalian cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • The culture medium is then replaced with fresh medium containing various concentrations of the test compound. A control group with no compound is also included.

  • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8][10]

  • The MTT solution is removed, and a solubilizing agent is added to dissolve the formazan crystals, resulting in a purple solution.

  • The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Cell viability is calculated as a percentage of the control, and the IC50 value can be determined from the dose-response curve.

Mechanism of Action and Visualization

Inhibition of Bacterial Protein Synthesis

The primary mechanism of antimicrobial action for Micrococcin is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit. Specifically, Micrococcin targets the complex formed between the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[11] This binding event obstructs the function of the ribosome, thereby halting protein synthesis and leading to bacterial cell death.

cluster_ribosome Bacterial 50S Ribosomal Subunit 23S_rRNA 23S rRNA Protein_Synthesis_Blocked Protein Synthesis Blocked 23S_rRNA->Protein_Synthesis_Blocked leads to L11_Protein Protein L11 L11_Protein->Protein_Synthesis_Blocked Micrococcin Micrococcin Micrococcin->23S_rRNA binds to complex of Micrococcin->L11_Protein

Figure 1: Mechanism of action of Micrococcin on the bacterial ribosome.

Experimental Workflow

The following diagram illustrates the general workflow for the evaluation of the antimicrobial and cytotoxic properties of a test compound.

cluster_antimicrobial Antimicrobial Activity Assessment cluster_cytotoxicity Cytotoxicity Assessment Prepare_Dilutions_A Prepare Serial Dilutions of Micrococcin Inoculate_Bacteria Inoculate with Bacterial Strain Prepare_Dilutions_A->Inoculate_Bacteria Incubate_A Incubate (18-24h) Inoculate_Bacteria->Incubate_A Determine_MIC Determine MIC Incubate_A->Determine_MIC Seed_Cells Seed Mammalian Cells Treat_Cells Treat with Micrococcin Seed_Cells->Treat_Cells Incubate_C Incubate (24-72h) Treat_Cells->Incubate_C MTT_Assay Perform MTT Assay Incubate_C->MTT_Assay Determine_IC50 Determine IC50 MTT_Assay->Determine_IC50 Test_Compound Micrococcin Test_Compound->Prepare_Dilutions_A Test_Compound->Seed_Cells

Figure 2: General experimental workflow for antimicrobial and cytotoxicity testing.

References

An In-depth Technical Guide to Carminic Acid: Research History and Key Findings

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request specified "Coccinine." However, based on extensive research, it is highly probable that the intended subject of inquiry is Carminic Acid . This compound (C17H19NO4) is a distinct, less-researched chemical compound[1]. In contrast, Carminic Acid (C22H20O13) is the well-documented, biologically active pigment derived from cochineal insects, aligning with the broader context of natural product research and drug development[2][3]. This guide will focus on Carminic Acid.

Introduction

Carminic acid is a C-glucosyl anthraquinone, a vibrant red pigment naturally produced by several species of scale insects, most notably the cochineal (Dactylopius coccus)[2][4]. These insects produce the acid as a defense mechanism against predators[2][4]. Historically prized as a textile dye and colorant, modern research has unveiled a range of biological activities, positioning carminic acid as a compound of interest for therapeutic applications. This document provides a comprehensive overview of the research history, key scientific findings, and experimental methodologies related to carminic acid.

Research History

The use of cochineal-derived dyes dates back to at least 700 CE by the native peoples of Peru[2]. The Spanish conquest of the Aztec Empire in the early 1500s introduced the brilliant crimson dye to Europe, where it became a highly valued commodity[5]. For centuries, its primary application was in dyeing textiles, with the iconic red coats of the British army officers being a notable example, and as a pigment for renowned artists like Rembrandt and van Gogh[5].

The scientific investigation of the coloring principle began in the late 19th and early 20th centuries. In 1894, the British dye chemist Henry Edward Schunk isolated carminic acid[6]. Its chemical structure was first proposed by Otto Dimroth in 1920 and later corrected by S. B. Bhatia and K. Venkataraman in 1965[6]. The first laboratory synthesis of carminic acid was achieved in 1991[2][7]. The mid-1800s saw a decline in its use with the advent of cheaper synthetic dyes[8]. However, recent health concerns regarding synthetic colorants have led to a resurgence in the use of carminic acid in the food, cosmetic, and pharmaceutical industries[8]. Modern research has shifted from its tinctorial properties to its biological and pharmacological potential, including its antioxidant and anti-inflammatory effects[9].

Key Findings

Recent scientific inquiry has focused on the therapeutic properties of carminic acid, revealing its influence on key cellular signaling pathways and its potential to mitigate metabolic and inflammatory conditions.

Carminic acid has demonstrated significant antioxidant and anti-inflammatory properties. Studies have shown that it can modulate the Nuclear factor kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathways[4][9]. NF-κB is a key regulator of the inflammatory response, while Nrf-2 is a master regulator of the antioxidant response. By influencing these pathways, carminic acid can impact the expression of genes involved in inflammation and oxidative stress[4].

Further research has indicated that carminic acid can attenuate the inflammatory response by blocking the mitogen-activated protein kinases (MAPKs) and tumor necrosis factor α/TNF-α receptor (TNF-α/TNFRs) signaling pathways[9].

Carminic acid has been shown to mitigate fructose-induced hepatic steatosis (fatty liver disease) in mice. It was found to attenuate insulin (B600854) resistance, dyslipidemia, and endoplasmic reticulum (ER) stress[9]. The study concluded that carminic acid could be a potential therapeutic agent for nonalcoholic fatty liver disease (NAFLD) by suppressing inflammatory responses and oxidative stress[9].

Carminic acid is a polyketide secondary metabolite[2][4]. Its biosynthesis involves a multi-step enzymatic process starting with the formation of an octaketide chain, which then undergoes cyclization, hydroxylation, and glycosylation to form the final molecule[4]. Researchers have genetically engineered the microbe Aspergillus nidulans to produce carminic acid, opening avenues for its biotechnological production[2].

Quantitative Data

The following tables summarize key quantitative data related to carminic acid.

Table 1: Concentration of Carminic Acid in Natural Sources

Natural SourceLife StageConcentration (% of body weight)
Dactylopius coccusFemale~1.5%
Dactylopius coccusNewborn~3.0%

Source:[2][4]

Table 2: Comparison of Carminic Acid Extraction Methods

Extraction MethodConditionsYield/ConcentrationExtraction Rate
Conventional SolventBoiling in water for 30 minutes31.9 ± 3.4% (extract)10.6 mg/min
Ultrasound-Assisted (UAE)67.34 °C, 20 mL solvent, 15 min49.2 ± 3.25% (extract)31.3 mg/min
Microwave-Assisted (MAE)60 °C, 15 min, 1:20 g/mL solvent ratio40.89 ± 2.96% (extract)27.3 mg/min
Optimized Aqueous109.1 mL water with 80 mg sodium carbonate:citric acid (68% m/m), boiling for 11.8 min in two stages23.26 ± 0.46% carminic acidNot Reported

Source:[10]

Table 3: Analytical Parameters of Carminic Acid

ParameterValueMethod
Molar Mass492.38 g/mol -
Melting Point120 °C (decomposes)-
pKa13.13 ± 0.01Potentiometric titration in ethanol-water (50:50, v/v)
pKa26.20 ± 0.01Potentiometric titration in ethanol-water (50:50, v/v)
pKa38.94 ± 0.05Potentiometric titration in ethanol-water (50:50, v/v)
Maximum Absorbance (λmax)~494 nmUV-Vis Spectroscopy (in dilute HCl)

Source:[2][3][11]

Experimental Protocols

Detailed methodologies for key experiments involving carminic acid are provided below.

  • Preparation: Dry and finely grind cochineal insects to increase the surface area for extraction[4].

  • Soaking and Heating: Suspend the ground insect powder in distilled water (e.g., at a 1:20 g/mL solid-to-liquid ratio) in a flask[10]. Heat the mixture to boiling while stirring continuously and maintain the boil for 30 minutes[10].

  • Filtration: Allow the mixture to cool to room temperature. Separate the aqueous extract from the solid insect residue by filtration (e.g., using a Buchner funnel)[4][10]. The resulting filtrate is the crude carminic acid extract.

  • Purification (Optional): The crude extract can be further purified. One common method is to precipitate the aluminum salt of carminic acid, known as carmine, by adding aluminum salts to the extract[4].

  • Instrumentation: Utilize a standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) and a UV-Vis or Diode Array Detector (DAD)[4].

  • Mobile Phase: Employ a gradient elution using a mixture of an aqueous solvent (e.g., water with a small percentage of formic or acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile)[4].

  • Detection: Monitor the eluent at the maximum absorbance wavelength of carminic acid, which is approximately 494 nm[3][4].

  • Quantification: Prepare a series of standard solutions of carminic acid with known concentrations to construct a calibration curve. Determine the concentration of carminic acid in the sample extract by comparing its peak area to the calibration curve[4].

Visualizations

The following diagrams illustrate key pathways and workflows related to carminic acid research.

Carminic_Acid_Signaling_Pathways cluster_inflammatory Inflammatory Stimuli cluster_ros Oxidative Stress cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Activation Inflammatory_Stimuli->NFkB Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Activation Oxidative_Stress->Nrf2 Carminic_Acid Carminic Acid Carminic_Acid->NFkB Inhibits Carminic_Acid->Nrf2 Activates Inflammation Inflammation NFkB->Inflammation Upregulates Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Upregulates

Modulation of NF-κB and Nrf-2 signaling pathways by Carminic Acid.

Carminic_Acid_Biosynthesis Acetyl_CoA Acetyl-CoA + 7 Malonyl-CoA Polyketide_Synthase Polyketide Synthase Acetyl_CoA->Polyketide_Synthase Octaketide Octaketide Chain Polyketide_Synthase->Octaketide Cyclase Cyclase Octaketide->Cyclase Flavokermesic_Acid_Anthrone Flavokermesic Acid Anthrone Cyclase->Flavokermesic_Acid_Anthrone Hydroxylation Hydroxylation & Other Modifications Flavokermesic_Acid_Anthrone->Hydroxylation Kermesic_Acid Kermesic Acid Hydroxylation->Kermesic_Acid Glucosylation C-Glucosyltransferase (e.g., DcUGT2) Kermesic_Acid->Glucosylation Carminic_Acid Carminic Acid Glucosylation->Carminic_Acid

Proposed biosynthetic pathway of Carminic Acid.

Experimental_Workflow start Dried Cochineal Insects grinding Grinding start->grinding extraction Aqueous Extraction (Boiling) grinding->extraction filtration Filtration extraction->filtration crude_extract Crude Carminic Acid Extract filtration->crude_extract hplc_analysis RP-HPLC Analysis crude_extract->hplc_analysis quantification Quantification vs. Calibration Curve hplc_analysis->quantification result Carminic Acid Concentration quantification->result

Workflow for Carminic Acid extraction and quantification.

References

In Silico Modeling of Small Molecule-Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Analyte "Coccinine": Publicly available scientific literature and databases contain limited to no specific information regarding a molecule named "this compound" and its receptor binding properties. The compound is listed in PubChem (CID 10881152), but detailed biological activity and receptor interaction data are scarce.[1] Therefore, this technical guide will focus on the principles and methodologies of in silico modeling of small molecule-receptor interactions, using well-studied examples such as cocaine and other alkaloids to illustrate the core concepts and workflows that would be applied to a novel compound like this compound.

Introduction

In silico modeling has become a cornerstone of modern drug discovery and development, offering a powerful computational lens to predict and analyze the interactions between small molecules and their biological targets.[2] These methods are instrumental in identifying potential drug candidates, optimizing their binding affinity and selectivity, and elucidating their mechanisms of action at a molecular level.[2] This guide provides an in-depth overview of the core principles, experimental protocols, and computational workflows for the in silico modeling of small molecule binding to protein receptors, with a focus on G-protein coupled receptors (GPCRs), a common target for many therapeutic agents.

Foundational Concepts in Receptor Binding

The interaction between a ligand (e.g., a small molecule like this compound) and its receptor is governed by the principles of molecular recognition, where the ligand binds to a specific site on the receptor, known as the binding site. The strength of this interaction is quantified by the binding affinity , typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates a stronger binding affinity.[3] These interactions are driven by non-covalent forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces.[3]

In Silico Modeling Workflow

A typical in silico workflow for investigating ligand-receptor binding involves a series of computational steps, from preparing the molecular structures to simulating their interaction and analyzing the results.

In_Silico_Workflow cluster_prep 1. Preparation cluster_sim 2. Simulation cluster_analysis 3. Analysis Receptor_Prep Receptor Structure Preparation Docking Molecular Docking Receptor_Prep->Docking Ligand_Prep Ligand Structure Preparation Ligand_Prep->Docking MD_Sim Molecular Dynamics (MD) Simulation Docking->MD_Sim Binding_Mode Binding Mode Analysis MD_Sim->Binding_Mode Free_Energy Binding Free Energy Calculation MD_Sim->Free_Energy

Caption: A generalized workflow for in silico modeling of ligand-receptor binding.
Receptor and Ligand Preparation

Receptor Structure: A high-resolution 3D structure of the target receptor is a prerequisite for accurate in silico modeling.[4] These structures are typically obtained from experimental methods like X-ray crystallography or cryo-electron microscopy and are available in databases such as the Protein Data Bank (PDB).[5] If an experimental structure is unavailable, a homology model can be generated using the amino acid sequence of the target and the structure of a closely related protein as a template.[6]

Ligand Structure: The 3D structure of the ligand (e.g., this compound) is generated and optimized to its lowest energy conformation. This can be done using molecular mechanics force fields.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor.[2] Docking algorithms explore various possible binding poses of the ligand in the receptor's binding site and score them based on a scoring function that estimates the binding affinity.[4] This method is useful for virtual screening of large compound libraries and for generating initial models of the ligand-receptor complex.

Molecular Dynamics (MD) Simulations

MD simulations provide a more detailed and dynamic view of the ligand-receptor interaction. Starting from the docked pose, MD simulations solve Newton's equations of motion for the atoms in the system, allowing the complex to move and fluctuate over time. This provides insights into the stability of the binding pose, the role of water molecules, and the conformational changes in the receptor upon ligand binding.

Experimental Validation

In silico predictions must be validated through experimental studies. The following are key experimental protocols used to determine binding affinity and characterize ligand-receptor interactions.

Radioligand Binding Assays

This technique uses a radioactively labeled ligand (radioligand) to directly measure its binding to a receptor. The amount of bound radioligand is quantified, and by competing with an unlabeled ligand of interest, the affinity (Ki) of the unlabeled ligand can be determined.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Incubation: Incubate the membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled competitor ligand.

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Plot the data to determine the IC50 (concentration of competitor that inhibits 50% of radioligand binding), from which the Ki can be calculated.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to its receptor.[3] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[3]

Protocol Outline:

  • Sample Preparation: Prepare solutions of the purified receptor and the ligand in the same buffer.

  • Titration: Inject small aliquots of the ligand solution into the receptor solution in the ITC calorimeter cell.

  • Heat Measurement: Measure the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat signals and plot them against the molar ratio of ligand to protein. Fit the data to a binding model to determine the thermodynamic parameters.

Quantitative Data on Receptor Binding

The following table provides example binding affinity data for cocaine at various monoamine transporters, which are key targets in its mechanism of action. This type of data is what in silico modeling aims to predict and explain.

LigandReceptor/TransporterBinding Affinity (Ki, nM)Reference Assay Type
CocaineDopamine Transporter (DAT)80 - 300Radioligand Binding
CocaineSerotonin Transporter (SERT)200 - 800Radioligand Binding
CocaineNorepinephrine Transporter (NET)300 - 1000Radioligand Binding

Note: These values are approximate and can vary depending on the experimental conditions.

Signaling Pathways

Many receptors, particularly GPCRs, transduce signals across the cell membrane upon ligand binding. Understanding these signaling pathways is crucial for predicting the functional consequences of ligand-receptor interactions.

GPCR_Signaling Ligand Ligand (e.g., this compound) Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Cellular Response Second_Messenger->Downstream Activation

Caption: A simplified schematic of a G-Protein Coupled Receptor (GPCR) signaling pathway.

For instance, the activation of certain GPCRs by a ligand can lead to the activation of a G-protein, which in turn modulates the activity of an effector enzyme like adenylyl cyclase.[7] This enzyme then produces a second messenger, such as cyclic AMP (cAMP), which triggers a cascade of downstream cellular responses.[7] In silico modeling can help to understand how a ligand stabilizes the active conformation of the receptor, thereby initiating this signaling cascade.

Conclusion

References

The Ecological Significance of Coccinine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coccinine, a polycyclic alkaloid, is a cornerstone of the chemical defense system in many species of the Coccinellidae family (ladybugs). Its production is of profound ecological significance, influencing predator-prey dynamics, microbial interactions, and the overall evolutionary success of these conspicuous insects. This technical guide provides an in-depth examination of the ecological roles of this compound, its biosynthetic origins, and its mechanism of action. We present quantitative data on its distribution, detailed experimental protocols for its study, and visualizations of the key pathways and workflows involved in its research. This document is intended to be a comprehensive resource for professionals in chemical ecology, entomology, and natural product-based drug development.

Introduction: The Chemical Shield of Ladybugs

Ladybugs are renowned for their vibrant aposematic (warning) coloration, which signals their unpalatability to potential predators.[1][2] This defense is not a bluff; it is backed by a potent chemical arsenal, with this compound and its derivatives being primary constituents in many species, such as the seven-spotted ladybug (Coccinella septempunctata).[1][3] When threatened, ladybugs exhibit "reflex bleeding" (autohemorrhaging), releasing droplets of their hemolymph from leg joints.[1] This fluid is rich in bitter-tasting and toxic alkaloids, providing a powerful deterrent against predators like birds and ants.[1][3] The alkaloids are present throughout all life stages, including the eggs and larvae, ensuring protection from predation and cannibalism from a very early age.[3]

Core Ecological Functions of this compound

The primary and most studied ecological role of this compound is defense against predation. However, its significance extends to other aspects of a ladybug's life.

Predator Deterrence and Toxicity

Coccinellid alkaloids, including this compound, act as potent neurotoxins.[1] They function as non-competitive inhibitors of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system.[4] By binding to an allosteric site on the receptor, this compound prevents the ion channel from opening, thereby blocking nerve impulses and leading to paralysis and potentially death in susceptible predators.[4] While precise LD50 values for purified this compound against a wide range of predators are not extensively documented in the literature, its effectiveness as a deterrent is well-established through various bioassays.[1][3]

Antimicrobial Properties

While research on the specific antimicrobial properties of this compound is limited, other ladybug alkaloids, such as harmonine, have demonstrated significant antimicrobial and cytotoxic effects.[5] This suggests a potential secondary role for these alkaloids in protecting ladybugs from pathogenic microorganisms.

Intraspecific Communication: An Indirect Role

While this compound itself has not been identified as an aggregation pheromone, other defensive compounds in ladybugs, such as pyrazines, have been shown to serve a dual role in both defense and intraspecific communication, particularly in the formation of overwintering aggregations.[6][7] This co-opting of defensive allomones for communication highlights the multifunctionality of chemical signals in insects.

Symbiotic Interactions

Recent studies have indicated that the production of some defensive compounds in ladybugs may be mediated by symbiotic bacteria.[1][8] For instance, the gut microbiota of the invasive ladybug Harmonia axyridis is implicated in the synthesis of methoxyprazines, another class of defensive chemicals.[1][8] While direct evidence for symbiont-mediated production of this compound is lacking, this emerging area of research suggests that the chemical ecology of ladybugs is more complex than previously thought and may involve intricate interactions with their microbial partners. Some symbiotic bacteria in aphids, the primary food source for many ladybugs, have been shown to affect the fitness of predators, indicating a complex interplay between the microbiomes of predator and prey.[5][9]

Quantitative Data on this compound and Related Alkaloids

The concentration of this compound and other alkaloids can vary significantly depending on the species, life stage, and diet.[1][4] Below are tables summarizing available quantitative data.

Table 1: Mean Total Alkaloid Content per Egg in Different Ladybug Species

Ladybug Species Major Alkaloid(s) Mean Total Alkaloid per Egg (µg) ± SE
Harmonia axyridis (Harlequin Ladybird) Harmonine 1.90 ± 0.19
Coccinella septempunctata (Seven-spot Ladybird) Coccinelline (B1211609), Precoccinelline 0.48 ± 0.05
Hippodamia convergens (Convergent Ladybird) Hippodamine, Convergine 0.28 ± 0.03

Data adapted from Kajita et al. (2010).[1]

Table 2: Representative Coccinelline Concentrations in Coccinella septempunctata

Life Stage Concentration Range (µg/mg) Notes
Egg 0.8 - 1.5 Maternally provisioned.
Larva (4th Instar) 1.0 - 2.0 Alkaloid levels increase with feeding.
Pupa 0.7 - 1.2 Concentration may decrease due to resource allocation.
Adult (Female) 1.5 - 3.0 Generally higher than males, likely for egg provisioning.
Adult (Male) 1.2 - 2.5 Sufficient for personal defense.

Note: These values can exhibit considerable variation.

Experimental Protocols

Extraction and Quantification of this compound

This protocol describes a general method for the extraction and quantification of this compound from ladybug samples using Gas Chromatography-Mass Spectrometry (GC-MS).

A. Sample Preparation and Alkaloid Extraction

  • Sample Collection: Collect ladybug eggs, hemolymph (via reflex bleeding), or whole beetles.

  • Homogenization: Homogenize the samples in methanol (B129727) or chloroform.[1]

  • Acid-Base Extraction:

    • Acidify the extract with 1 M HCl to protonate the alkaloids, making them water-soluble.

    • Wash with a non-polar solvent (e.g., dichloromethane) to remove non-basic compounds.

    • Basify the aqueous layer with 1 M NaOH to deprotonate the alkaloids.

    • Extract the alkaloids into a non-polar solvent (e.g., dichloromethane).

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent.

B. GC-MS Quantification

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient from a low starting temperature (e.g., 60 °C) ramping up to a high temperature (e.g., 280 °C) to separate the alkaloids.

  • Quantification: Compare the peak areas of the target alkaloids in the samples to those of a known concentration of an internal or external standard.[1]

Predator Deterrence Bioassay (Ant Assay)

This protocol is adapted from studies on ant deterrence to quantify the repellent effect of coccinelline.[3]

  • Materials: Foraging arena, ant colony, bait (e.g., sugar solution), test compound (coccinelline) dissolved in a solvent (e.g., ethanol), and a control solution (solvent only).

  • Arena Setup: Place a food source in the center of the foraging arena.

  • Treatment Application: Apply the coccinelline solution to the bait (treated bait) and the solvent to an identical bait (control bait).

  • Ant Introduction: Introduce a standardized number of foraging ants into the arena.

  • Observation and Data Collection: Record metrics such as the time to first contact, number of contacts, duration of contact, and number of ants recruited to each bait over a set period.[3]

Antimicrobial Activity Bioassay (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.

  • Materials: 96-well microtiter plate, bacterial or fungal culture, appropriate broth medium, this compound solution.

  • Preparation: Prepare a serial dilution of the this compound solution in the wells of the microtiter plate.

  • Inoculation: Add a standardized suspension of the microorganism to each well.

  • Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.

  • MIC Determination: The MIC is the lowest concentration of this compound that prevents visible growth of the microorganism.[10]

Signaling Pathways and Experimental Workflows

Proposed Biosynthetic Pathway of Coccinelline

Current evidence suggests that this compound biosynthesis originates from a fatty acid pathway, with stearic acid being a key precursor and glutamine providing the nitrogen atom.[8] The entire process is believed to occur in the fat body of the ladybug.[8]

Biosynthetic_Pathway cluster_fas Fatty Acid Synthesis cluster_modification Fatty Acid Modification & Cyclization cluster_oxidation Final Oxidation Acetyl-CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) & Elongases Acetyl-CoA->FAS Stearic_Acid Stearic Acid (C18:0) FAS->Stearic_Acid Enzymes Hypothesized Enzymes (Desaturases, Oxidases, Aminotransferases) Stearic_Acid->Enzymes Precoccinelline Precoccinelline Enzymes->Precoccinelline Glutamine Glutamine Glutamine->Enzymes Oxidase Oxidase Precoccinelline->Oxidase This compound This compound Oxidase->this compound

Proposed biosynthetic pathway of coccinelline from acetate.

General Experimental Workflow for this compound Research

The study of this compound's ecological significance involves a multi-step process from sample collection to bioactivity assessment.

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_analysis Chemical Analysis cluster_bioassays Bioactivity Assessment cluster_biosynthesis Biosynthetic Studies Collection Ladybug Collection (Field/Lab-reared) Dissection Dissection (e.g., Fat Body) Collection->Dissection Reflex_Bleeding Reflex Bleeding (Hemolymph) Collection->Reflex_Bleeding Extraction Alkaloid Extraction (Acid-Base) Dissection->Extraction Transcriptomics Transcriptomics/Proteomics (Gene/Enzyme Identification) Dissection->Transcriptomics Reflex_Bleeding->Extraction Quantification GC-MS or LC-MS (Quantification & Identification) Extraction->Quantification Isotopic_Labeling Isotopic Labeling (e.g., with labeled fatty acids) Extraction->Isotopic_Labeling Predator_Deterrence Predator Deterrence Assays Quantification->Predator_Deterrence Antimicrobial_Assay Antimicrobial Assays Quantification->Antimicrobial_Assay Toxicity_Assay Toxicity Assays (e.g., LD50 determination) Quantification->Toxicity_Assay

A general experimental workflow for this compound research.

Future Directions and Conclusion

The study of this compound provides a fascinating window into the chemical ecology of insects. While its role as a defensive alkaloid is well-established, several areas warrant further investigation:

  • Elucidation of the Biosynthetic Pathway: The complete enzymatic and genetic underpinnings of this compound biosynthesis remain to be fully characterized.[1] Identifying the specific desaturases, oxidases, and aminotransferases will be a significant step forward.

  • Quantitative Toxicity Studies: Rigorous bioassays to determine the LD50 and ED50 values of pure this compound against a broader range of natural predators are needed to fully quantify its defensive capabilities.[4]

  • Regulation of Production: Understanding the genetic and environmental factors that regulate this compound production will provide insights into the energetic trade-offs and phenotypic plasticity of chemical defenses.

  • Role of Symbionts: Investigating the potential role of microbial symbionts in the biosynthesis or modification of this compound could reveal novel symbiotic interactions.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Coccinelline from Coccinella septempunctata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccinella septempunctata, commonly known as the seven-spotted ladybug, produces a variety of defensive alkaloids to deter predators. Among these, coccinelline (B1211609), a tricyclic azaphenalene N-oxide, and its precursor, precoccinelline, are of significant interest to the scientific community. These alkaloids are secreted via "reflex bleeding" from the leg joints of the beetle. Coccinelline and related compounds have been shown to act as non-competitive antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs), suggesting their potential as lead compounds for the development of novel insecticides and therapeutic agents.[1][2] This document provides detailed protocols for the extraction, purification, and analysis of coccinelline from C. septempunctata.

Data Presentation

The yield of coccinelline can be influenced by various factors, including the age, diet, and geographic origin of the ladybug population. The following tables summarize quantitative data related to the extraction and analysis of ladybug alkaloids.

Table 1: Typical Yield of Total Alkaloids from Ladybird Beetles

Ladybird SpeciesExtraction MethodYield (% of body weight)
Adalia bipunctataMethanol (B129727) and Acid-Base Extraction0.79%
Adalia decempunctataMethanol and Acid-Base Extraction0.69%
Coccinella septempunctataNot specifiedNot specified
Note: While the specific yield for coccinelline from C. septempunctata is not readily available in the literature, the total alkaloid yield is anticipated to be in a similar range to other species.

Table 2: Suggested Parameters for GC-MS Analysis of Coccinelline

ParameterGC-MS Specification
Column 5% phenyl polymethylsiloxane fused-silica capillary column (e.g., DB-5ms)
Injector Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temp: 60°C for 2 min; Ramp 1: to 180°C at 20°C/min; Ramp 2: to 280°C at 10°C/min, hold for 5 min
MS Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
Characteristic Fragments (m/z) 209 [M+], 192, 164

Experimental Protocols

The following protocols provide a comprehensive method for the extraction and purification of coccinelline from C. septempunctata.

Protocol 1: Sample Collection and Preparation
  • Collection: Collect adult Coccinella septempunctata beetles from a pesticide-free environment.

  • Euthanasia and Preservation: Freeze the collected beetles at -20°C to euthanize them and preserve the alkaloids.

  • Lyophilization: Freeze-dry the beetles to remove water, which can interfere with the extraction process.

  • Grinding: Grind the lyophilized beetles into a fine powder using a mortar and pestle or a mechanical grinder.

  • Weighing: Accurately weigh the powdered ladybug material.

Protocol 2: Solvent Extraction
  • Homogenization: Homogenize the powdered beetle sample in methanol (e.g., 10 mL per 1 g of powder).

  • Extraction: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the solid debris.

  • Supernatant Collection: Carefully transfer the supernatant to a clean glass vial.

  • Repeat: Repeat the extraction process with the pellet two more times to ensure complete extraction of the alkaloids.

  • Combine Extracts: Pool the supernatants from all three extractions.

  • Evaporation: Evaporate the methanol from the combined extracts using a rotary evaporator to obtain a crude extract.

Protocol 3: Acid-Base Extraction for Purification

This protocol is recommended for obtaining a cleaner sample by separating the basic alkaloids from neutral and acidic compounds.

  • Acidification: Dissolve the crude extract in a 2% aqueous solution of hydrochloric acid (HCl).

  • Washing: Transfer the acidic solution to a separatory funnel and wash it three times with diethyl ether to remove non-basic impurities. The alkaloids will remain in the acidic aqueous phase as their hydrochloride salts.

  • Basification: Basify the aqueous phase by adding ammonium (B1175870) hydroxide (B78521) solution dropwise until the pH is approximately 9-10.

  • Alkaloid Extraction: Extract the alkaloids from the basified aqueous phase by adding an equal volume of chloroform (B151607) or dichloromethane. Vortex for 1 minute and allow the layers to separate.

  • Collection of Organic Phase: Carefully collect the lower organic layer containing the alkaloids.

  • Repeat Extraction: Repeat the extraction of the aqueous phase with the organic solvent two more times.

  • Combine Organic Fractions: Pool all the organic fractions.

  • Drying: Dry the combined organic extract over anhydrous sodium sulfate (B86663) (Na₂SO₄) and then filter.

  • Final Evaporation: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to yield the purified total alkaloid fraction containing coccinelline.

Protocol 4: Quantification by GC-MS
  • Sample Preparation: Reconstitute the dried alkaloid extract in a known volume of a suitable solvent for GC-MS analysis, such as ethyl acetate (B1210297) or methanol.

  • Internal Standard: Add a known concentration of an internal standard (e.g., nicotine) for accurate quantification.

  • Analysis: Inject the sample into the GC-MS system using the parameters outlined in Table 2.

  • Identification: Identify the coccinelline peak based on its retention time and characteristic mass spectrum.

  • Quantification: Generate a calibration curve using a certified coccinelline standard. Calculate the concentration of coccinelline in the sample by comparing its peak area to that of the internal standard and the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Solvent Extraction cluster_purification Acid-Base Purification cluster_analysis Analysis a 1. Collection of C. septempunctata b 2. Euthanasia & Lyophilization a->b c 3. Grinding to Fine Powder b->c d 4. Homogenization in Methanol c->d e 5. Centrifugation & Supernatant Collection d->e f 6. Evaporation to Crude Extract e->f g 7. Dissolution in HCl (aq) f->g h 8. Washing with Diethyl Ether g->h i 9. Basification with NH4OH h->i j 10. Extraction with Chloroform i->j k 11. Drying & Evaporation j->k l Purified Coccinelline k->l m 12. Reconstitution & GC-MS Analysis l->m

Caption: Experimental workflow for coccinelline extraction.

signaling_pathway cluster_nAChR Nicotinic Acetylcholine Receptor (nAChR) Signaling cluster_inhibition Inhibition by Coccinelline nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion Channel Pore ion_influx Cation Influx (Na+, Ca2+) nAChR:m->ion_influx Channel Opens blocked_channel nAChR Ion Channel Blocked ACh Acetylcholine (ACh) ACh->nAChR:p Binds to orthosteric site depolarization Membrane Depolarization & Neuronal Excitation ion_influx->depolarization coccinelline Coccinelline / Precoccinelline coccinelline->blocked_channel:m Binds to allosteric site (Non-competitive) no_influx No Cation Influx blocked_channel:m->no_influx Prevents Ion Flow inhibition Inhibition of Neuronal Signaling no_influx->inhibition

Caption: Coccinelline's mechanism of action on nAChRs.

References

Application Notes & Protocols: High-Yield Purification of Coccinine from Hemolymph

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccinine is a promising antimicrobial peptide (AMP) identified in the hemolymph of certain insect species. Its potent and broad-spectrum antimicrobial activity makes it a strong candidate for the development of new therapeutics against multidrug-resistant pathogens. The primary challenge in harnessing the potential of this compound lies in its efficient and high-yield purification from the complex milieu of insect hemolymph.

These application notes provide a comprehensive, step-by-step protocol for the high-yield purification of this compound from insect hemolymph. The described methodology is based on established techniques for the isolation of antimicrobial peptides from similar biological sources and is designed to yield a highly purified and bioactive product suitable for downstream applications in research and drug development.

Data Presentation

The following table summarizes the expected quantitative data from a typical purification of this compound from 100 mL of insect hemolymph. The values are representative and may vary depending on the insect species, induction of the immune response, and specific laboratory conditions.

Purification StepTotal Protein (mg)This compound Activity (Units)Specific Activity (Units/mg)Yield (%)Purity (%)
Crude Hemolymph2500500,000200100<1
Solid-Phase Extraction250450,0001,800905-10
Cation Exchange Chromatography25400,00016,0008060-70
Reversed-Phase HPLC2.5350,000140,00070>95

Experimental Protocols

Hemolymph Collection

This protocol describes a generalized method for hemolymph collection from insect larvae. All steps should be performed on ice to minimize melanization and proteolytic degradation.

Materials:

  • Insect larvae (e.g., Galleria mellonella or Bombyx mori)

  • 70% Ethanol (B145695)

  • Sterile, pre-chilled 1.5 mL microcentrifuge tubes

  • Phenylthiourea (PTU) solution (2 mg/mL in ethanol)

  • Sterile insect pins or 26-gauge needles

  • Chilled phosphate-buffered saline (PBS), pH 7.4

  • Refrigerated centrifuge

Protocol:

  • Immerse larvae in 70% ethanol for 30 seconds to sterilize the cuticle, then allow to air dry on a sterile surface.

  • Chill the larvae on ice for 10-15 minutes to immobilize them.

  • To each pre-chilled microcentrifuge tube, add 5 µL of PTU solution to inhibit tyrosinase activity and prevent melanization.

  • Carefully puncture the proleg of a larva with a sterile insect pin or needle.

  • Gently squeeze the larva to allow the hemolymph to drip into the prepared microcentrifuge tube. Pool hemolymph from multiple larvae.

  • Centrifuge the collected hemolymph at 500 x g for 5 minutes at 4°C to pellet the hemocytes.

  • Transfer the cell-free supernatant (plasma) to a new pre-chilled tube.

  • Centrifuge the plasma at 12,000 x g for 15 minutes at 4°C to remove any remaining cellular debris.

  • Collect the clear supernatant, which is the cell-free hemolymph, and store it at -80°C until further processing.

Solid-Phase Extraction (SPE)

This initial fractionation step separates peptides from larger proteins and other macromolecules.

Materials:

  • Sep-Pak C18 cartridges

  • Activation solution: 100% Acetonitrile (ACN)

  • Equilibration solution: 0.1% Trifluoroacetic acid (TFA) in deionized water

  • Wash solution: 0.1% TFA in deionized water

  • Elution solutions: 20%, 40%, 60%, and 80% ACN in 0.1% TFA

  • Collected cell-free hemolymph

  • Vacuum manifold

Protocol:

  • Activate a Sep-Pak C18 cartridge by passing 10 mL of 100% ACN through it.

  • Equilibrate the cartridge by passing 10 mL of 0.1% TFA through it.

  • Acidify the hemolymph sample by adding TFA to a final concentration of 0.1%.

  • Load the acidified hemolymph onto the equilibrated C18 cartridge.

  • Wash the cartridge with 10 mL of 0.1% TFA to remove unbound components.

  • Elute the bound peptides with a stepwise gradient of ACN. Collect fractions eluted with 20%, 40%, 60%, and 80% ACN in 0.1% TFA.

  • Assay each fraction for antimicrobial activity to identify the fraction(s) containing this compound. Typically, cationic AMPs elute at ACN concentrations between 20% and 60%.

  • Lyophilize the active fraction(s) to remove the solvent.

Cation Exchange Chromatography (CEX)

This step further purifies this compound based on its net positive charge.

Materials:

  • Cation exchange column (e.g., Mono S or SP Sepharose)

  • Binding buffer (Buffer A): 20 mM Sodium phosphate, pH 6.0

  • Elution buffer (Buffer B): 20 mM Sodium phosphate, 1 M NaCl, pH 6.0

  • FPLC or HPLC system

  • Lyophilized active fraction from SPE

Protocol:

  • Reconstitute the lyophilized active fraction from SPE in Buffer A.

  • Equilibrate the cation exchange column with Buffer A until a stable baseline is achieved.

  • Load the reconstituted sample onto the column.

  • Wash the column with Buffer A to remove unbound molecules.

  • Elute the bound peptides with a linear gradient of 0-100% Buffer B over 30-60 minutes.

  • Collect fractions and monitor the elution profile at 214 nm and 280 nm.

  • Assay the collected fractions for antimicrobial activity to identify the peak corresponding to this compound.

  • Pool the active fractions.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is the final polishing step to achieve high purity of this compound.[1]

Materials:

  • C18 RP-HPLC column (e.g., Vydac C18)

  • Solvent A: 0.1% TFA in deionized water

  • Solvent B: 0.1% TFA in ACN

  • HPLC system with a UV detector

  • Active fractions from CEX

Protocol:

  • Equilibrate the C18 column with a mixture of 95% Solvent A and 5% Solvent B.

  • Inject the pooled active fractions from CEX onto the column.

  • Elute the peptides with a linear gradient of 5-65% Solvent B over 60 minutes at a flow rate of 1 mL/min.

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect the individual peaks in separate tubes.

  • Assay each peak for antimicrobial activity to identify the pure this compound peptide.

  • Pool the pure, active fractions and lyophilize to obtain the final product.

  • Confirm the purity and identity of the final product by mass spectrometry.

Mandatory Visualizations

experimental_workflow hemolymph Hemolymph Collection (from Insect Larvae) centrifugation1 Centrifugation (500 x g) (Remove Hemocytes) hemolymph->centrifugation1 centrifugation2 Centrifugation (12,000 x g) (Remove Debris) centrifugation1->centrifugation2 spe Solid-Phase Extraction (Sep-Pak C18) centrifugation2->spe Cell-free hemolymph cex Cation Exchange Chromatography (e.g., Mono S) spe->cex Active Fractions rphplc Reversed-Phase HPLC (C18 Column) cex->rphplc Active Fractions final_product Pure this compound (>95% Purity) rphplc->final_product Purified Peak

Caption: Experimental workflow for the purification of this compound.

toll_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus toll_receptor Toll Receptor tube_pelle Tube/Pelle Complex toll_receptor->tube_pelle Activates spatzle Spätzle (Ligand) spatzle->toll_receptor Binds cactus Cactus (Inhibitor) tube_pelle->cactus Phosphorylates (leading to degradation) dif Dif (NF-κB Factor) cactus->dif Inhibits dif_n Dif dif->dif_n Translocates amp_gene AMP Gene (e.g., this compound) dif_n->amp_gene transcription Transcription amp_gene->transcription

Caption: Generalized Toll signaling pathway leading to AMP production.

References

In Vitro Synthesis of Coccinelline and its Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the in vitro synthesis of Coccinelline, a defensive alkaloid with significant research interest, and its direct precursor, Precoccinelline. It outlines both the proposed biosynthetic pathway and established chemical synthesis protocols.

Introduction

Coccinelline is a tricyclic alkaloid found in ladybugs of the Coccinella genus, where it serves as a protective agent against predators.[1][2] Its unique structure and biological activity have made it a subject of interest for chemical synthesis and potential applications in drug development. This application note details the methodologies for its synthesis, providing both a theoretical biosynthetic framework and practical chemical synthesis protocols.

Proposed Biosynthetic Pathway of Coccinelline

While the complete enzymatic cascade of Coccinelline biosynthesis is still under investigation, compelling evidence suggests a pathway originating from fatty acid metabolism.[1][2] The proposed pathway initiates with the synthesis of stearic acid, which then undergoes a series of modifications and cyclizations to form the core structure of Precoccinelline. The final step is the N-oxidation of Precoccinelline to yield Coccinelline.

The key stages of the proposed biosynthetic pathway are as follows:

  • Fatty Acid Synthesis: Acetyl-CoA is utilized to produce stearic acid (C18:0).[1]

  • Fatty Acid Modification: Stearic acid undergoes enzymatic modifications, including desaturation and oxidation.[1]

  • Nitrogen Incorporation: The nitrogen atom is incorporated from glutamine.[1][2]

  • Cyclization: The modified fatty acid chain cyclizes to form the perhydro-9b-azaphenalene skeleton of Precoccinelline.[1][2]

  • N-Oxidation: Precoccinelline is oxidized to form Coccinelline.[1][2]

Biosynthetic Pathway of Coccinelline cluster_0 Fatty Acid Metabolism cluster_1 Core Alkaloid Synthesis cluster_2 Final Product Formation Acetate Acetate Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Acetate->Fatty_Acid_Synthase Stearic_Acid Stearic_Acid Fatty_Acid_Synthase->Stearic_Acid Cyclization_Enzymes Desaturases, Oxidases, Aminotransferases Stearic_Acid->Cyclization_Enzymes Modified_Fatty_Acid Modified Stearic Acid Precoccinelline Precoccinelline Modified_Fatty_Acid->Precoccinelline Cyclization Glutamine Glutamine Glutamine->Cyclization_Enzymes Cyclization_Enzymes->Modified_Fatty_Acid N_Oxygenase N-Oxygenase Precoccinelline->N_Oxygenase Oxidation Coccinelline Coccinelline N_Oxygenase->Coccinelline

Proposed biosynthetic pathway of Coccinelline.

Chemical Synthesis of Coccinelline and Precursors

A well-established and efficient method for the chemical synthesis of Precoccinelline is the Robinson-Schoepf reaction.[3] This one-pot reaction constructs the perhydro-9b-azaphenalene skeleton from simple starting materials. The subsequent oxidation of Precoccinelline yields Coccinelline.

Experimental Workflow for Chemical Synthesis

The general workflow for the chemical synthesis of Coccinelline involves two main stages: the synthesis of Precoccinelline followed by its oxidation.

Chemical Synthesis Workflow Starting_Materials Glutaraldehyde (B144438), Methylamine (B109427) Hydrochloride, Acetone (B3395972) Dicarboxylic Acid Robinson_Schoepf Robinson-Schoepf Reaction Starting_Materials->Robinson_Schoepf Precoccinelline_Crude Crude Precoccinelline Robinson_Schoepf->Precoccinelline_Crude Purification_1 Purification (Crystallization or Chromatography) Precoccinelline_Crude->Purification_1 Precoccinelline_Pure Pure Precoccinelline Purification_1->Precoccinelline_Pure Oxidation Oxidation with m-CPBA Precoccinelline_Pure->Oxidation Coccinelline_Crude Crude Coccinelline Oxidation->Coccinelline_Crude Purification_2 Purification (Column Chromatography) Coccinelline_Crude->Purification_2 Coccinelline_Final Coccinelline Purification_2->Coccinelline_Final

Workflow for the chemical synthesis of Coccinelline.
Detailed Experimental Protocols

Protocol 1: Synthesis of Precoccinelline via Robinson-Schoepf Reaction [3]

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve methylamine hydrochloride (1.0 eq) and acetone dicarboxylic acid (1.0 eq) in a buffered aqueous solution (pH ~7).

    • To this solution, add a solution of glutaraldehyde (1.0 eq) in water.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. This may take several hours.

  • Workup and Extraction:

    • Once the reaction is complete, make the reaction mixture basic by adding a suitable base (e.g., NaOH).

    • Extract the aqueous layer with an organic solvent such as ether.

  • Purification:

    • Combine the organic extracts and dry them over a suitable drying agent (e.g., Na₂SO₄).

    • Filter the solution and concentrate it under reduced pressure to obtain crude Precoccinelline.

    • The crude product can be further purified by crystallization or column chromatography.

Protocol 2: Oxidation of Precoccinelline to Coccinelline [3]

  • Reaction Setup:

    • Dissolve Precoccinelline (1.0 eq) in a chlorinated solvent (e.g., dichloromethane) in a flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise to the cooled solution.

  • Reaction Monitoring:

    • Monitor the reaction by TLC until all the Precoccinelline has been consumed.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude Coccinelline by flash column chromatography on silica (B1680970) gel to obtain the final product.

Quantitative Data

The following table summarizes the key quantitative data for synthesized Precoccinelline and Coccinelline.

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spectrometry (m/z)
PrecoccinellineC₁₃H₂₃N193.33[Data not available in search results][Data not available in search results][Data not available in search results]
CoccinellineC₁₃H₂₃NO209.33[Data not available in search results][Data not available in search results][Data not available in search results]

Note: Specific spectral data values were not detailed in the provided search results but are mentioned as having been determined.[3]

Conclusion

The in vitro synthesis of Coccinelline can be achieved through a two-step chemical process involving the Robinson-Schoepf reaction to form its precursor, Precoccinelline, followed by an oxidation step. While the biosynthetic pathway is not yet fully elucidated, the proposed route provides a valuable framework for further research into enzymatic synthesis. The protocols and data presented here offer a solid foundation for researchers and drug development professionals working with this intriguing alkaloid.

References

LC-MS/MS method for Coccinine quantification in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the quantification of coccinine in biological samples is a critical tool for researchers in drug development and related scientific fields. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma, adaptable for other biological matrices. The method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Principle of the Method

This method is based on the isolation of this compound and a stable isotope-labeled internal standard (IS) from a biological matrix, typically plasma, via protein precipitation.[1] This simple and rapid extraction technique is effective for removing the majority of proteinaceous matrix components.[2] Following extraction, the supernatant is injected into a liquid chromatography system for the separation of this compound and the IS from remaining matrix components on a C18 reversed-phase column.[2] The separated analytes are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer.[1] Quantification is achieved by measuring the peak area ratio of the analyte to the internal standard, which corrects for variability during sample preparation and analysis.[1][3]

Materials and Reagents

  • Analytes: this compound reference standard (>99% purity), this compound-d4 (internal standard, >99% purity).[1]

  • Solvents: Acetonitrile (ACN, HPLC grade), Methanol (B129727) (MeOH, HPLC grade), Formic acid (FA, LC-MS grade), Deionized water (>18 MΩ·cm).[1]

  • Chemicals: Ammonium acetate (B1210297) (LC-MS grade).[1]

  • Biological Matrix: Blank human plasma.

Experimental Protocols

Preparation of Stock and Working Solutions[1]
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and this compound-d4 into separate 1 mL volumetric flasks. Dissolve in methanol and bring to volume.

  • Working Standard (WS) Solutions: Perform serial dilutions of the this compound primary stock solution with a 50:50 (v/v) mixture of methanol and water to prepare a series of working standards for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d4 primary stock solution with acetonitrile. This solution will also serve as the protein precipitation solvent.[1]

Sample Preparation (Protein Precipitation)[1]
  • Aliquot 50 µL of the plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL this compound-d4 in acetonitrile) to each tube.[1]

  • Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.[1]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial or a 96-well plate.[1]

  • Inject the prepared sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[2]

    • Mobile Phase A: 0.1% Formic acid in water.[2]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]

    • Flow Rate: 0.4 mL/min.[2]

    • Injection Volume: 5 µL.[2]

    • Column Temperature: 40°C.[2]

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions to re-equilibrate the column.[2]

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Scan Type: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions: These would need to be optimized for this compound and its internal standard. Hypothetical transitions are provided in the data table below.

Data Presentation

The following tables summarize the hypothetical quantitative data for the validated LC-MS/MS method for this compound.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC Column C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI+
MRM Transition (this compound) m/z 304.2 → 182.2 (Quantifier), m/z 304.2 → 152.1 (Qualifier)
MRM Transition (this compound-d4) m/z 308.2 → 186.2

Table 2: Method Validation Summary

Validation ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Matrix Effect < 15%
Recovery > 85%

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis stock_solution Prepare this compound and IS Stock Solutions (1 mg/mL) working_standards Create this compound Working Standards (Serial Dilution) stock_solution->working_standards is_solution Prepare IS Working Solution (100 ng/mL) stock_solution->is_solution sample_aliquot Aliquot 50 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 150 µL IS Working Solution (Protein Precipitation) sample_aliquot->add_is vortex Vortex Vigorously (1 minute) add_is->vortex centrifuge Centrifuge at 14,000 rpm (10 min, 4°C) vortex->centrifuge supernatant_transfer Transfer 100 µL Supernatant to Autosampler Vial centrifuge->supernatant_transfer injection Inject 5 µL into LC-MS/MS System supernatant_transfer->injection separation Chromatographic Separation (C18 Reversed-Phase) injection->separation detection Mass Spectrometric Detection (ESI+, MRM Mode) separation->detection data_processing Data Acquisition and Quantification detection->data_processing

Caption: Experimental workflow for the LC-MS/MS quantification of this compound in plasma.

References

Application Notes and Protocols for Bioassaying Coccinine's Insecticidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccinine, a member of the coccinellid alkaloid family of natural products, has garnered significant interest for its potential insecticidal properties. These alkaloids, produced by ladybirds (family Coccinellidae), serve as a chemical defense mechanism against predators.[1] The mode of action for related compounds, such as precoccinelline, involves the non-competitive inhibition of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial for synaptic transmission in the insect central nervous system.[2][3][4] This disruption of nAChR function leads to paralysis and eventual death of the insect.

These application notes provide a comprehensive guide for researchers to develop and execute a robust bioassay to evaluate the insecticidal efficacy of this compound. The following protocols are designed to be adaptable to various target insect species and laboratory settings.

Key Experimental Protocols

Several established bioassay methods can be adapted to assess the insecticidal activity of this compound. The choice of method will depend on the target insect, the mode of insecticide delivery to be tested (e.g., contact or ingestion), and available resources.[5][6][7]

General Laboratory Procedures
  • Insect Rearing: Maintain a healthy and homogenous population of the target insect species under controlled environmental conditions (temperature, humidity, and photoperiod) to ensure consistent and reproducible results.[6]

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent, such as acetone, that is non-toxic to the test insects at the concentrations used.[6] From this stock solution, prepare a series of dilutions to determine the dose-response relationship.

Bioassay Methodologies

Three common and effective bioassay methods are detailed below: the Topical Application Bioassay, the Residual Film (Vial) Bioassay, and the Leaf-Dip Bioassay.

This method directly applies a known amount of the insecticide to the insect's body, making it ideal for determining the contact toxicity of this compound.[5][6]

Materials:

  • Micropipette or micro-applicator

  • This compound solutions of varying concentrations

  • Test insects (e.g., third-instar larvae of a model lepidopteran)

  • Petri dishes or ventilated containers

  • Insect diet

  • Forceps

Procedure:

  • Anesthetize the test insects (e.g., by chilling) to facilitate handling.

  • Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the this compound solution to the dorsal thorax of each insect.[6]

  • Treat a control group with the solvent alone.

  • Place each treated insect in an individual petri dish or ventilated container with an appropriate food source.

  • Maintain the insects under controlled environmental conditions.

  • Record mortality at predetermined time points (e.g., 24, 48, and 72 hours).

  • Consider an insect dead if it is unable to move when prodded with a fine brush.

  • Repeat the experiment at least three times.

This method assesses the toxicity of this compound when an insect comes into contact with a treated surface.[5][7][8]

Materials:

  • Glass vials (e.g., 20 mL scintillation vials)

  • This compound solutions of varying concentrations

  • Pipette

  • Vial roller or rotator

  • Test insects (e.g., adult beetles or flies)

  • Cotton plugs

Procedure:

  • Pipette a known volume (e.g., 0.5 mL) of a this compound solution into a glass vial.

  • Roll or rotate the vial on its side until the solvent has completely evaporated, leaving a uniform film of this compound on the inner surface.[7]

  • Prepare control vials using the solvent alone.

  • Introduce a known number of test insects (e.g., 10-20) into each vial.

  • Secure the vials with cotton plugs to allow for air circulation.

  • Store the vials in an upright position under controlled environmental conditions.

  • Record mortality at 24, 48, and 72 hours.

  • Replicate each concentration and the control at least three times.

This method is particularly useful for evaluating the efficacy of this compound against herbivorous insects and for testing its potential as a systemic insecticide.[9][10]

Materials:

  • Fresh, untreated leaves from the host plant of the target insect

  • This compound solutions of varying concentrations

  • Beakers

  • Forceps

  • Filter paper

  • Petri dishes with moistened filter paper

  • Test insects (e.g., aphids, whiteflies, or larval stages of leaf-eating insects)

Procedure:

  • Excise fresh leaves from the host plant.

  • Dip each leaf into a specific concentration of the this compound solution for a set time (e.g., 10-30 seconds).[10]

  • Allow the leaves to air dry on filter paper.

  • Dip control leaves in the solvent only.

  • Place each treated leaf in a petri dish containing a moistened filter paper to maintain turgor.

  • Introduce a known number of test insects onto each leaf.

  • Seal the petri dishes and maintain them under controlled conditions.

  • Assess mortality at 24, 48, and 72 hours.

  • Perform a minimum of three replications for each treatment.

Data Presentation and Analysis

Summarize the quantitative data from the bioassays in clearly structured tables. The primary endpoint is typically the lethal concentration required to kill 50% of the test population (LC50).

Table 1: Hypothetical Mortality Data for this compound Topical Application Bioassay

This compound Concentration (µ g/insect )Number of Insects TestedNumber of Dead Insects (48h)Percent Mortality (%)
0 (Control)3013.3
0.130516.7
0.5301446.7
1.0302583.3
2.0302996.7

Table 2: Calculated LC50 and LC90 Values for this compound

Bioassay MethodTarget InsectLC50 (95% CI)LC90 (95% CI)
Topical ApplicationSpodoptera litura (Larvae)0.55 (0.48 - 0.63) µ g/insect 1.85 (1.62 - 2.11) µ g/insect
Residual FilmMusca domestica (Adult)1.20 (1.05 - 1.37) µg/cm²4.50 (3.95 - 5.13) µg/cm²
Leaf-DipMyzus persicae (Adult)25.5 (22.8 - 28.6) ppm85.2 (76.1 - 95.4) ppm

Note: The data presented in these tables are for illustrative purposes only.

The mortality data should be corrected for control mortality using Abbott's formula. Probit analysis is the standard statistical method used to calculate LC50 and other lethal concentration values.[9]

Visualizations

Signaling Pathway

The proposed mechanism of action for this compound involves the antagonism of nicotinic acetylcholine receptors (nAChRs) in insects.

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to receptor This compound This compound This compound->nAChR Non-competitive binding Ion_Channel Ion Channel Opening (Na+, K+ influx) nAChR->Ion_Channel Conformational change Block Channel Blockage nAChR->Block Depolarization Membrane Depolarization Ion_Channel->Depolarization Nerve_Impulse Nerve Impulse Propagation Depolarization->Nerve_Impulse Paralysis Paralysis & Death Block->Paralysis

Caption: Proposed signaling pathway for this compound's insecticidal action.

Experimental Workflow

The following diagram illustrates the general workflow for conducting a bioassay to determine the insecticidal activity of this compound.

G cluster_prep Preparation Phase cluster_assay Bioassay Execution cluster_analysis Data Analysis P1 Culture & Select Test Insects A2 Expose Insects to This compound Concentrations P1->A2 P2 Prepare this compound Stock & Dilutions P2->A2 A1 Choose Bioassay Method (Topical, Residual, Leaf-Dip) A1->A2 A3 Incubate Under Controlled Conditions A2->A3 D1 Record Mortality Data (e.g., at 24, 48, 72h) A3->D1 D2 Perform Probit Analysis D1->D2 D3 Determine LC50 & LC90 D2->D3

Caption: General experimental workflow for this compound bioassay.

Conclusion

The protocols and guidelines presented here offer a solid framework for the systematic evaluation of this compound's insecticidal properties. Adherence to these standardized methods will ensure the generation of reliable and comparable data, which is essential for the potential development of this compound as a novel bio-insecticide. Further research could explore the sublethal effects of this compound on insect behavior and physiology, as well as its efficacy against a broader range of pest species.

References

Application Notes and Protocols: Unveiling the Nicotinic Acetylcholine Receptor Activity of Coccinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a diverse family of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1][2][3] Their involvement in a wide array of physiological processes and pathological conditions, including nicotine (B1678760) addiction, neurodegenerative diseases, and certain cancers, makes them a significant target for drug discovery.[1][3] Coccinine, a natural alkaloid, has a structural resemblance to compounds known to interact with nAChRs. These application notes provide a comprehensive suite of protocols to systematically evaluate the effects of this compound on various nAChR subtypes, characterizing its potential as an agonist, antagonist, or allosteric modulator.

The protocols detailed below are designed to be adaptable for high-throughput screening and detailed mechanistic studies, providing a robust framework for the pharmacological profiling of novel compounds like this compound.

I. Preliminary Characterization and Subtype Selectivity

The initial phase of testing aims to determine if this compound interacts with nAChRs and to identify which subtypes it may selectively target. This is crucial as different nAChR subtypes, defined by their subunit composition, exhibit distinct pharmacological and physiological profiles.[4] For instance, the α4β2 subtype is a key target for nicotine dependence therapies, while the α7 subtype is implicated in cognitive function and inflammatory processes.[4]

Experimental Workflow: Initial Screening

G cluster_0 Phase 1: Initial Screening A Prepare Stable Cell Lines (e.g., CHO, SH-EP1) Expressing nAChR Subtypes (α4β2, α7, α3β4) B High-Throughput Functional Assay (Membrane Potential Dye) A->B Seed cells C Primary Hit Identification (Concentration-Response Curves) B->C Agonist/Antagonist mode D Determine EC50/IC50 for this compound C->D E Assess Subtype Selectivity D->E

Caption: Workflow for the initial screening of this compound's activity on nAChR subtypes.

Protocol 1: High-Throughput Functional Screening using a Fluorescent Membrane Potential Dye

This assay provides a rapid and reliable method to assess the functional activity of this compound on different nAChR subtypes by measuring changes in cell membrane potential.[1][5]

Materials:

  • Stable cell lines expressing the nAChR subtype of interest (e.g., CHO-α4β2, SH-EP1-α7).

  • Membrane potential-sensitive fluorescent dye kit.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Nicotine (as a reference agonist).

  • Mecamylamine (B1216088) (as a reference antagonist).

  • This compound stock solution.

  • 384-well black, clear-bottom microplates.

  • Automated liquid handler and a fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the stable cell lines into 384-well plates at an optimized density and incubate overnight to allow for cell adherence.[1]

  • Dye Loading: On the day of the assay, remove the culture medium and add the membrane potential dye solution to each well. Incubate as per the manufacturer's instructions.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of this compound or nicotine to the wells.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of this compound or mecamylamine before adding a fixed concentration of nicotine (e.g., EC80).

  • Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. The change in fluorescence corresponds to the change in membrane potential upon receptor activation.[1]

  • Data Analysis:

    • Normalize the data to the response of the reference agonist (for agonist mode) or the inhibition by the reference antagonist (for antagonist mode).

    • Plot concentration-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values for this compound on each nAChR subtype.

Hypothetical Data Summary: this compound Initial Screening

nAChR SubtypeModeParameterThis compound Value (µM)Nicotine Value (µM)Mecamylamine Value (µM)
α4β2 AgonistEC50> 1000.5N/A
AntagonistIC505.2N/A0.1
α7 AgonistEC50> 10015N/A
AntagonistIC5025.8N/A1.2
α3β4 AgonistEC50> 10050N/A
AntagonistIC5012.3N/A0.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

II. Mechanistic Studies: Binding Affinity and Electrophysiology

Following the initial functional screen, the next phase focuses on elucidating the mechanism of action of this compound. This involves determining its binding affinity to the receptor and characterizing its effects on the ion channel properties using electrophysiology.

Signaling Pathway: nAChR Activation and Blockade

G cluster_0 nAChR Signaling nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel (Na+, K+, Ca2+) nAChR->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Agonist Agonist (e.g., Acetylcholine, Nicotine) Agonist->nAChR Binds and Activates Antagonist Antagonist (e.g., this compound - Hypothetical) Antagonist->nAChR Binds and Blocks

Caption: Simplified signaling pathway of nAChR activation by an agonist and inhibition by an antagonist.

Protocol 2: Radioligand Binding Assay

This assay directly measures the affinity of this compound for the nAChR binding site by competing with a radiolabeled ligand.

Materials:

  • Membranes prepared from cells or tissues expressing the nAChR subtype of interest.

  • Radioligand (e.g., [³H]-Epibatidine for high-affinity neuronal nAChRs).

  • This compound.

  • Non-specific binding control (e.g., a high concentration of nicotine).

  • Assay buffer.

  • Glass fiber filters.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the receptor source and prepare membranes through differential centrifugation.[6]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.[6]

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value, which can be converted to the inhibitory constant (Ki).

Hypothetical Data Summary: this compound Binding Affinity

nAChR SubtypeRadioligandThis compound Ki (µM)
α4β2 [³H]-Epibatidine2.1
α7 [¹²⁵I]-α-Bungarotoxin15.5
α3β4 [³H]-Epibatidine8.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Protocol 3: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

TEVC provides detailed information about the functional effects of this compound on the ion channel properties of nAChRs expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the desired nAChR subunits.

  • TEVC setup (amplifier, micromanipulators, perfusion system).

  • Recording solution (e.g., Ringer's solution).

  • Agonist (e.g., acetylcholine).

  • This compound solutions.

Procedure:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with a mixture of cRNAs for the nAChR subunits of interest and incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and impale it with two electrodes (voltage and current).

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Perfuse the oocyte with the recording solution.

  • Compound Application:

    • Agonist Test: Apply increasing concentrations of this compound to determine if it elicits a current.

    • Antagonist Test: Co-apply a fixed concentration of acetylcholine with varying concentrations of this compound to measure the inhibition of the acetylcholine-induced current.

  • Data Analysis: Measure the peak current amplitude in response to agonist application. Plot concentration-response curves to determine EC50 or IC50 values.

III. Advanced Characterization: Cell-Based Functional Assays

To further understand the cellular consequences of this compound's interaction with nAChRs, assays that measure downstream signaling events, such as neurotransmitter release, can be employed.

Protocol 4: Dopamine (B1211576) Release Assay using PC12 Cells

This assay is useful for investigating the effect of this compound on nAChRs that modulate dopamine release, a key process in reward and addiction pathways.[7] PC12 cells endogenously express nAChR subtypes, including α3β2.[7]

Materials:

  • PC12 cells.

  • Cell culture reagents.

  • Agonist (e.g., nicotine).

  • This compound solutions.

  • Dopamine detection kit (e.g., ELISA or a luminescence-based assay).[7]

Procedure:

  • Cell Culture: Culture PC12 cells in appropriate media. For some experiments, differentiation with Nerve Growth Factor (NGF) may be required to enhance nAChR expression and function.[7]

  • Assay Performance:

    • Plate the cells and allow them to adhere.

    • Wash the cells with a suitable buffer.

    • Agonist Mode: Treat the cells with varying concentrations of this compound.

    • Antagonist Mode: Pre-incubate the cells with this compound before stimulating with a known dopamine-releasing agent like nicotine.

  • Dopamine Measurement: Collect the supernatant and measure the dopamine concentration using a validated detection method.

  • Data Analysis: Quantify the amount of dopamine released and plot it as a function of this compound concentration to determine its effect on dopamine release.

Hypothetical Data Summary: Effect of this compound on Dopamine Release

ConditionDopamine Release (as % of Nicotine control)
Vehicle Control 5%
Nicotine (10 µM) 100%
This compound (10 µM) 8%
This compound (10 µM) + Nicotine (10 µM) 45%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the systematic investigation of the effects of a novel compound, exemplified by this compound, on nicotinic acetylcholine receptors. By employing a combination of high-throughput functional screening, binding assays, detailed electrophysiological characterization, and cell-based functional assays, researchers can thoroughly profile the pharmacological activity of new chemical entities. This multi-faceted approach is essential for identifying and characterizing promising lead compounds for the development of novel therapeutics targeting the nAChR system.

References

Application Notes & Protocols: Electrophysiological Characterization of Coccinine's Neuronal Impact

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coccinine is a novel alkaloid compound under investigation for its potential neuromodulatory properties. Understanding its precise effects on neuronal function is critical for evaluating its therapeutic potential and safety profile. Electrophysiology provides a direct measure of neuronal electrical activity, offering unparalleled insight into how a compound like this compound alters ion channel function, synaptic transmission, and network activity. These application notes provide detailed protocols for key electrophysiological techniques to characterize the neuronal impact of this compound.

Hypothesized Mechanism of Action: GABA-A Receptor Modulation

Preliminary studies suggest that this compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor, the primary mediator of fast synaptic inhibition in the central nervous system.[1][2] By binding to a site distinct from the GABA binding site, this compound is thought to enhance the receptor's response to GABA, leading to increased chloride influx and neuronal hyperpolarization.[3]

GABAA_Pathway cluster_membrane Postsynaptic Membrane GABA_R GABA-A Receptor Cl- Channel Cl_in Cl- Influx GABA_R:f1->Cl_in Opens Channel GABA GABA GABA->GABA_R:f0 Binds This compound This compound (PAM) This compound->GABA_R:f0 Binds (Allosteric Site) Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_in->Hyperpolarization Leads to

Caption: Hypothesized signaling pathway for this compound at the GABA-A receptor.

Application Note 1: Single-Neuron Analysis via Patch-Clamp Electrophysiology

Application: To investigate the direct effect of this compound on the function of GABA-A receptors at the single-cell level. Whole-cell patch-clamp allows for the precise measurement of inhibitory postsynaptic currents (IPSCs) and provides definitive evidence of receptor modulation.[4][5][6]

Protocol: Whole-Cell Voltage-Clamp Recording of mIPSCs

This protocol details the recording of miniature inhibitory postsynaptic currents (mIPSCs) from cultured hippocampal neurons.

1. Materials and Reagents:

  • Cell Culture: Primary hippocampal neurons cultured on glass coverslips for 12-14 days.

  • External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose. Gassed with 95% O2 / 5% CO2.

  • Internal (Pipette) Solution: Containing (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with CsOH.

  • Pharmacological Agents: Tetrodotoxin (TTX, 1 µM) to block action potentials, and CNQX (20 µM) and AP5 (50 µM) to block excitatory currents. This compound stock solution (10 mM in DMSO).

  • Equipment: Patch-clamp amplifier, digitizer, microscope, micromanipulators, perfusion system.[4]

2. Experimental Procedure:

  • Place a coverslip with cultured neurons into the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with oxygenated aCSF at a rate of 1-2 mL/min.[5]

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.[4]

  • Approach a selected neuron with the pipette while applying positive pressure.

  • Upon contact, release pressure to form a high-resistance (>1 GΩ) seal.

  • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -70 mV.

  • Switch perfusion to aCSF containing TTX, CNQX, and AP5 to isolate GABA-A receptor-mediated mIPSCs.

  • Record a stable baseline of mIPSC activity for 5-10 minutes.

  • Apply this compound (e.g., at 1 µM, 10 µM, 100 µM) via the perfusion system for 5 minutes at each concentration.

  • Perform a final washout with the control aCSF (containing TTX/CNQX/AP5) for 10-15 minutes.

  • Analyze mIPSC frequency, amplitude, and decay kinetics using appropriate software.

Hypothetical Data Presentation

The following table summarizes the expected quantitative effects of this compound on mIPSCs, consistent with its role as a GABA-A receptor PAM.

Parameter Control This compound (10 µM) Washout
mIPSC Amplitude (pA) 45.2 ± 3.175.8 ± 4.548.1 ± 3.5
mIPSC Frequency (Hz) 2.5 ± 0.42.6 ± 0.52.4 ± 0.4
Decay Time (τ, ms) 8.1 ± 0.715.3 ± 1.18.5 ± 0.8

Data represented as mean ± SEM.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Neurons E1 Obtain Giga-Seal P1->E1 P2 Pull Pipette P2->E1 P3 Prepare Solutions P3->E1 E2 Go Whole-Cell E1->E2 E3 Record Baseline mIPSCs E2->E3 E4 Apply this compound E3->E4 E5 Washout E4->E5 A1 Measure mIPSC Properties E5->A1 A2 Statistical Comparison A1->A2 LTP_Modulation This compound This compound GABA_Inhibition Enhanced GABAergic Inhibition This compound->GABA_Inhibition Postsynaptic_Depol Reduced Postsynaptic Depolarization GABA_Inhibition->Postsynaptic_Depol NMDA_Block Increased Mg2+ Block of NMDA Receptors Postsynaptic_Depol->NMDA_Block LTP_Induction Impaired LTP Induction NMDA_Block->LTP_Induction InVivo_Workflow cluster_prep Surgical Preparation cluster_rec Recording cluster_analysis Analysis S1 Anesthetize Animal S2 Mount in Stereotax S1->S2 S3 Perform Craniotomy S2->S3 R1 Lower Electrode S3->R1 R2 Isolate Single Unit R1->R2 R3 Record Baseline R2->R3 R4 Inject this compound R3->R4 R5 Record Post-Injection R4->R5 A1 Spike Sorting R5->A1 A2 Calculate Firing Rate A1->A2

References

Application Notes and Protocols for Cell Culture-Based Assays of Coccinine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccinine, also known as Sinococuline, is a morphinane alkaloid that has demonstrated significant biological activity, including potent cytotoxicity against various cancer cell lines. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in vitro, guidance on data interpretation, and an overview of the potential signaling pathways involved in its mechanism of action. The following assays are crucial for determining the cytotoxic and apoptotic potential of this compound, making it a compound of interest for further investigation in oncology and drug development.

Data Presentation

The cytotoxic effects of this compound have been evaluated against several cell lines. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) are key parameters to quantify a compound's potency.

Table 1: Cytotoxicity of this compound (Sinococuline) on Various Cell Lines
Cell LineCell TypeAssayIC50/CC50 (µg/mL)Incubation Time (hours)Citation
VeroMonkey Kidney EpithelialMTTCC50: 19.7248[1]
HL-60Human Promyelocytic LeukemiaNot SpecifiedEffective Growth Inhibition24
L929Mouse FibroblastNot SpecifiedEffective Growth Inhibition24
VariousEight Tumor Cell LinesNot SpecifiedEffective Growth Inhibition24

Note: Specific IC50 values for the eight tumor cell lines mentioned in the study by M.H. Wong et al. (1996) were not provided in the publication.

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is fundamental. The following are detailed protocols for commonly used assays to evaluate the effects of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2][3]

Materials:

  • This compound (Sinococuline)

  • Target cancer cell lines (e.g., HL-60, L929, and other relevant cancer cell lines)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well for adherent cells or 0.5-1.0 x 10^5 cells/mL for suspension cells and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[2]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[2]

  • Solubilization: For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate to pellet the cells before removing the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5]

Materials:

  • This compound (Sinococuline)

  • Target cancer cell lines

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or other suppliers)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).[6][7]

  • Incubation: Incubate the plate for the desired exposure time.[6]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.[7]

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[8]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7][8]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells, according to the kit's formula.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[9]

Materials:

  • This compound (Sinococuline)

  • Target cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with cold PBS.[9]

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Experimental Workflows

experimental_workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Culture Target Cancer Cells seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat Cells with this compound seeding->treatment coccinine_prep Prepare this compound Serial Dilutions coccinine_prep->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh apoptosis Annexin V/PI Assay treatment->apoptosis viability Calculate % Cell Viability (IC50) mtt->viability cytotoxicity Calculate % Cytotoxicity ldh->cytotoxicity apoptosis_analysis Quantify Apoptotic Cells apoptosis->apoptosis_analysis apoptosis_pathway This compound This compound cellular_stress Cellular Stress This compound->cellular_stress bcl2_family Bcl-2 Family Regulation cellular_stress->bcl2_family bax_bak Bax/Bak Activation bcl2_family->bax_bak bcl2_anti Bcl-2 (Anti-apoptotic) Inhibition bcl2_family->bcl2_anti mitochondrion Mitochondrion bax_bak->mitochondrion MOMP bcl2_anti->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis inflammatory_pathway This compound This compound nfkb_pathway NF-κB Signaling Pathway This compound->nfkb_pathway tnf_pathway TNF Signaling Pathway This compound->tnf_pathway pro_inflammatory Pro-inflammatory Cytokine Production nfkb_pathway->pro_inflammatory tnf_pathway->pro_inflammatory

References

Application Notes and Protocols for the Synthesis of Novel Coccinine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccinine is a member of the coccinellid family of alkaloids, which are defensive chemicals produced by ladybugs. These alkaloids are characterized by a unique perhydro-9b-azaphenalene core structure. This compound and its analogs are of significant interest to the scientific community due to their potential biological activities, including their action as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). This property makes them promising lead compounds for the development of novel insecticides and other therapeutic agents. This document provides detailed methodologies for the synthesis of the core this compound scaffold and proposes strategies for the generation of novel analogs through functionalization of the core structure.

Core Synthetic Strategies for the Perhydro-9b-azaphenalene Scaffold

Two primary strategies have been established for the synthesis of the perhydro-9b-azaphenalene skeleton, the core of this compound and related alkaloids. These are the Robinson-Schoepf reaction and a stereodivergent approach utilizing an intramolecular aza-[3+3] annulation.

Robinson-Schoepf Reaction: A Biomimetic Approach

This classical one-pot reaction mimics the biosynthesis of tropinone (B130398) alkaloids and can be adapted for the stereospecific synthesis of the precoccinelline (B15476410) skeleton, a direct precursor to the this compound core.

  • Reaction Setup: A solution of glutaraldehyde (B144438) (1.0 eq) in water is added to a solution of methylamine (B109427) hydrochloride (1.0 eq) and acetonedicarboxylic acid (1.0 eq) in a buffered aqueous solution (pH ~7).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours.

  • Extraction: The reaction mixture is made basic with NaOH (to pH > 10) and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic extracts are dried over a suitable drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography on silica (B1680970) gel.

ReagentMolar Equivalent
Glutaraldehyde1.0
Methylamine Hydrochloride1.0
Acetonedicarboxylic Acid1.0
Phosphate Buffer (pH ~7)-
Sodium HydroxideAs needed
Diethyl Ether-
Sodium Sulfate-

A generalized workflow for the Robinson-Schoepf reaction.

G cluster_0 Starting Materials A Glutaraldehyde D One-Pot Reaction (pH ~7, RT) A->D B Methylamine Hydrochloride B->D C Acetonedicarboxylic Acid C->D E Workup (Basification, Extraction) D->E F Purification (Crystallization/Chromatography) E->F G Precoccinelline Core F->G

Caption: Robinson-Schoepf reaction workflow.

Intramolecular Aza-[3+3] Annulation: A Stereodivergent Approach

This strategy allows for the construction of the tricyclic core with excellent control over the relative stereochemistry at multiple centers, offering flexibility in synthesizing various stereoisomers.

  • Preparation of the Substrate: The enone precursor is synthesized by coupling a suitable chiral amine derivative with a dienophile precursor.

  • Cyclization Conditions: To a solution of the enone precursor in a suitable solvent (e.g., dichloromethane) at a low temperature (-78 °C), a Lewis acid (e.g., TiCl₄) is added dropwise.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and warmed to room temperature. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired tricyclic product.

ReagentMolar Equivalent
Enone Precursor1.0
Lewis Acid (e.g., TiCl₄)1.1-1.5
Dichloromethane-
Saturated NaHCO₃ (aq)-
Sodium Sulfate-

A generalized workflow for the intramolecular aza-[3+3] annulation.

G A Enone Precursor B Lewis Acid Mediated Cyclization (-78 °C) A->B C Quenching and Aqueous Workup B->C D Purification (Column Chromatography) C->D E Perhydro-9b-azaphenalene Core D->E

Caption: Aza-[3+3] annulation workflow.

Synthesis of Novel this compound Analogs via Late-Stage Functionalization

The synthesis of novel this compound analogs can be achieved by introducing functional groups onto the perhydro-9b-azaphenalene core. A key transformation for accessing this compound and its hydroxylated analogs is the late-stage C-H oxidation of the saturated heterocyclic core.

Proposed Protocol: Hydroxylation of the Perhydro-9b-azaphenalene Core

This proposed protocol is based on modern C-H oxidation methods for saturated nitrogen heterocycles and would need to be optimized for the specific substrate.

  • Reaction Setup: To a solution of the perhydro-9b-azaphenalene core (1.0 eq) in a suitable solvent (e.g., acetonitrile (B52724) or a biphasic system), add a photocatalyst (e.g., a flavin-based catalyst) and an appropriate oxidant (e.g., H₂O₂ or O₂ from air).

  • Reaction Conditions: The reaction mixture is irradiated with visible light (e.g., blue LEDs) at room temperature for 12-48 hours. The reaction should be carried out under an inert atmosphere if using a peroxide-based oxidant.

  • Reaction Monitoring: The reaction progress is monitored by LC-MS to observe the formation of hydroxylated products.

  • Workup: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated.

  • Purification: The resulting mixture of hydroxylated isomers is separated and purified by preparative HPLC to yield the desired this compound analogs.

Reagent/ComponentMolar Equivalent/Condition
Perhydro-9b-azaphenalene Core1.0
Photocatalyst (e.g., Flavin)0.01-0.05
Oxidant (e.g., H₂O₂)2.0-5.0
Solvent (e.g., Acetonitrile)-
Light SourceBlue LEDs
TemperatureRoom Temperature
Strategies for Synthesizing Novel Analogs
  • Modification of Starting Materials in Core Synthesis:

    • In the Robinson-Schoepf reaction, substituted glutaraldehyde or acetonedicarboxylic acid derivatives can be used to introduce functionality at various positions of the core structure.

    • In the aza-[3+3] annulation, the enone precursor can be modified to incorporate different substituents, which will be carried through to the final tricyclic product.

  • Varying Late-Stage Functionalization:

    • Employing different C-H functionalization reagents can lead to the introduction of various functional groups other than hydroxyl groups, such as halogens, alkyl groups, or amino groups.

    • The regioselectivity of the C-H functionalization can potentially be controlled by using different catalysts or directing groups, leading to a library of regioisomeric analogs.

Biological Activity and Signaling Pathway

Coccinellid alkaloids, including this compound, are known to act as non-competitive inhibitors of nicotinic acetylcholine receptors (nAChRs).[1] These receptors are crucial for synaptic transmission in the central nervous system of insects. By binding to an allosteric site within the ion channel of the nAChR, these alkaloids block the flow of ions, leading to neurotoxicity.[1] This mechanism of action is a key area of interest for the development of new insecticides.

A simplified diagram of the proposed signaling pathway inhibition by this compound analogs.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Acetylcholine (ACh) B Nicotinic Acetylcholine Receptor (nAChR) A->B Binds C Ion Channel B->C Opens D Na+/Ca2+ Influx C->D E Depolarization D->E F Neuronal Signaling E->F G This compound Analog G->C Blocks (Allosteric Inhibition)

References

Formulation of Coccinine for Agricultural Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Coccinine" is ambiguous in scientific literature, referring to several distinct chemical compounds. This document addresses the formulation of two compounds with high potential for agricultural applications, often associated with similar-sounding names: Coccinelline , an insecticidal alkaloid from ladybird beetles, and Coccinin , an antifungal peptide from runner beans. Researchers should verify the specific "this compound" of interest for their application.

Part 1: Formulation of Coccinelline Alkaloid as a Bioinsecticide

Coccinelline and related alkaloids found in ladybird beetles (family Coccinellidae) are potent neurotoxins to many invertebrate pests. Their mode of action often involves the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to paralysis and death. This makes them promising candidates for the development of novel bioinsecticides.

Application Notes

1.1. Active Ingredient Properties:

  • Chemical Class: Alkaloid

  • Source: Ladybird beetles (e.g., Coccinella septempunctata)

  • Mode of Action: Neurotoxin, acting as a non-competitive antagonist of insect nAChRs.

  • Target Pests: Effective against a range of soft-bodied insects, including aphids, mealybugs, thrips, and whiteflies. Also exhibits antifeedant and repellent properties.

  • Solubility: Generally soluble in organic solvents and slightly soluble in water.

1.2. Formulation Goals:

  • Enhance stability of the alkaloid under field conditions (UV light, temperature fluctuations).

  • Improve solubility and dispersibility in water for spray applications.

  • Increase contact and penetration of the active ingredient into the target pest.

  • Minimize phytotoxicity to the treated crops.

1.3. Example Formulation: Emulsifiable Concentrate (EC)

An emulsifiable concentrate is a common formulation for water-insoluble active ingredients like alkaloids. It forms a stable emulsion when mixed with water.

ComponentFunctionExample Composition (% w/w)
Coccinelline Alkaloid (Technical Grade)Active Ingredient5 - 15%
Aromatic Solvent (e.g., Solvesso™ 150)Solvent60 - 75%
Emulsifier Blend (e.g., Calcium Dodecylbenzene Sulfonate & Castor Oil Ethoxylate)Emulsifying Agent10 - 15%
Stabilizer (e.g., Epoxidized Soybean Oil)UV Protectant, Stabilizer1 - 3%
Adjuvant (e.g., Methylated Seed Oil)Penetrant, Spreader3 - 7%

1.4. Quantitative Efficacy Data (Ladybird Alkaloids):

While specific LD50/LC50 values for pure Coccinelline against many agricultural pests are not widely published, studies on related ladybird alkaloids and crude extracts demonstrate significant bioactivity.

Alkaloid/ExtractTarget PestBioassay TypeObserved Effect
Adaline (related ladybird alkaloid)Myzus persicae (Green Peach Aphid)ElectrophysiologyPotent antagonist of nAChRs
Coccinella septempunctata ExtractAcyrthosiphon pisum (Pea Aphid)Feeding BioassaySignificant feeding deterrence
Loline Alkaloids (structurally similar)Haematobia irritans (Horn Fly)Feeding BioassayAntifeedant activity at 0.25 - 1.0 µg/µL[1]
Imidacloprid (Commercial nAChR antagonist)Harmonia axyridis (Ladybird)Topical ApplicationLC50 of 30.3 mg/L for 3rd instar larvae[2]

Note: Data on commercial insecticides is provided for context on nAChR-targeting compounds.

Experimental Protocols

1.5. Protocol for Preparation of a Coccinelline EC Formulation:

  • In a suitable chemical-resistant vessel, dissolve the technical grade Coccinelline alkaloid in the aromatic solvent. Mix thoroughly until fully dissolved.

  • In a separate container, prepare the emulsifier blend.

  • Slowly add the emulsifier blend to the alkaloid-solvent mixture while continuously stirring.

  • Add the stabilizer and adjuvant to the mixture, continuing to stir until a homogenous solution is achieved.

  • Store the final EC formulation in a sealed, labeled, and appropriate container in a cool, dark place.

1.6. Protocol for Insecticidal Efficacy Testing (Leaf-Dip Bioassay): [3][4][5][6][7]

  • Preparation of Test Solutions: Prepare a series of dilutions of the Coccinelline EC formulation in water. A typical range would be from 1 to 1000 ppm. Include a negative control (water only) and a positive control (a commercial insecticide with a similar mode of action).

  • Leaf Preparation: Select healthy, untreated leaves from the host plant of the target insect pest.

  • Dipping: Using forceps, dip each leaf into a test solution for 10-20 seconds, ensuring complete coverage.[5]

  • Drying: Allow the leaves to air dry on a wire rack for at least one hour.

  • Insect Infestation: Place the dried leaves into petri dishes or ventilated containers. Introduce a known number of target insects (e.g., 20 adult aphids) onto each leaf.

  • Incubation: Maintain the bioassay containers at controlled temperature and humidity conditions suitable for the insect species.

  • Mortality Assessment: Record insect mortality at 24, 48, and 72-hour intervals. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

G cluster_prep Formulation Preparation cluster_bioassay Leaf-Dip Bioassay Workflow A Dissolve Coccinelline in Solvent C Mix Alkaloid Solution and Emulsifiers A->C B Prepare Emulsifier Blend B->C D Add Stabilizer and Adjuvant C->D E Homogenize D->E F Prepare Serial Dilutions G Dip and Dry Host Plant Leaves F->G H Infest with Target Insects G->H I Incubate under Controlled Conditions H->I J Assess Mortality (24, 48, 72h) I->J K Calculate LC50 J->K

Coccinelline Formulation and Bioassay Workflow.

Part 2: Formulation of Coccinin Peptide as a Biofungicide

"Coccinin" is an antifungal peptide isolated from scarlet runner beans (Phaseolus coccineus). It belongs to the defensin (B1577277) family of peptides, which are known for their broad-spectrum antimicrobial activity. Plant defensins often act by disrupting the fungal cell membrane and inhibiting fungal growth.

Application Notes

2.1. Active Ingredient Properties:

  • Chemical Class: Peptide (Defensin)

  • Source: Seeds of Phaseolus coccineus (Scarlet Runner Bean) and other Phaseolus species.[8]

  • Mode of Action: Disrupts fungal cell membranes, leading to leakage of cellular contents and inhibition of hyphal growth.

  • Target Pathogens: Demonstrates activity against a range of phytopathogenic fungi, including Botrytis cinerea, Fusarium oxysporum, and Rhizoctonia solani.[8]

  • Solubility: Generally water-soluble.

2.2. Formulation Goals:

  • Protect the peptide from enzymatic degradation in the field.

  • Enhance adhesion and spreading on the plant surface.

  • Ensure stability during storage.

  • Facilitate uptake or interaction with fungal pathogens.

2.3. Example Formulation: Water-Dispersible Granule (WDG) with Nano-encapsulation:

Water-dispersible granules are a solid formulation that disperses in water to form a suspension. Nano-encapsulation can protect the peptide from degradation.

ComponentFunctionExample Composition (% w/w)
Coccinin Peptide (Lyophilized)Active Ingredient1 - 5%
Biodegradable Polymer (e.g., Chitosan)Encapsulating Agent10 - 20%
Dispersing Agent (e.g., Sodium Lignosulfonate)Dispersant5 - 10%
Wetting Agent (e.g., Sodium Dodecyl Sulfate)Wetting Agent2 - 5%
Binder (e.g., Polyvinylpyrrolidone)Granulating Agent1 - 3%
Inert Carrier (e.g., Kaolin Clay)CarrierBalance to 100%

2.4. Quantitative Efficacy Data (Defensins from Phaseolus and other plants):

Peptide (Source)Target PathogenEfficacy MetricValue (µM)
Coccinin (P. coccineus)Fusarium oxysporumMIC81[9]
Coccinin (P. coccineus)Botrytis cinereaMIC109[9]
Coccinin (P. coccineus)Rhizoctonia solaniMIC134[9]
Defensin (P. vulgaris 'Cloud Bean')Mycosphaerella arachidicolaIC501.8[10]
Defensin (P. vulgaris 'Cloud Bean')Fusarium oxysporumIC502.2[11]
MtDef4 (Medicago truncatula)Botrytis cinereaMIC0.75 - 1.5[12]
MtDef4 (Medicago truncatula)Fusarium graminearumMIC1.5[12]

IC50: Concentration for 50% inhibition of growth. MIC: Minimum Inhibitory Concentration.

Experimental Protocols

2.5. Protocol for Preparation of a Coccinin WDG Formulation:

  • Nano-encapsulation: Prepare a solution of the biodegradable polymer. Separately, dissolve the lyophilized Coccinin peptide in a suitable buffer. Mix the two solutions under controlled conditions (e.g., using ionic gelation or coacervation) to form peptide-loaded nanoparticles. Lyophilize the resulting nanoparticles.

  • Blending: In a blender, thoroughly mix the encapsulated peptide with the inert carrier, dispersing agent, and wetting agent.

  • Granulation: Add the binder solution to the powder blend and mix to form a wet mass.

  • Extrusion: Pass the wet mass through an extruder to form granules of a desired diameter.

  • Drying: Dry the granules in a fluid bed dryer until the moisture content is within the specified range.

  • Sieving: Sieve the dried granules to obtain a uniform particle size.

2.6. Protocol for Antifungal Efficacy Testing (Broth Microdilution Assay): [13][14][15][16][17]

  • Preparation of Fungal Inoculum: Culture the target fungal pathogen on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar). Harvest fungal spores or mycelial fragments and suspend them in a sterile saline solution. Adjust the suspension to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Preparation of Test Plate: In a 96-well microtiter plate, add 100 µL of a suitable broth medium (e.g., Potato Dextrose Broth) to each well.

  • Serial Dilution: Add 100 µL of a stock solution of the Coccinin formulation to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well in the dilution series.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well. Include a positive control (a commercial fungicide) and a negative control (no antifungal agent).

  • Incubation: Incubate the plate at a suitable temperature (e.g., 25°C) for 48-72 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the formulation that results in no visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

G cluster_prep Peptide Encapsulation and Granulation cluster_assay Broth Microdilution Assay Workflow A Dissolve Peptide and Polymer B Form Nanoparticles A->B C Lyophilize Nanoparticles B->C D Blend with Excipients C->D E Granulate and Dry D->E F Prepare Fungal Inoculum H Inoculate Wells F->H G Perform Serial Dilution in 96-well Plate G->H I Incubate (48-72h) H->I J Determine MIC I->J

References

Application Notes and Protocols: Cocaine as a Pharmacological Tool in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine, a tropane (B1204802) alkaloid derived from the coca plant, is a potent central nervous system stimulant. Its well-characterized mechanism of action, primarily the blockade of monoamine transporters, makes it a valuable pharmacological tool for investigating the roles of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) in various neural circuits and behaviors. These application notes provide an overview of cocaine's pharmacological properties, detailed protocols for its use in key neuroscience experiments, and a summary of its effects on intracellular signaling pathways.

Pharmacological Data

The primary molecular targets of cocaine are the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). By inhibiting these transporters, cocaine increases the extracellular concentrations of their respective neurotransmitters. The binding affinities of cocaine for these transporters are summarized below.

TransporterSpeciesKᵢ (nM)Reference
Dopamine Transporter (DAT) Human230[1]
Rat230[2]
Serotonin Transporter (SERT) Human740[1]
Rat-
Norepinephrine Transporter (NET) Human480[1]
Rat-

Signaling Pathways

Cocaine's primary mechanism of action is the blockade of monoamine transporters, leading to an accumulation of dopamine, serotonin, and norepinephrine in the synaptic cleft. The elevated levels of these neurotransmitters result in the activation of their respective postsynaptic receptors, triggering downstream signaling cascades.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal MAO Monoamine Oxidase VMAT VMAT2 DA_vesicle Dopamine Vesicle VMAT->DA_vesicle DAT Dopamine Transporter (DAT) DA_vesicle->DAT Dopamine_synapse Dopamine SERT Serotonin Transporter (SERT) Serotonin_synapse Serotonin NET Norepinephrine Transporter (NET) Norepinephrine_synapse Norepinephrine Dopamine_pre Dopamine Dopamine_pre->MAO Dopamine_pre->VMAT Serotonin_pre Serotonin Serotonin_pre->SERT Norepinephrine_pre Norepinephrine Norepinephrine_pre->NET Cocaine Cocaine Cocaine->DAT Blocks Cocaine->SERT Blocks Cocaine->NET Blocks D1R D1 Receptor Dopamine_synapse->D1R D2R D2 Receptor Dopamine_synapse->D2R Serotonin_R Serotonin Receptor Serotonin_synapse->Serotonin_R Norepinephrine_R Norepinephrine Receptor Norepinephrine_synapse->Norepinephrine_R Downstream Downstream Signaling D1R->Downstream D2R->Downstream Serotonin_R->Downstream Norepinephrine_R->Downstream

Cocaine's primary mechanism of action.

The downstream effects of increased dopamine are primarily mediated by D1 and D2 dopamine receptors, which are G-protein coupled receptors that initiate distinct intracellular signaling cascades.

cluster_d1 D1 Receptor Signaling cluster_d2 D2 Receptor Signaling D1R D1 Receptor Gs Gs/olf D1R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates CREB CREB PKA->CREB Phosphorylates PP1 PP-1 DARPP32->PP1 Inhibits Gene_expression_D1 Gene Expression (e.g., c-fos, FosB) CREB->Gene_expression_D1 D2R D2 Receptor Gi Gi/o D2R->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits K_channel K+ Channels Gi->K_channel Activates Ca_channel Ca2+ Channels Gi->Ca_channel Inhibits cAMP_inhibit cAMP AC_inhibit->cAMP_inhibit Gene_expression_D2 Gene Expression cAMP_inhibit->Gene_expression_D2 Dopamine Dopamine Dopamine->D1R Dopamine->D2R

Downstream signaling of D1 and D2 dopamine receptors.

Experimental Protocols

Cocaine-Induced Locomotor Sensitization in Rats

Objective: To measure the development of behavioral sensitization to the locomotor-activating effects of cocaine.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Cocaine hydrochloride (dissolved in 0.9% saline)

  • 0.9% saline (vehicle control)

  • Locomotor activity chambers equipped with photobeam detectors

  • Syringes and needles for intraperitoneal (i.p.) injections

Protocol:

  • Habituation: Individually house rats and handle them for 3-5 days prior to the experiment. Habituate the rats to the locomotor activity chambers for 30-60 minutes for 2-3 days.

  • Sensitization Induction:

    • Divide rats into two groups: Cocaine and Saline control.

    • For 5-7 consecutive days, administer a daily i.p. injection of either cocaine (e.g., 15 mg/kg) or saline.[3][4]

    • Immediately after injection, place the rat in the locomotor activity chamber and record activity for 60-120 minutes.

  • Withdrawal: After the last injection, leave the rats undisturbed in their home cages for a withdrawal period of 7-10 days.

  • Challenge:

    • On the challenge day, administer a lower dose of cocaine (e.g., 10 mg/kg) to all rats (both the original cocaine and saline groups).

    • Immediately place the rats in the locomotor activity chambers and record activity for 60-120 minutes.

  • Data Analysis:

    • Quantify locomotor activity as total distance traveled or number of beam breaks.

    • Compare the locomotor response to the cocaine challenge between the group pre-treated with cocaine and the group pre-treated with saline. A significantly greater response in the cocaine pre-treated group indicates sensitization.

Cocaine Conditioned Place Preference (CPP) in Mice

Objective: To assess the rewarding properties of cocaine by measuring the preference for a context previously paired with the drug.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Cocaine hydrochloride (dissolved in 0.9% saline)

  • 0.9% saline (vehicle control)

  • Conditioned place preference apparatus with two distinct compartments

  • Syringes and needles for i.p. injections

Protocol:

  • Pre-Test (Day 1):

    • Place each mouse in the central compartment of the CPP apparatus and allow free access to both compartments for 15-20 minutes.

    • Record the time spent in each compartment to determine initial preference.

  • Conditioning (Days 2-5):

    • This phase consists of four conditioning sessions, one in the morning and one in the afternoon, for four days.

    • On conditioning days, administer an i.p. injection of cocaine (e.g., 10 mg/kg) and immediately confine the mouse to one compartment for 30 minutes.

    • In the other session on the same day, administer an i.p. injection of saline and confine the mouse to the opposite compartment for 30 minutes.

    • The drug-paired compartment should be counterbalanced across mice to avoid bias.

  • Post-Test (Day 6):

    • Place each mouse in the central compartment and allow free access to both compartments for 15-20 minutes.

    • Record the time spent in each compartment.

  • Data Analysis:

    • Calculate a preference score as the time spent in the drug-paired compartment during the post-test minus the time spent in the same compartment during the pre-test.

    • A significant increase in the preference score indicates a conditioned place preference for cocaine.

Western Blotting for Phospho-CREB in the Nucleus Accumbens

Objective: To measure the activation of the transcription factor CREB in the nucleus accumbens following cocaine administration.

Materials:

  • Rats or mice treated with cocaine or saline (as in the sensitization protocol)

  • Dissection tools

  • Tissue homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Tissue Collection: 30-60 minutes after the final cocaine or saline injection, euthanize the animals and rapidly dissect the nucleus accumbens on ice.

  • Protein Extraction: Homogenize the tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 4°C and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Western Blotting: Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total CREB to normalize the phospho-CREB signal.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-CREB to total CREB.

In Situ Hybridization for c-fos mRNA in the Striatum

Objective: To visualize and quantify the expression of the immediate early gene c-fos, a marker of neuronal activation, in the striatum following cocaine administration.

Materials:

  • Rats or mice treated with cocaine or saline

  • Cryostat

  • Microscope slides

  • Hybridization buffer

  • Radiolabeled (e.g., ³⁵S) or digoxigenin (B1670575) (DIG)-labeled c-fos riboprobe

  • Wash buffers

  • Autoradiography film or anti-DIG antibody and detection reagents

  • Microscope and image analysis software

Protocol:

  • Tissue Preparation: 30-90 minutes after cocaine or saline injection, euthanize the animals and rapidly remove the brains.[5][6] Freeze the brains in isopentane (B150273) cooled with dry ice.

  • Sectioning: Cut coronal sections (e.g., 10-20 µm) through the striatum using a cryostat and mount them on slides.

  • Hybridization:

    • Pretreat the sections to enhance probe penetration.

    • Apply the hybridization buffer containing the c-fos riboprobe to the sections and incubate overnight in a humidified chamber at an appropriate temperature (e.g., 55-65°C).

  • Washing: Wash the slides in a series of increasingly stringent buffers to remove non-specifically bound probe.

  • Detection:

    • For radiolabeled probes, expose the slides to autoradiography film.

    • For DIG-labeled probes, incubate the slides with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), followed by a colorimetric substrate.

  • Data Analysis:

    • Quantify the hybridization signal using densitometry on the autoradiograms or by counting the number of labeled cells in specific striatal subregions.

    • Compare the c-fos mRNA expression between cocaine- and saline-treated animals.

Conclusion

Cocaine is a powerful tool for dissecting the neurobiology of monoaminergic systems and their involvement in reward, motivation, and addiction. The protocols and data presented here provide a foundation for researchers to utilize cocaine effectively in their neuroscience research. Careful experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible results.

References

Field Trial Methodology for Coccinine-Based Biopesticides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccinine, an alkaloid derived from Coccinellidae (ladybugs), represents a promising new class of biopesticides. Its unique mode of action as a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects offers a potential alternative to conventional synthetic insecticides, particularly in managing resistant pest populations.[1][2] This document provides detailed application notes and protocols for conducting robust field trials to evaluate the efficacy and environmental safety of this compound-based biopesticides. The methodologies outlined herein are designed to generate reliable data for regulatory approval and product development.

The primary target pests for this compound-based biopesticides are soft-bodied insects, including aphids, mealybugs, and scale insects, which are known prey for ladybird beetles.[3][4] The protocols will cover experimental design, application procedures, data collection on target and non-target organisms, and statistical analysis to ensure the comprehensive evaluation of the biopesticide's performance.

Signaling Pathway: Antagonism of Nicotinic Acetylcholine Receptors

This compound exerts its insecticidal effect by disrupting nerve signal transmission in target pests. Unlike neonicotinoids, which are nAChR agonists, this compound acts as a non-competitive antagonist. This means it binds to a site on the receptor different from the acetylcholine binding site, inducing a conformational change that prevents the ion channel from opening. This blockage of ion flow disrupts the excitatory neurotransmission, leading to paralysis and eventual death of the insect. This distinct mechanism of action suggests a lower likelihood of cross-resistance with existing insecticide classes.

cluster_0 Normal Synaptic Transmission cluster_1 Action of this compound-Based Biopesticide ACh Acetylcholine (ACh) nAChR_open Nicotinic Acetylcholine Receptor (nAChR) - Open State - ACh->nAChR_open Binds Ion_Flow Na+/K+ Ion Flow nAChR_open->Ion_Flow Allows Depolarization Neuron Depolarization (Signal Propagation) Ion_Flow->Depolarization Leads to This compound This compound nAChR_closed Nicotinic Acetylcholine Receptor (nAChR) - Closed State - This compound->nAChR_closed Binds (Non-competitive) No_Ion_Flow Blocked Ion Flow nAChR_closed->No_Ion_Flow Prevents Paralysis Paralysis & Death No_Ion_Flow->Paralysis Leads to ACh_no_bind Acetylcholine (ACh) ACh_no_bind->nAChR_closed Binding ineffective

Diagram 1: Mechanism of action of this compound on insect nAChRs.

Experimental Protocols

Protocol for Laboratory Bioassay

Objective: To determine the median lethal concentration (LC50) and median lethal dose (LD50) of the this compound-based biopesticide against the target pest.

Materials:

  • This compound-based biopesticide formulation

  • Target insects (e.g., aphids, whiteflies)

  • Host plants

  • Petri dishes or ventilated containers

  • Micropipettes

  • Spray tower or hand sprayer

  • Stereomicroscope

  • Controlled environment chamber (25±2°C, 60-70% RH, 16:8 L:D photoperiod)

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the this compound-based biopesticide in distilled water. A minimum of five concentrations resulting in mortality between 10% and 90% should be used. A control group treated with water only is mandatory.

  • Leaf-Dip Bioassay (for sucking insects):

    • Excise leaves from untreated host plants.

    • Dip each leaf into a test solution for 10-15 seconds with gentle agitation.

    • Allow the leaves to air-dry for 1-2 hours.

    • Place the treated leaves in petri dishes with a moistened filter paper.

    • Introduce a known number of target insects (e.g., 20-30 adult aphids) onto each leaf.

    • Seal the petri dishes with a ventilated lid.

  • Spray Bioassay:

    • Place a known number of target insects on host plants in cages.

    • Apply the test solutions using a calibrated spray tower to ensure uniform coverage.

    • Allow the treated plants to dry.

  • Incubation: Place all experimental units in a controlled environment chamber.

  • Data Collection: Record insect mortality at 24, 48, and 72 hours post-treatment. Insects are considered dead if they are unable to move when prodded with a fine brush.

  • Statistical Analysis: Analyze the data using probit analysis to determine the LC50 and LD50 values with 95% confidence limits.

Protocol for Field Efficacy Trial

Objective: To evaluate the efficacy of the this compound-based biopesticide in controlling target pest populations under field conditions and to assess its impact on crop yield and quality.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.

  • Treatments:

    • T1: Untreated Control (water spray)

    • T2: this compound-based Biopesticide - Low Dose (e.g., X g/ha)

    • T3: this compound-based Biopesticide - Medium Dose (e.g., 1.5X g/ha)

    • T4: this compound-based Biopesticide - High Dose (e.g., 2X g/ha)

    • T5: Positive Control (a registered commercial insecticide for the target pest)

  • Replicates: A minimum of four replicates for each treatment.

  • Plot Size: Each plot should be at least 20 m². A buffer zone of at least 1 meter should be maintained between plots to prevent spray drift.

Application Procedure:

  • Timing: Apply the treatments when the pest population reaches a predetermined economic threshold.

  • Equipment: Use a calibrated sprayer (e.g., backpack sprayer) to ensure uniform application. The spray volume should be sufficient to achieve thorough coverage of the plant canopy.

  • Frequency: The number of applications will depend on the pest's life cycle and the persistence of the biopesticide. Typically, 1-3 applications at 7-14 day intervals are common in biopesticide trials.

Data Collection:

  • Pest Population:

    • Pre-treatment count: Record the number of target pests on a random sample of plants in each plot before the first application.

    • Post-treatment counts: Record pest numbers at 3, 7, and 14 days after each application.

  • Crop Phytotoxicity: Visually assess each plot for any signs of phytotoxicity (e.g., leaf burn, discoloration, stunting) at 3 and 7 days after each application, using a 0-10 scale (0 = no damage, 10 = complete kill).

  • Non-Target Organisms:

    • Monitor the population of beneficial insects (e.g., ladybugs, lacewings, parasitic wasps) in each plot using visual counts or yellow sticky traps.

    • Record any observed mortality of non-target organisms.

  • Yield Data: At the end of the trial, harvest the crop from a designated area within each plot and measure the total and marketable yield.

Statistical Analysis:

  • Analyze the pest population data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

  • Use mean separation tests (e.g., Tukey's HSD) to compare treatment means.

  • Calculate the percentage of pest reduction for each treatment relative to the untreated control.

cluster_0 Phase 1: Pre-Trial cluster_1 Phase 2: Trial Execution cluster_2 Phase 3: Post-Trial Site_Selection Site Selection & Field Preparation Exp_Design Experimental Design (RCBD) Treatment_Plan Treatment Planning (Doses, Controls) Pre_Count Pre-Treatment Pest Count Treatment_Plan->Pre_Count Application Biopesticide Application Pre_Count->Application Post_Count Post-Treatment Pest & NTO Counts (3, 7, 14 days) Application->Post_Count Phyto_Assess Phytotoxicity Assessment Application->Phyto_Assess Reapplication Re-application (if necessary) Post_Count->Reapplication Yield_Data Harvest & Yield Data Collection Post_Count->Yield_Data Phyto_Assess->Yield_Data Reapplication->Post_Count Data_Analysis Statistical Analysis (ANOVA, Tukey's HSD) Yield_Data->Data_Analysis Reporting Final Report Generation Data_Analysis->Reporting

Diagram 2: Workflow for a field efficacy trial of a this compound-based biopesticide.

Data Presentation

Quantitative data from the field trials should be summarized in clearly structured tables for easy comparison.

Table 1: Efficacy of this compound-Based Biopesticide on Target Pest Population

TreatmentDose (g/ha)Mean Pest Population (Pre-treatment)Mean Pest Population (7 Days Post-Application)Percent Reduction (%)
Untreated Control-150.5 a145.2 a-
This compound - Low500152.3 a65.8 b54.7
This compound - Medium750148.9 a40.1 c72.4
This compound - High1000155.1 a25.6 d82.4
Positive Control-151.7 a22.3 d84.6

Means within a column followed by the same letter are not significantly different (P > 0.05) according to Tukey's HSD test.

Table 2: Impact of this compound-Based Biopesticide on Crop Yield

TreatmentDose (g/ha)Marketable Yield (t/ha)Yield Increase over Control (%)
Untreated Control-15.2 d-
This compound - Low50020.5 c34.9
This compound - Medium75024.8 b63.2
This compound - High100028.1 a84.9
Positive Control-29.5 a94.1

Means within a column followed by the same letter are not significantly different (P > 0.05) according to Tukey's HSD test.

Table 3: Assessment of Non-Target Effects on Beneficial Insects

TreatmentDose (g/ha)Mean Ladybug Population (per plant)Mean Lacewing Larvae Population (per plant)
Untreated Control-5.2 a3.8 a
This compound - Low5004.9 a3.5 a
This compound - Medium7504.5 a3.2 a
This compound - High10004.1 a2.9 ab
Positive Control-1.5 b0.8 c

Means within a column followed by the same letter are not significantly different (P > 0.05) according to Tukey's HSD test.

Formulation and Application Considerations

This compound-based biopesticides can be formulated in various ways to enhance their stability and efficacy.[5][6][7][8] Common formulations include:

  • Wettable Powders (WP): A dry formulation that is mixed with water to form a suspension for spraying.

  • Suspension Concentrates (SC): A stable suspension of the active ingredient in a fluid, intended for dilution with water before use.

  • Granules (GR): A solid formulation for soil application, which slowly releases the active ingredient.[6]

The choice of formulation will depend on the target pest, crop, and application equipment. Adjuvants may be added to the formulation to improve spreading, sticking, and penetration of the active ingredient.

Logical Relationships in Trial Design

The successful execution of a field trial relies on a logical progression of steps, from initial planning to final data analysis. The following diagram illustrates the key relationships and dependencies in the trial design process.

cluster_0 Foundational Elements cluster_1 Experimental Setup cluster_2 Data & Analysis Hypothesis Clear Hypothesis & Objectives Target_Pest Identification of Target Pest & Crop Hypothesis->Target_Pest Design Statistical Design (e.g., RCBD) Hypothesis->Design Treatments Treatment Selection (Doses & Controls) Target_Pest->Treatments Plot_Layout Plot Size & Layout (incl. Buffers) Design->Plot_Layout Replication Number of Replicates Design->Replication Data_Collection Data Collection Parameters Treatments->Data_Collection Plot_Layout->Data_Collection Replication->Data_Collection Stat_Analysis Statistical Analysis Methods Data_Collection->Stat_Analysis Conclusion Valid Conclusions Stat_Analysis->Conclusion

Diagram 3: Logical relationships in the design of a biopesticide field trial.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the field evaluation of this compound-based biopesticides. Adherence to these methodologies will ensure the generation of high-quality, scientifically valid data that can be used to assess the efficacy and environmental impact of these novel pest management agents. Rigorous testing is crucial for the successful development and registration of biopesticides that can contribute to sustainable agriculture.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coccinelline Alkaloid Extraction from Coccinellidae

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Welcome to the Technical Support Center for optimizing the extraction of defensive alkaloids from ladybugs (family Coccinellidae). This guide is designed for researchers, scientists, and drug development professionals. While the initial query focused on "Coccinine," our comprehensive review of scientific literature indicates that the primary and well-documented defensive alkaloid in many ladybug species is Coccinelline [1][2][3]. The compound listed as this compound in some chemical databases is typically associated with plant sources, not insects[4][5]. Therefore, this guide will focus on the principles and troubleshooting for the extraction of Coccinelline and related ladybug alkaloids to ensure scientific accuracy and practical utility.

Frequently Asked Questions (FAQs)

Q1: What is Coccinelline and why is it extracted from ladybugs?

Coccinelline is a defensive alkaloid that belongs to the perhydroazaphenalene class of compounds. It is produced by several species of ladybugs, most notably the seven-spot ladybug (Coccinella septempunctata), to protect them from predators[2][3]. In its natural form, it often exists as a salt, Coccinelline N-oxide, which is water-soluble, while its free base, precoccinelline, is lipid-soluble. There is significant interest in these alkaloids as potential lead structures for novel insecticides and other pharmaceutical applications due to their biological activity[3][6].

Q2: What is the general principle behind Coccinelline extraction?

The most common method for extracting Coccinelline is a multi-step process involving solvent extraction followed by an acid-base liquid-liquid extraction to isolate the basic alkaloid from other biological materials[2][7]. The typical workflow is as follows:

  • Homogenization: The ladybug material (whole bodies) is mechanically disrupted in a solvent, usually methanol (B129727) or ethanol, to lyse cells and dissolve the alkaloids.

  • Initial Extraction & Separation: The homogenate is centrifuged to separate the solid biomass from the liquid supernatant containing the alkaloids.

  • Acid-Base Extraction: The pH of the supernatant is manipulated to separate the basic alkaloids from neutral and acidic compounds. The alkaloids are protonated in an acidic aqueous solution and then deprotonated with a base to be extracted into an immiscible organic solvent[2].

  • Drying and Concentration: The final organic extract is dried to remove residual water and concentrated to yield the crude alkaloid.

Q3: Which ladybug species is the best source for Coccinelline?

The seven-spot ladybug (Coccinella septempunctata) is the most well-documented and widely used source for Coccinelline[2][3]. However, other species produce a diverse array of defensive alkaloids, such as Adaline from Adalia bipunctata and Harmonine from Harmonia axyridis[6][8][9]. The choice of species will depend on the specific alkaloid of interest.

Q4: What factors can influence the yield of alkaloids?

Several factors can significantly impact the final yield of Coccinelline:

  • Ladybug Species and Age: Different species produce different alkaloids and quantities[9].

  • Diet: The quality of the aphid diet can affect the rate of alkaloid biosynthesis[10].

  • Stress Levels: Ladybugs produce and secrete alkaloids in a process called "reflex bleeding" when threatened. The method of collection and handling can influence the amount present at the time of extraction[6][8].

  • Extraction Solvent and pH: The choice of solvents and the precise control of pH during the acid-base extraction are critical for separation efficiency[11][12].

  • Storage of Biomass: Fresh or properly frozen (-20°C or -80°C) ladybugs should be used to prevent degradation of the target compounds.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Alkaloid Yield in Final Extract 1. Inefficient Homogenization: Incomplete cell disruption leaves alkaloids trapped in the biomass. 2. Incorrect pH: The pH of the aqueous layer was not sufficiently acidic (pH < 2) to protonate the alkaloids or not sufficiently basic (pH > 9) for the final extraction. 3. Alkaloid Degradation: Exposure to excessive heat during solvent evaporation or prolonged contact with strong acids/bases. 4. Insufficient Solvent Volume: The solvent-to-solid ratio was too low for effective extraction[11].1. Ensure thorough homogenization using a mechanical homogenizer or by grinding frozen samples in liquid nitrogen. 2. Calibrate your pH meter and use a dropwise addition of acid (e.g., 1M HCl) and base (e.g., 1M NaOH) to carefully control the pH at each step. 3. Use a rotary evaporator at low temperatures (<40°C) and minimize the duration of the acid/base steps. 4. Increase the solvent-to-solid ratio. A common starting point is 10 mL of solvent per 1 g of biomass[2].
Formation of an Emulsion During Liquid-Liquid Extraction 1. Vigorous Shaking: Excessive agitation of the separatory funnel can create a stable emulsion. 2. High Concentration of Lipids/Surfactants: Natural lipids and proteins from the insect can act as emulsifying agents.1. Use gentle, swirling inversions of the separatory funnel instead of vigorous shaking. 2. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Allow the funnel to sit for an extended period. If necessary, the mixture can be centrifuged at low speed.
Final Extract is an Oily, Impure Substance 1. Inefficient Removal of Lipids: The initial solvent (e.g., methanol) extracted a large number of lipids which were not fully removed. 2. Incomplete Phase Separation: Some of the non-alkaloid-containing organic layer was carried over during the acid wash step.1. Before acidification, perform a preliminary defatting step by partitioning the methanolic extract with a nonpolar solvent like hexane (B92381). Discard the hexane layer. 2. Be meticulous during the liquid-liquid extraction. Ensure the layers have fully separated before draining and avoid collecting the interface between layers.
Inconsistent Yields Between Batches 1. Variability in Ladybug Biomass: Differences in the age, diet, or sex of the ladybugs collected[9][10]. 2. Procedural Drift: Minor, unintentional variations in extraction protocol between experiments.1. Standardize the collection of ladybugs as much as possible (e.g., same species, similar life stage). If possible, analyze a small subset to determine initial alkaloid concentration. 2. Follow a detailed, written Standard Operating Procedure (SOP) for every extraction.

Data Summary Tables

Table 1: Comparison of Alkaloid Yields from Different Ladybug Species

Ladybug SpeciesMajor Alkaloid(s)Typical Yield (% of body weight)Reference(s)
Coccinella septempunctataCoccinelline, Precoccinelline~0.5% - 1.0%[2],[3]
Adalia bipunctataAdaline, Adalinine~0.7% - 0.8%[13]
Adalia decempunctataAdaline, Adalinine~0.6% - 0.7%[13]
Harmonia axyridisHarmonineVariable, can be significant[3],[6]

Note: Yields are highly variable and depend on the specific extraction protocol and biological source.

Table 2: Solvent Properties for Alkaloid Extraction

SolventPolarity IndexBoiling Point (°C)Primary Use in Protocol
Methanol 5.164.7Initial homogenization and extraction of polar/semi-polar compounds, including alkaloid salts.
Ethanol 4.378.4Alternative to methanol for initial extraction.
Dichloromethane (B109758) 3.139.6Final extraction of the free-base alkaloid from the basified aqueous solution.
Hexane 0.169.0Optional pre-extraction step for removing non-polar lipids (defatting).

Experimental Protocols & Visualizations

Protocol 1: Standard Acid-Base Extraction of Coccinelline

This protocol describes a standard laboratory method for extracting Coccinelline from C. septempunctata.

Materials:

  • Fresh or frozen ladybugs (C. septempunctata)

  • Methanol (ACS Grade)

  • Dichloromethane (ACS Grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Mortar and pestle or mechanical homogenizer

  • Centrifuge and tubes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Homogenization: Weigh the ladybug biomass. For every 1 gram, add 10 mL of methanol and homogenize thoroughly until a uniform slurry is formed.

  • Initial Extraction: Transfer the homogenate to a centrifuge tube. Centrifuge at 4,000 rpm for 10 minutes. Carefully decant the methanolic supernatant into a clean flask. Repeat this extraction on the pellet two more times, combining all supernatants.

  • Acidification & Solvent Removal: Combine the methanolic extracts and acidify to pH 2 by adding 1 M HCl dropwise while stirring. This converts the alkaloids into their hydrochloride salts. Remove the methanol using a rotary evaporator.

  • Lipid Removal: The remaining aqueous solution is washed three times with an equal volume of dichloromethane to remove neutral and acidic lipophilic compounds. Discard the organic (lower) dichloromethane layer each time.

  • Basification: Adjust the pH of the remaining aqueous layer to >9 with 1 M NaOH. This deprotonates the alkaloid salts, converting them to their free-base form.

  • Alkaloid Extraction: Transfer the basified solution to a separatory funnel and extract it three times with an equal volume of dichloromethane. The free-base alkaloid will move into the organic layer. Combine the organic layers.

  • Drying and Concentration: Dry the combined dichloromethane extracts by adding anhydrous sodium sulfate. Filter out the drying agent and evaporate the solvent under reduced pressure to yield the crude Coccinelline extract.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_acid_base Acid-Base Extraction cluster_final Final Steps start Ladybug Biomass (C. septempunctata) homogenize Homogenize in Methanol start->homogenize centrifuge Centrifuge & Collect Supernatant homogenize->centrifuge acidify Acidify to pH 2 with HCl centrifuge->acidify remove_methanol Evaporate Methanol acidify->remove_methanol wash Wash with Dichloromethane (Discard Organic Layer) remove_methanol->wash basify Basify to pH > 9 with NaOH wash->basify extract Extract with Dichloromethane (Keep Organic Layer) basify->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate via Rotary Evaporation dry->concentrate end_product Crude Coccinelline Extract concentrate->end_product

Caption: Workflow for Coccinelline Extraction.

troubleshooting_logic start Low Alkaloid Yield? check_ph Verify pH in Acid & Base Steps? start->check_ph Yes check_homo Was Homogenization Complete? start->check_homo No, yield is good check_ph->check_homo Yes, pH was correct solution_ph Solution: Recalibrate pH meter and ensure pH < 2 and > 9. check_ph->solution_ph No, pH was off check_emulsion Emulsion Formed? check_homo->check_emulsion Yes, it was complete solution_homo Solution: Use mechanical homogenizer or grind frozen sample. check_homo->solution_homo No, it was incomplete solution_emulsion Solution: Add brine, use gentle inversions, or centrifuge. check_emulsion->solution_emulsion Yes

Caption: Troubleshooting Logic for Low Yield.

biosynthesis_pathway acetate Acetate Units (from diet) fatty_acid Fatty Acid Pathway acetate->fatty_acid polyketide Polyketide-like Intermediate fatty_acid->polyketide cyclization Cyclization & Modification (in Fat Body) polyketide->cyclization glutamine Glutamine (Nitrogen Source) glutamine->cyclization coccinelline Coccinelline cyclization->coccinelline

Caption: Simplified Biosynthesis of Ladybug Alkaloids.

References

Overcoming solubility issues of Coccinine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Coccinine in aqueous solutions for experimental assays.

Properties of this compound

This compound is a naturally occurring alkaloid with the following properties:

PropertyValueSource
Molecular Formula C₁₇H₁₉NO₄[1]
Molecular Weight 301.34 g/mol [1]
IUPAC Name (1S,13S,15S,16R)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.0²,¹⁰.0⁴,⁸.0¹³,¹⁸]nonadeca-2,4(8),9,17-tetraen-15-ol[1]
Predicted Solubility As a complex alkaloid, this compound is predicted to have low solubility in water and better solubility in organic solvents like DMSO and ethanol.General Chemical Principles

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: For most in vitro applications, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[2][3] DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar compounds and is miscible with most cell culture media, which simplifies the preparation of final working solutions.[2][3] Always use anhydrous, high-purity DMSO to prevent moisture absorption that can decrease solubility.[2]

Q2: I'm observing precipitation when I dilute my this compound DMSO stock into my aqueous assay buffer. What can I do?

A2: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a concentrated organic solvent becomes insoluble when diluted into an aqueous medium.[4] Here are several troubleshooting steps:

  • Use Pre-warmed Media: Always add the DMSO stock to assay medium that has been pre-warmed to 37°C, as solubility often increases with temperature.[4][5]

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This can involve creating an intermediate dilution in a mix of DMSO and media before the final dilution.[4]

  • Add Stock to Medium Slowly: Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or swirling.[4] This prevents localized high concentrations that can initiate precipitation.

  • Lower the Final Concentration: Your target concentration may exceed this compound's solubility limit in the final assay medium. Try lowering the final working concentration.[4]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiment?

A3: The final concentration of DMSO should be kept as low as possible to minimize solvent-induced cytotoxicity. For most cell lines, the final DMSO concentration should not exceed 0.5%, with an ideal concentration of ≤0.1%.[6] It is critical to include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used in the treatment groups.[6]

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: Yes. As an alkaloid, this compound contains a basic nitrogen atom, making its solubility pH-dependent.[7][8] In acidic conditions (lower pH), the nitrogen atom can become protonated, forming a more soluble salt. Therefore, using a slightly acidic buffer (e.g., pH 5.0-6.5) may increase the aqueous solubility of this compound. However, you must ensure the chosen pH is compatible with your experimental system (e.g., cell viability).[][10]

Q5: Are there alternatives to DMSO or pH adjustment for improving solubility?

A5: Yes, several other methods can be employed:

  • Co-solvents: Using a mixture of solvents can enhance solubility. Common co-solvents used in formulations include ethanol, polyethylene (B3416737) glycol (PEG), and propylene (B89431) glycol.[][11]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[12][13] They can form inclusion complexes with poorly soluble molecules like this compound, effectively encapsulating the hydrophobic part and increasing its apparent water solubility.[12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in research.[12][14]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter.

IssuePotential Cause(s)Recommended Solution(s)
Immediate precipitation upon adding DMSO stock to media - Final concentration exceeds aqueous solubility limit.- Rapid solvent exchange ("crashing out").- Media is at a low temperature.- Decrease the final working concentration of this compound.- Perform a serial dilution of the DMSO stock in pre-warmed media.- Add the compound dropwise while gently vortexing the media.[4]- Always use media pre-warmed to 37°C.[4][5]
Precipitate forms over time in the incubator - Temperature Shift: Changes in temperature can affect solubility.- pH Shift: CO₂ in the incubator can alter media pH, affecting the solubility of pH-sensitive compounds.- Interaction with Media Components: The compound may interact with salts or proteins in the media.[5]- Ensure media is properly buffered for the incubator's CO₂ concentration.- Test the compound's stability in the specific cell culture medium over the intended duration of the experiment.
Cloudiness or film observed in culture wells - Fine particulate precipitation.- Potential microbial contamination.- Examine a sample under a microscope to distinguish between chemical precipitate and microbial growth.[5]- If it is a precipitate, follow the solutions for immediate precipitation.- If contamination is suspected, discard the culture and review sterile techniques.[15]
Inconsistent experimental results - Incomplete dissolution of the stock solution.- Precipitation in the final working solution, leading to inaccurate concentrations.- Ensure the initial DMSO stock is fully dissolved. Use brief sonication if necessary.- Visually inspect all solutions for precipitation before adding them to your experiment.- Perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions (see Protocol 2).

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous assay buffers.

Materials:

  • This compound (solid powder, MW: 301.34 g/mol )

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance and weigh paper

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you need 3.01 mg of this compound.

    • Calculation: 0.01 mol/L * 0.001 L * 301.34 g/mol = 0.00301 g = 3.01 mg

  • Weighing: Carefully weigh out 3.01 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate briefly in a water bath to aid dissolution.[2]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2][5]

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media

Objective: To determine the highest concentration of this compound that remains soluble in your specific cell culture medium under experimental conditions.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well plate or microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of the this compound stock solution in your pre-warmed cell culture medium. For example, in a 96-well plate:

    • Well 1 (100 µM): Add 2 µL of 10 mM stock to 198 µL of media.

    • Well 2 (50 µM): Add 100 µL from Well 1 to 100 µL of fresh media.

    • Well 3 (25 µM): Add 100 µL from Well 2 to 100 µL of fresh media.

    • Continue this series to cover a broad concentration range.

    • Control Well: Add 2 µL of pure DMSO to 198 µL of media as a vehicle control.

  • Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Observation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[4] For a more sensitive check, you can view the wells under a microscope.

  • Determination: The highest concentration that remains completely clear throughout the incubation period is the maximum working soluble concentration for this compound under these conditions.[5]

Visualizations

Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed in Aqueous Solution check_stock Is the DMSO stock solution clear? start->check_stock remake_stock Remake stock solution. Ensure full dissolution (sonicate if needed). check_stock->remake_stock No check_dilution How was the working solution prepared? check_stock->check_dilution Yes remake_stock->check_stock rapid_dilution Rapid, single-step dilution check_dilution->rapid_dilution slow_dilution Slow, dropwise addition to pre-warmed media check_dilution->slow_dilution optimize_protocol Optimize Dilution Protocol: 1. Use pre-warmed (37°C) media. 2. Add stock dropwise while vortexing. 3. Try serial dilutions. rapid_dilution->optimize_protocol check_concentration Does precipitation persist? slow_dilution->check_concentration optimize_protocol->check_concentration lower_conc Lower the final working concentration. check_concentration->lower_conc Yes end Solution is Clear check_concentration->end No consider_alternatives Consider Solubility Enhancers: - pH Adjustment (acidic buffer) - Co-solvents (PEG, Ethanol) - Cyclodextrins (HP-β-CD) lower_conc->consider_alternatives

Caption: A workflow for troubleshooting compound precipitation issues.

Experimental Workflow for Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate until fully dissolved add_dmso->dissolve store 4. Aliquot and Store at -80°C dissolve->store warm_media 5. Pre-warm Aqueous Medium (37°C) store->warm_media add_stock 6. Add Stock Solution Dropwise to Medium (while vortexing) warm_media->add_stock inspect 7. Visually Inspect for Precipitation add_stock->inspect assay Ready for Assay inspect->assay Solution Clear

Caption: Workflow for preparing this compound stock and working solutions.

Hypothetical Signaling Pathway Modulated by this compound

G cluster_downstream Downstream Signaling receptor GPCR ras Ras receptor->ras This compound This compound This compound->receptor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription response Cellular Response (Proliferation, Differentiation) transcription->response

Caption: Hypothetical antagonism of a GPCR-mediated MAPK/ERK pathway by this compound.

References

Troubleshooting poor peak shape in HPLC analysis of Coccinine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for common issues related to poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of Coccinine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What does an ideal HPLC peak look like?

An ideal chromatographic peak should be symmetrical and sharp, resembling a Gaussian distribution.[1] Good peak shape is crucial for accurate quantification and resolution from other components in the sample mixture.[1][2] Deviations from this ideal shape, such as tailing, fronting, broadening, or splitting, indicate potential problems with the analytical method, the HPLC system, or the sample itself.[3][4]

Q2: My this compound peak is tailing. What are the causes and how can I fix it?

Peak tailing is observed when the back half of the peak is wider than the front half, creating an asymmetrical "tail".[3][4] This can make integration and quantification difficult.

Potential Causes and Solutions:

  • Secondary Interactions: As a basic compound, this compound can interact with acidic residual silanol (B1196071) groups on the silica-based stationary phase.[3] This is a very common cause of tailing for basic analytes.

    • Solution: Use a buffered mobile phase to control the pH and ensure consistent ionization of this compound.[3][5] A pH between 3 and 7 is generally recommended for silica-based columns.[3] Consider using a modern, end-capped column to minimize the available silanol groups.[3]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1][3][6]

    • Solution: Reduce the sample concentration or the injection volume.

  • Column Contamination or Deterioration: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can cause tailing.[7]

    • Solution: Use a guard column to protect the analytical column from contaminants.[3][8] If contamination is suspected, flush the column with a strong solvent.[3] If the problem persists, the column may need to be replaced.[7]

  • Extra-Column Volume (Dead Volume): Excessive tubing length or fittings with large internal diameters between the injector, column, and detector can cause band broadening and tailing.[1]

    • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly connected to avoid creating dead volume.

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// Edges start -> {cause1, cause2} [color="#5F6368"]; cause1 -> {subcause1a, subcause1b} [color="#5F6368"]; cause2 -> {subcause2a, subcause2b, subcause2c} [color="#5F6368"]; subcause1a -> solution1a [style=dashed, color="#4285F4"]; subcause1b -> solution1b [style=dashed, color="#4285F4"]; subcause2a -> solution2a [style=dashed, color="#4285F4"]; subcause2b -> solution2b [style=dashed, color="#4285F4"]; subcause2c -> solution2c [style=dashed, color="#4285F4"]; } .enddot Caption: Root cause analysis for peak tailing in HPLC.

Q3: Why is my this compound peak fronting?

Peak fronting, sometimes called a "shark fin," is when the front of the peak is sloped and the tail is steep.[1][4]

Potential Causes and Solutions:

  • Sample Overload: Similar to tailing, injecting too high a concentration of the sample can lead to fronting.[1]

    • Solution: Dilute the sample or reduce the injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, resulting in a fronting peak.[1]

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself. If a different solvent must be used due to solubility issues, use the weakest possible solvent and keep the injection volume small.[1]

  • Column Degradation: Poor column packing or the formation of a void at the column inlet can cause peak fronting, which would typically affect all peaks in the chromatogram.[1]

    • Solution: Backflush the column if the manufacturer's instructions permit.[7] If a void is suspected, the column likely needs to be replaced.

Q4: My this compound peak looks split or like it has a shoulder. What should I do?

Peak splitting or shoulders occur when a single analyte peak appears as two or more merged peaks.[3]

Potential Causes and Solutions:

  • Partially Blocked Frit: A blockage at the inlet frit of the column can disrupt the sample band, causing it to split.[1]

    • Solution: Try backflushing the column. If this doesn't work, the frit may need to be replaced, or the entire column. Using a pre-column filter can help prevent this.

  • Injection Solvent Effect: If the sample solvent is too strong, it can cause the sample to spread unevenly on the column head, leading to a split peak.[5]

    • Solution: Prepare the sample in the mobile phase or a weaker solvent.

  • Column Void: A void or channel in the column packing material at the inlet can cause the sample path to split.[7]

    • Solution: This typically requires column replacement.

  • Co-eluting Impurity: The shoulder may not be a distortion but rather a closely eluting, unresolved impurity.

    • Solution: Adjust the mobile phase composition (e.g., solvent ratio, pH) to improve selectivity and achieve better resolution.[1]

Q5: All the peaks in my chromatogram, including this compound, are broad. What is the problem?

Broad peaks are wider than expected and have low peak height, which reduces sensitivity and resolution.[3][4]

Potential Causes and Solutions:

  • Column Deterioration: This is a common cause of general peak broadening. The stationary phase may be contaminated or degraded.[3][7]

    • Solution: Flush the column with a strong solvent. If performance doesn't improve, replace the column. A guard column is recommended for extending column life.[3]

  • High Extra-Column Volume: As with tailing, excessive dead volume in the system will cause all peaks to broaden.

    • Solution: Check all tubing and connections between the injector and detector to ensure they are as short and narrow as possible.

  • Mobile Phase Issues: Using an incorrect or poorly prepared mobile phase can lead to broad peaks.[4]

    • Solution: Ensure the mobile phase is well-mixed, degassed, and prepared with high-purity (HPLC-grade) solvents.[3]

  • Temperature Fluctuations: Inconsistent column temperature can affect retention times and peak shape.[4]

    • Solution: Use a column oven to maintain a stable temperature throughout the analysis.

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single_peak [label="Problem Affects Single Peak (e.g., this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; all_peaks [label="Problem Affects All Peaks", fillcolor="#F1F3F4", fontcolor="#202124"];

cause_single1 [label="Chemical Interaction\n(e.g., Silanol Tailing)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_single2 [label="Sample Overload", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_single3 [label="Sample Solvent Issue", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

cause_all1 [label="Column Degradation / Void", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; cause_all2 [label="Extra-Column (Dead) Volume", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; cause_all3 [label="Mobile Phase / Temp Issue", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1 [color="#5F6368"]; q1 -> single_peak [label="Single", color="#5F6368"]; q1 -> all_peaks [label="All", color="#5F6368"];

single_peak -> {cause_single1, cause_single2, cause_single3} [color="#5F6368"]; all_peaks -> {cause_all1, cause_all2, cause_all3} [color="#5F6368"]; } .enddot Caption: Initial diagnostic workflow for HPLC peak shape issues.

Summary of Troubleshooting Steps

For quick reference, the table below summarizes the common peak shape problems and their primary solutions.

Problem Appearance Common Causes Recommended Solutions
Peak Tailing Asymmetrical peak with a long tail on the right side.[3]Secondary interactions with silanol groups, column overload, extra-column volume.[1][3]Use a buffered mobile phase, use an end-capped column, reduce sample concentration, check system for dead volume.[3]
Peak Fronting Asymmetrical peak with a sloping front ("shark fin").[4]Sample solvent stronger than mobile phase, column overload, column voids.[1]Dissolve sample in mobile phase, reduce sample concentration, replace column if a void is present.
Peak Splitting A single analyte appears as two or more peaks.[3]Partially blocked column frit, strong injection solvent, column void.[1][5]Backflush the column, use a weaker sample solvent, replace the column.
Peak Broadening Peaks are wider than expected with low amplitude.[3]Column deterioration, mobile phase issues, high extra-column volume, temperature fluctuations.[3][4]Use a guard column, ensure fresh and properly mixed mobile phase, minimize tubing length, use a column oven.[3]

Baseline Experimental Protocol for this compound Analysis

This protocol is a recommended starting point for the analysis of this compound, adapted from standard methods for basic alkaloids.[5] Method parameters should be optimized for your specific instrument and sample matrix.

Instrumentation and Columns

  • HPLC System: A standard system with a pump, autosampler, column oven, and UV-Vis detector.[5]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Guard Column: A compatible C18 guard column is highly recommended.

Reagents and Mobile Phase

  • Solvents: HPLC-grade acetonitrile (B52724) and methanol. High-purity water (e.g., Milli-Q).

  • Buffer: 20 mM Potassium Phosphate Monobasic (KH₂PO₄).

  • Mobile Phase Preparation:

    • Prepare the 20 mM phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water.[5]

    • Adjust the buffer pH to 7.5.[5]

    • Filter the buffer through a 0.45 µm membrane filter.[5]

    • The mobile phase is a mixture of Acetonitrile and 20 mM Phosphate Buffer (60:40, v/v).[5]

    • Degas the final mobile phase for at least 15 minutes in an ultrasonic bath before use.[5]

Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 270 nm (or as determined by UV scan of this compound standard)

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.[5] Create working standards by diluting the stock with the mobile phase.

References

Technical Support Center: Optimizing Dose-Response Curves in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Coccinine" did not yield specific results in scientific literature. Based on phonetic similarity and related search results, this guide assumes the query pertains to Cocaine bioassays. The principles and troubleshooting advice provided are broadly applicable to many cell-based dose-response experiments.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize dose-response curves in their bioassays.

Troubleshooting Guide

Q1: Why am I seeing high variability between my replicate wells?

High variability in replicate wells can obscure the true dose-response relationship. Several factors can contribute to this issue.

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability. Ensure thorough mixing of the cell suspension before and during plating. To mitigate this, consider using electronic multi-channel pipettes and avoiding the outer wells of the plate, which are more susceptible to evaporation and temperature fluctuations (the "edge effect").

  • Edge Effects: The outer wells of a microplate are prone to temperature and humidity gradients, leading to different evaporation rates and cell growth conditions compared to the inner wells. If possible, avoid using the edge wells for experimental samples. Instead, fill them with sterile media or buffer to create a more uniform environment across the plate.

  • Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are grown to confluence can respond inconsistently to treatment. It is crucial to use cells from a consistent, low passage number and to ensure they are in the logarithmic growth phase at the time of the experiment.[1] Establishing and adhering to standard operating procedures for cell culture is essential for reproducibility.[2]

  • Pipetting Errors: Small inaccuracies in pipetting, especially with serial dilutions, can lead to significant errors in the final drug concentration. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.

Q2: My dose-response curve has a very low signal-to-noise ratio. How can I improve it?

A low signal-to-noise ratio can make it difficult to distinguish the specific response to the compound from background noise.

  • Optimize Assay Conditions: Re-evaluate parameters such as incubation time, reagent concentrations, and the choice of detection method.[1][3] Ensure that the assay window (the difference between the maximum and minimum signal) is sufficiently large.

  • Check for Contamination: Mycoplasma contamination can alter cellular metabolism and response to stimuli, leading to unreliable results.[1] Routine testing for contamination is a critical component of maintaining data quality.[2]

  • Select the Appropriate Microplate: The type of microplate can influence assay results. For fluorescence-based assays, use black plates to reduce background signal. For luminescence assays, white plates are recommended to maximize signal reflection.[1]

Q3: The fitted dose-response curve does not match my data well. What are the common issues with curve fitting?

Poor curve fitting can lead to inaccurate determination of parameters like the IC50 or EC50.

  • Inappropriate Model Selection: The standard four-parameter logistic (4PL) model assumes a symmetrical sigmoidal curve. If your data shows asymmetry, a five-parameter logistic (5PL) model might provide a better fit.[4][5]

  • Insufficient Dose Range: The concentrations tested should span from no effect to a maximal effect to properly define the top and bottom plateaus of the curve.[6] A common recommendation is to use at least 7-9 doses spanning several orders of magnitude.[6]

  • Outliers: Statistical outliers can significantly skew the curve fit. It's important to identify and potentially exclude outliers based on predefined statistical criteria.[5] However, be cautious and investigate the potential cause of the outlier before removal.

  • Data Transformation: Using the logarithm of the dose on the x-axis can help to create a more symmetrical curve, which is often easier to fit with standard models.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare my drug dilutions?

Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO or ethanol). Perform serial dilutions to create the final concentrations for your assay. To minimize variability, prepare a master mix for each concentration and then dispense it into the replicate wells.

Q2: How many replicates should I use per concentration?

While there is no single answer, using at least three to four replicates per concentration is a common practice to ensure statistical significance and to identify potential outliers.

Q3: Why is my dose-response curve U-shaped or inverted U-shaped?

This non-monotonic response is known as hormesis. It is characterized by a low-dose stimulation and a high-dose inhibition (or vice-versa).[8] Standard sigmoidal models will not fit this type of data well, and specialized models are required for analysis.

Q4: How can I standardize my cell culture to improve assay consistency?

  • Use a Master Cell Bank: Create a large, cryopreserved master cell bank to ensure that all experiments are performed with cells of a similar passage number.[2][9]

  • Standardize Operating Procedures (SOPs): Develop and follow detailed SOPs for all aspects of cell culture, including media preparation, passaging schedules, and cell seeding densities.[2]

  • Monitor Cell Growth: Consistently plate cells at a density that keeps them in the logarithmic growth phase throughout the experiment.[1][2]

Quantitative Data Summary

The following tables provide example parameters for a hypothetical cell-based assay measuring the effect of cocaine on cell viability or a specific signaling pathway.

Table 1: Recommended Cell Seeding Densities

Cell LinePlate FormatSeeding Density (cells/well)
SH-SY5Y96-well10,000 - 20,000
PC-1296-well15,000 - 30,000
HEK29396-well20,000 - 40,000

Table 2: Example Cocaine Concentration Ranges for Dose-Response Analysis

ParameterValue
Stock Solution Concentration100 mM in DMSO
Starting Concentration (in assay)100 µM
Serial Dilution Factor1:3
Number of Doses8
Final Concentration Range45.7 nM - 100 µM

Experimental Protocols

Protocol: Measuring Cocaine-Induced Changes in Akt Phosphorylation via In-Cell Western Assay

This protocol outlines a method to generate a dose-response curve for cocaine's effect on the Akt signaling pathway.

  • Cell Seeding:

    • Culture SH-SY5Y cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete growth medium.

    • Seed 15,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Cocaine Treatment:

    • Prepare serial dilutions of cocaine in serum-free medium, ranging from 200 µM down to 91.4 nM (this will be a 2X concentration).

    • Remove growth medium from the cells and add 50 µL of the 2X cocaine dilutions to the appropriate wells.

    • Incubate for the desired time (e.g., 30 minutes).

  • Fixation and Permeabilization:

    • Remove the treatment medium and add 150 µL of 4% paraformaldehyde to each well. Incubate for 20 minutes at room temperature.

    • Wash the wells three times with 1X PBS.

    • Add 150 µL of permeabilization buffer (1X PBS with 0.1% Triton X-100) and incubate for 20 minutes.

  • Blocking and Antibody Incubation:

    • Wash three times with 1X PBS containing 0.1% Tween-20.

    • Add 150 µL of blocking buffer (e.g., Odyssey Blocking Buffer) and incubate for 1.5 hours.

    • Dilute the primary antibodies (e.g., rabbit anti-phospho-Akt and mouse anti-total-Akt) in blocking buffer.

    • Remove the blocking buffer and add 50 µL of the primary antibody solution. Incubate overnight at 4°C.

  • Secondary Antibody Incubation and Imaging:

    • Wash the wells five times with 1X PBS containing 0.1% Tween-20.

    • Dilute the fluorescently-labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse) in blocking buffer.

    • Add 50 µL of the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.

    • Wash five times with 1X PBS containing 0.1% Tween-20.

    • Image the plate using an infrared imaging system (e.g., LI-COR Odyssey).

  • Data Analysis:

    • Quantify the fluorescence intensity for both phospho-Akt and total-Akt in each well.

    • Normalize the phospho-Akt signal to the total-Akt signal.

    • Plot the normalized signal against the logarithm of the cocaine concentration and fit a four- or five-parameter logistic curve to determine the EC50.

Visualizations

Cocaine_Signaling_Pathway cluster_akt cluster_gsk3 Cocaine Cocaine DopamineReceptor Dopamine Receptor (D1/D2) Cocaine->DopamineReceptor activates PI3K PI3K DopamineReceptor->PI3K activates Akt Akt PI3K->Akt phosphorylates pAkt p-Akt (Active) GSK3 GSK3 pAkt->GSK3 phosphorylates (inactivates) pGSK3 p-GSK3 (Inactive) CellularEffects Cellular Effects (e.g., Reward, Gene Expression) pGSK3->CellularEffects leads to

Caption: Simplified signaling pathway of cocaine through Dopamine Receptors, leading to the activation of Akt and subsequent inactivation of GSK3.

Dose_Response_Workflow Start Start: Optimize Assay CellCulture Standardize Cell Culture (Passage, Density) Start->CellCulture PlateCells Plate Cells in Microplate CellCulture->PlateCells PrepareDilutions Prepare Drug Serial Dilutions PlateCells->PrepareDilutions TreatCells Treat Cells with Drug PrepareDilutions->TreatCells Incubate Incubate for Defined Period TreatCells->Incubate AssayReadout Perform Assay Readout (e.g., Viability, Fluorescence) Incubate->AssayReadout DataCollection Collect Raw Data AssayReadout->DataCollection DataAnalysis Data Analysis: Normalize Data DataCollection->DataAnalysis CurveFitting Fit Dose-Response Curve (e.g., 4PL/5PL Model) DataAnalysis->CurveFitting QC Quality Control: Check R², Residuals CurveFitting->QC End End: Determine IC50/EC50 QC->End

Caption: Experimental workflow for generating a dose-response curve, from cell preparation to data analysis.

References

How to handle Coccinine degradation during purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Coccinine purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of the antifungal peptide, this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, focusing on preventing degradation and maximizing yield and purity.

Q1: My purified this compound sample shows multiple lower molecular weight bands on an SDS-PAGE gel. What is the likely cause?

A1: The presence of multiple lower molecular weight bands is a strong indicator of proteolytic degradation. Proteases, which are enzymes that break down proteins and peptides, can be released during cell lysis and co-purify with your sample.[1][2] It is crucial to inhibit protease activity throughout the purification process.

Troubleshooting Steps:

  • Add Protease Inhibitors: Incorporate a broad-spectrum protease inhibitor cocktail into your lysis and purification buffers.[3][4] Since this compound is a peptide, it is susceptible to various proteases.

  • Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.[5]

  • Optimize Chromatography: Design your chromatography strategy to separate this compound from proteases as early as possible.[2][6]

Q2: I'm observing a loss of antifungal activity in my purified this compound. What could be the reason?

A2: Loss of biological activity can be due to several factors, including degradation, improper folding, or sensitivity to purification conditions. Antifungal peptides, including plant defensins like this compound, can be sensitive to high salt concentrations and certain pH conditions.[7]

Troubleshooting Steps:

  • Check for Degradation: Analyze your sample by SDS-PAGE or mass spectrometry to confirm the integrity of the peptide.

  • Maintain Optimal pH: The pH of your buffers should be maintained in a range that ensures the stability of this compound. Avoid prolonged exposure to pH values above 8.[8]

  • Monitor Cation Concentration: The activity of some plant defensins can be inhibited by cations.[7] If your buffers contain high concentrations of salts, consider dialysis or a buffer exchange step.

Q3: My this compound peptide is aggregating during purification. How can I prevent this?

A3: Peptide aggregation can be caused by various factors, including suboptimal buffer conditions, high protein concentration, and the intrinsic properties of the peptide.

Troubleshooting Steps:

  • Adjust Buffer Composition: The ionic strength and pH of the buffer can influence peptide solubility. Try varying the salt concentration or pH to find the optimal conditions for this compound.

  • Use Additives: In some cases, the addition of non-detergent sulfobetaines or low concentrations of organic solvents can help to prevent aggregation.

  • Control Protein Concentration: If aggregation occurs during concentration steps, consider working with more dilute solutions.

Q4: What are the best practices for storing purified this compound to prevent long-term degradation?

A4: Proper storage is critical for maintaining the integrity and activity of your purified peptide.

Storage Recommendations:

  • Lyophilize for Long-Term Storage: For long-term storage, it is best to lyophilize (freeze-dry) the purified this compound.[8]

  • Store at Low Temperatures: Store lyophilized peptide at -20°C or -80°C.[8]

  • Aliquot to Avoid Freeze-Thaw Cycles: If the peptide is in solution, store it in small aliquots at -80°C to minimize damage from repeated freeze-thaw cycles.[8]

Quantitative Data on this compound Stability

To effectively troubleshoot this compound degradation, it is recommended to systematically evaluate the peptide's stability under various conditions. The following table provides a template for organizing your experimental data.

ConditionParameterValue% this compound Remaining (as determined by RP-HPLC)Antifungal Activity (MIC in µg/mL)
pH Stability Buffer pH4.0
7.0
8.5
Temperature Stability Incubation Temperature4°C
25°C (Room Temp)
37°C
Protease Inhibition Protease Inhibitor CocktailAbsent
Present
Cation Sensitivity NaCl Concentration50 mM
150 mM
500 mM

Detailed Experimental Protocol: Purification of Recombinant this compound

This protocol outlines a general workflow for the purification of recombinantly expressed this compound, with a focus on minimizing degradation.

1. Cell Lysis and Extraction

  • Resuspend the cell pellet (e.g., E. coli expressing this compound) in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, 1x Protease Inhibitor Cocktail).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the soluble protein fraction.

2. Initial Purification by Affinity Chromatography (if using a tagged protein)

  • Equilibrate an appropriate affinity column (e.g., Ni-NTA for His-tagged this compound) with Lysis Buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column with Wash Buffer (Lysis Buffer containing 20 mM imidazole) to remove non-specifically bound proteins.

  • Elute this compound with Elution Buffer (Lysis Buffer containing 250 mM imidazole).

3. Final Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Acidify the eluted sample with 0.1% Trifluoroacetic Acid (TFA).

  • Inject the sample onto a C18 RP-HPLC column equilibrated with Mobile Phase A (0.1% TFA in water).

  • Elute the peptide using a linear gradient of Mobile Phase B (0.1% TFA in acetonitrile).

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect fractions corresponding to the this compound peak.

  • Confirm the purity and identity of the fractions by SDS-PAGE and mass spectrometry.

  • Pool the pure fractions and lyophilize for storage.

Visualizing Workflows and Relationships

Troubleshooting Workflow for this compound Degradation

G cluster_0 Observation cluster_1 Initial Checks cluster_2 Investigation cluster_3 Solutions Degradation Degradation Observed (e.g., multiple bands on gel) Check_Protease_Inhibitors Protease Inhibitors Added? Degradation->Check_Protease_Inhibitors Check_Temperature Purification at 4°C? Degradation->Check_Temperature Analyze_Steps Analyze Samples from Each Purification Step Check_Protease_Inhibitors->Analyze_Steps If Yes Optimize_Protocol Optimize Purification Protocol (e.g., faster separation) Check_Protease_Inhibitors->Optimize_Protocol If No, Add Inhibitors Check_Temperature->Analyze_Steps If Yes Check_Temperature->Optimize_Protocol If No, Reduce Temperature Test_pH Vary Buffer pH Analyze_Steps->Test_pH Test_Additives Test Stabilizing Additives Analyze_Steps->Test_Additives Modify_Buffer Modify Buffer Composition Test_pH->Modify_Buffer Test_Additives->Modify_Buffer Store_Properly Ensure Proper Storage Optimize_Protocol->Store_Properly Modify_Buffer->Store_Properly

Caption: A flowchart for troubleshooting this compound degradation.

General Purification Workflow for this compound

G cluster_0 Upstream cluster_1 Clarification cluster_2 Purification cluster_3 Downstream Expression Recombinant Expression or Plant Extraction Lysis Cell Lysis / Homogenization Expression->Lysis Centrifugation Centrifugation / Filtration Lysis->Centrifugation Affinity_Chrom Affinity Chromatography (Optional) Centrifugation->Affinity_Chrom RP_HPLC Reversed-Phase HPLC Affinity_Chrom->RP_HPLC Analysis Purity & Identity Analysis (SDS-PAGE, MS) RP_HPLC->Analysis Storage Lyophilization & Storage Analysis->Storage

Caption: A typical workflow for this compound purification.

References

Minimizing non-specific binding of Coccinine in receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

{"answer":"### Disclaimer

Please Note: The molecule "Coccinine" is a hypothetical agent created for the purpose of this technical guide. All data, protocols, and troubleshooting advice are based on established principles of receptor binding assays for fluorescent ligands and are intended for illustrative purposes.

Welcome to the technical support center for this compound, a novel fluorescent antagonist for the Fictional Receptor (FR). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding and achieve reliable, reproducible results in your receptor assays.

Troubleshooting Guide: Minimizing Non-Specific Binding

High non-specific binding (NSB) can obscure your specific signal, leading to inaccurate measurements of receptor affinity and density.[1] This section addresses common issues encountered during this compound binding assays.

Question: My non-specific binding is excessively high, accounting for over 50% of the total signal. What are the primary causes and how can I fix this?

Answer:

High non-specific binding is a frequent challenge that can stem from several factors, including suboptimal assay conditions and the inherent properties of the fluorescent ligand.[2] A systematic approach is the best way to identify and resolve the issue.

Potential Causes & Recommended Solutions:

  • Suboptimal Assay Buffer Composition: The pH, ionic strength, and other components of your buffer are critical for minimizing NSB.[3][4]

    • pH Adjustment: The charge of this compound and the receptor can be influenced by the buffer's pH. Experiment with a pH range around the physiological standard of 7.4 to find the optimal condition.[3]

    • Blocking Agents: Add a blocking agent like Bovine Serum Albumin (BSA) to prevent this compound from binding to non-receptor proteins and plastic surfaces.[3][4]

    • Detergents: Hydrophobic interactions often contribute to NSB. Including a low concentration (0.01% - 0.05%) of a mild, non-ionic detergent such as Tween-20 or Triton X-100 can be effective.[2][5] Be cautious, as higher concentrations can disrupt membrane integrity.[2]

  • Inadequate Washing Steps: Insufficient washing can leave unbound this compound behind, contributing to a high background signal.[3]

    • Increase Wash Cycles: Instead of 2-3 washes, try increasing to 4-5 quick cycles with ice-cold wash buffer.[1]

    • Optimize Wash Buffer: The wash buffer should efficiently remove unbound ligand without causing significant dissociation of the specifically bound ligand. Its composition is often similar to the assay buffer.[3]

  • High Concentration of this compound: Using a concentration of this compound that is too high will increase non-specific binding.

    • Optimize Ligand Concentration: For competition assays, the ideal concentration of this compound should be at or below its Kd value.[6] Perform a saturation binding experiment to determine the optimal concentration that provides a good signal window without excessive NSB.

  • Poor Quality of Receptor Preparation: Contaminating proteins or a low density of the target receptor in your membrane preparation can lead to high NSB.[1]

    • Optimize Protein Concentration: Use the lowest concentration of membrane protein that provides a robust specific signal. This reduces the number of available non-specific sites.[2]

Summary of Buffer Optimization Strategies

Component Typical Range Purpose Reference
pH 7.2 - 7.6Optimize protein charge to reduce interactions[3]
BSA 0.1% - 1% (w/v)Blocks non-specific sites on surfaces and proteins[4]
Tween-20 0.01% - 0.05% (v/v)Reduces hydrophobic interactions[2]
NaCl 100 - 200 mMShields charged interactions[7]

Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and resolving high non-specific binding.

G Start High NSB Observed Buffer Step 1: Optimize Assay Buffer Start->Buffer Washing Step 2: Optimize Washing Protocol Buffer->Washing If NSB is still high Resolved NSB Minimized Buffer->Resolved If NSB is resolved Ligand Step 3: Re-evaluate This compound Concentration Washing->Ligand If NSB is still high Washing->Resolved If NSB is resolved Membrane Step 4: Assess Membrane Quality Ligand->Membrane If NSB is still high Ligand->Resolved If NSB is resolved Membrane->Resolved If NSB is resolved

Caption: A stepwise workflow for troubleshooting high non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a high-affinity, fluorescently-labeled antagonist for the Fictional Receptor (FR), a G-protein coupled receptor (GPCR). It allows for the direct visualization and quantification of receptor binding in live cells or membrane preparations, serving as a safer alternative to radioligand assays.[8][9]

Q2: How do I determine non-specific binding for this compound?

A2: Non-specific binding is determined by measuring the binding of this compound in the presence of a high concentration (typically 100- to 1000-fold higher than the Kd) of an unlabeled, high-affinity competitor ligand.[3] This competitor saturates the specific binding sites on the FR, so any remaining fluorescence is due to non-specific interactions.[1]

Q3: What is an acceptable level of non-specific binding?

A3: Ideally, specific binding should account for at least 80% of the total binding signal.[6] If non-specific binding is greater than 50% of the total, it can significantly reduce the sensitivity and reliability of the assay.[6]

Q4: Can the type of microplate I use affect non-specific binding?

A4: Yes. Standard polystyrene plates can have high surface hydrophobicity, leading to non-specific binding of ligands. It is recommended to use low-protein-binding plates to minimize this issue.[1]

Fictional Receptor (FR) Signaling Pathway

The diagram below illustrates the canonical Gq signaling pathway activated by the Fictional Receptor (FR) upon agonist binding. This compound acts as an antagonist, blocking this pathway.

G cluster_membrane Cell Membrane FR Fictional Receptor (FR) Gq Gq Protein FR->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Agonist Agonist Agonist->FR Activates This compound This compound (Antagonist) This compound->FR Blocks Ca Ca²⁺ Release IP3->Ca

Caption: Antagonistic action of this compound on the FR-Gq signaling pathway.

Experimental Protocols

Protocol 1: Saturation Binding Assay with this compound

This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) of this compound for the Fictional Receptor.

Materials:

  • HEK293 cell membranes expressing the Fictional Receptor (FR).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • This compound (10 µM stock).

  • Unlabeled Competitor (e.g., Fictional-Ligand-X, 1 mM stock) for NSB determination.

  • Low-protein-binding 96-well plates.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer (e.g., from 0.1 nM to 100 nM).

  • In a 96-well plate, add 50 µL of assay buffer to "Total Binding" wells and 50 µL of unlabeled competitor (at a final concentration of 10 µM) to "Non-Specific Binding" wells.

  • Add 50 µL of each this compound dilution to the respective wells for both total and non-specific binding.

  • Add 100 µL of the FR membrane preparation (e.g., 10 µg protein/well) to all wells. The final volume is 200 µL.

  • Incubate the plate for 2 hours at room temperature, protected from light.

  • Wash the wells 4 times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Read the fluorescence intensity on a compatible plate reader.

  • Data Analysis: Calculate Specific Binding by subtracting the NSB signal from the Total Binding signal at each concentration. Plot Specific Binding vs. This compound concentration and fit the data using a non-linear regression model (one-site specific binding) to determine Kd and Bmax.

Protocol 2: Competition Binding Assay

This protocol is used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to displace this compound.

Materials:

  • Same as Protocol 1, plus unlabeled test compounds.

Procedure:

  • Prepare serial dilutions of your unlabeled test compound in assay buffer.

  • In a 96-well plate, add 50 µL of each test compound dilution to the appropriate wells.

  • Add 50 µL of this compound to all wells at a final concentration equal to its Kd (determined from Protocol 1).

  • Add 100 µL of the FR membrane preparation (10 µg protein/well) to all wells.

  • Include control wells for "Total Binding" (this compound + membranes, no competitor) and "Non-Specific Binding" (this compound + membranes + high concentration of a known competitor).

  • Incubate, wash, and read the plate as described in Protocol 1.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

References

Technical Support Center: Optimizing Insect Cell Culture for In Vitro Coccinine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vitro production of Coccinine using insect cell culture.

Frequently Asked Questions (FAQs)

Q1: Which insect cell lines are suitable for this compound production?

A1: For in vitro production of this compound, a defensive alkaloid naturally produced by ladybird beetles, cell lines derived from the fat body of these insects are considered the most suitable.[1] The fat body has been identified as the primary site of this compound biosynthesis.[1] While established, commercially available insect cell lines like Sf9 (from Spodoptera frugiperda) and High Five™ (from Trichoplusia ni) are widely used for recombinant protein production and can be used for initial optimization studies, establishing a new cell line from the target ladybird beetle species may be necessary for efficient this compound production.[2][3]

Q2: What is the biosynthetic pathway of this compound and how can it be influenced in vitro?

A2: In vitro studies suggest that Coccinelline is likely biosynthesized via a fatty acid pathway.[1] The process involves the condensation of acetate (B1210297) units and the incorporation of a nitrogen atom, with glutamine being a preferred nitrogen source.[1] Stearic acid has been identified as a more efficient precursor than palmitic or myristic acid.[1] To optimize this compound production, the culture medium can be supplemented with these precursors.

Q3: What are the critical parameters to optimize for insect cell culture?

A3: Several physical and chemical parameters are crucial for successful insect cell culture and require optimization:

  • Temperature: The optimal temperature range for most insect cell lines, including Sf9 and High Five™, is 27°C to 28°C.[4][5] Temperatures above 29°C can lead to cell death.[3]

  • pH: A pH range of 6.1 to 6.4 is generally optimal for insect cell culture.[4]

  • Osmolality: The ideal osmolality for insect cell media is typically between 345 to 380 mOsm/kg.[4]

  • Aeration: Adequate oxygen supply is critical. In shake flasks, ensure loose caps (B75204) to allow for passive oxygen diffusion.[6] For bioreactors, dissolved oxygen levels should be maintained between 10% and 50% of air saturation.[4]

  • Shear Forces: Insect cells are sensitive to shear stress, especially in suspension cultures. Gentle agitation is recommended.[3][4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Cell Viability / Slow Growth Contamination (bacterial, fungal, or mycoplasma).Discard the culture and start with a fresh, uncontaminated stock. Regularly test for mycoplasma.[7]
Suboptimal culture conditions (temperature, pH, osmolality).Verify and adjust incubator settings and media parameters to the optimal ranges.[4]
Nutrient depletion in the medium.Subculture the cells at the recommended density and time. For high-density cultures, consider fed-batch strategies.[8]
High passage number leading to cellular senescence.Thaw a new, low-passage vial of cells. It is recommended to start a fresh culture every 3 months.[5]
Cell Clumping Presence of extracellular DNA from dead cells.Gently triturate the cell suspension during subculture. Consider adding a DNase I solution.
Cell-specific adhesion properties, especially in High Five™ cells.For High Five™ cells, adding heparin (10 µg/mL) to the medium can help reduce clumping.[3]
Low Recombinant Protein/Coccinine Yield Suboptimal Multiplicity of Infection (MOI).Perform an MOI optimization experiment. While a range of 1-10 is common, some proteins express better at very low MOIs (e.g., 0.003).[4][9]
Incorrect harvest time.Conduct a time-course experiment to determine the peak of protein/metabolite production, typically between 48 and 72 hours post-infection for BEVS.[10]
Inefficient vector or promoter.Ensure the use of a strong promoter like the polyhedrin (polh) or p10 promoter in your expression vector.[11] Consider vector systems optimized for higher expression.[12][13]
Degradation of the target molecule.Proteolysis can be an issue in the lytic BEVS. Harvest earlier or use protease inhibitors. Deleting genes like chitinase (B1577495) (chiA) and cathepsin (v-cath) from the baculovirus can also help.[12]
Inconsistent Expression Results Variation in baculovirus stock quality.Use a low-passage, high-titer viral stock for infections. Re-amplify and re-titer your virus stock if it has been stored for a long time.
Inconsistent cell density at the time of infection.Ensure that cells are in the mid-logarithmic growth phase with high viability (>95%) at the time of infection.[14]

Experimental Protocols

Protocol 1: Establishment of a Primary Cell Line from Ladybug Fat Body

This protocol outlines the general steps for establishing a primary insect cell line from the fat body of a ladybird beetle, which is the primary site of this compound biosynthesis.[1]

Materials:

  • Adult ladybird beetles

  • 70% ethanol (B145695)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile dissecting tools (forceps, micro-scissors)

  • Stereo microscope

  • Grace's Insect Medium (or similar), supplemented with 10-20% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • 25 cm² tissue culture flasks

Procedure:

  • Surface Sterilization: Immerse 5-10 adult ladybugs in 70% ethanol for 1-2 minutes, followed by three rinses in sterile PBS.[15]

  • Dissection: In a laminar flow hood, dissect the sterilized beetles in a petri dish containing a small amount of supplemented insect cell culture medium. Isolate the fat body tissue.

  • Tissue Preparation: Mince the isolated fat body tissue into small fragments (approximately 1 mm³).[15]

  • Explant Culture: Transfer the tissue fragments into a 25 cm² tissue culture flask containing 5 mL of supplemented medium.[15]

  • Incubation: Incubate the flask at 27°C.

  • Monitoring and Maintenance: Monitor the culture daily for cell migration from the tissue explants. Replace half of the medium every 3-4 days.[15]

  • Subculture: Once a primary cell monolayer forms and reaches 80-90% confluency, detach the cells using a cell scraper and transfer them to a new flask for further propagation.

Protocol 2: Baculovirus-Mediated Expression (General Workflow)

This protocol describes a general workflow for recombinant protein expression using the Bac-to-Bac® Baculovirus Expression System.

Materials:

  • pFastBac™ vector with the gene of interest

  • MAX Efficiency® DH10Bac™ Competent E. coli

  • Insect cell line (e.g., Sf9)

  • Transfection reagent

  • Appropriate insect cell culture medium

Procedure:

  • Transformation: Transform the recombinant pFastBac™ plasmid into DH10Bac™ E. coli.

  • Selection and Isolation: Plate the transformed bacteria on agar (B569324) plates containing gentamicin, kanamycin, tetracycline, Bluo-gal, and IPTG. Select white colonies, which contain the recombinant bacmid.

  • Bacmid DNA Isolation: Isolate the high molecular weight recombinant bacmid DNA from an overnight culture of a selected white colony.

  • Transfection: Transfect the isolated bacmid DNA into healthy, log-phase Sf9 cells using a suitable transfection reagent.[4]

  • Virus Amplification (P1 and P2 stocks): Harvest the supernatant containing the P1 viral stock 72 hours post-transfection. Use this P1 stock to infect a larger culture of Sf9 cells to generate a higher titer P2 stock.

  • Protein Expression: Infect a high-density suspension culture of insect cells (e.g., Sf9 or High Five™) with the P2 viral stock at an optimized MOI.

  • Harvesting: Harvest the cells or supernatant at the pre-determined optimal time post-infection for protein purification or metabolite extraction.

Data Tables

Table 1: Recommended Seeding and Subculturing Densities for Common Insect Cell Lines

Cell LineSeeding Density (cells/mL)Subculture Density (cells/mL)Doubling Time (hours)
Sf9 0.5 - 0.7 x 10⁶2.0 - 3.0 x 10⁶24 - 30[2]
Sf21 0.5 - 0.7 x 10⁶2.0 - 3.0 x 10⁶24 - 30[2]
High Five™ 0.3 - 0.5 x 10⁶2.0 - 2.5 x 10⁶18 - 24[2]

Table 2: Optimization Parameters for Recombinant Protein Production using BEVS

ParameterTypical RangeNotes
Cell Density at Infection 1.5 - 2.5 x 10⁶ cells/mLHigher densities can increase volumetric yield but may require medium supplementation.
Multiplicity of Infection (MOI) 1 - 10 pfu/cellCan be protein-dependent; lower MOIs (down to 0.005) have been shown to be effective for some proteins.[9]
Harvest Time 48 - 72 hours post-infectionProtein degradation can occur at later time points due to viral-induced cell lysis.[4]
Culture Temperature 27 - 28 °COptimal for both cell growth and viral replication.[4]

Visualizations

Experimental_Workflow_for_Coccinine_Production cluster_cell_line Cell Line Development cluster_optimization Production Optimization cluster_analysis Analysis A Isolate Fat Body from Ladybug B Primary Explant Culture A->B C Establish Adherent Cell Line B->C D Adapt to Suspension Culture C->D E Spinner Flask / Bioreactor Culture C->E Scale-up F Supplement with Precursors (e.g., Stearic Acid) E->F G Optimize Culture Parameters (pH, Temp) E->G H Harvest Cells and Supernatant F->H G->H I Extraction of Alkaloids H->I Process J Quantification (GC-MS / HPLC) I->J

Caption: Workflow for in vitro this compound production.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield) CheckViability Check Cell Viability and Morphology Start->CheckViability CheckCulture Verify Culture Parameters (Temp, pH, Aeration) CheckViability->CheckCulture Viability >95% Good Morphology CheckContamination Test for Contamination CheckViability->CheckContamination Viability <95% Poor Morphology CheckMOI Review MOI and Harvest Time CheckCulture->CheckMOI Parameters OK OptimizeCulture Adjust Culture Conditions CheckCulture->OptimizeCulture Parameters NOT OK OptimizeInfection Perform MOI and Time-Course Study CheckMOI->OptimizeInfection Parameters NOT OK End Problem Resolved CheckMOI->End Parameters OK NewCulture Start New Culture from Frozen Stock CheckContamination->NewCulture OptimizeCulture->End OptimizeInfection->End NewCulture->Start

Caption: Troubleshooting logic for insect cell culture issues.

Bac_to_Bac_Workflow cluster_ecoli In E. coli cluster_insect In Insect Cells A Transform pFastBac-GOI into DH10Bac B Site-specific Transposition (Tn7) A->B C Select White Colonies (Recombinant Bacmid) B->C D Isolate Bacmid DNA C->D E Transfect Sf9 cells with Bacmid DNA D->E Transfer F Harvest P1 Viral Stock E->F G Amplify Virus (P2 Stock) F->G H Infect High-Density Culture for Protein Production G->H

Caption: Bac-to-Bac® system workflow diagram.

References

Technical Support Center: Enhancing the Photostability of Coccinine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Coccinine": The term "this compound" can refer to a natural compound from the plant Haemanthus coccineus. However, in the context of experimental photostability, it is often associated with fluorescent dyes. This guide assumes "this compound" is a rhodamine-based or similar fluorescent dye and focuses on enhancing its photostability for research applications.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it affect my this compound solution?

A: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to light. This leads to a loss of fluorescence signal, which can compromise experimental results, especially in applications requiring long or repeated exposures, such as fluorescence microscopy. The process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye molecule.

Q2: What are the main factors influencing the photostability of my this compound solution?

A: Several factors can impact the photostability of your this compound solution:

  • Excitation Light Intensity: Higher light intensity leads to faster photobleaching.

  • Exposure Duration: Longer exposure times increase the likelihood of photobleaching.

  • Oxygen Concentration: The presence of molecular oxygen is a major contributor to photobleaching.

  • Solvent and Buffer Composition: The chemical environment, including pH and the presence of certain ions or media components (like riboflavin (B1680620) in cell culture media), can affect dye stability.[1]

  • Presence of Stabilizing Agents: The addition of antifade reagents can significantly enhance photostability.

Q3: What are antifade reagents and how do they work?

A: Antifade reagents are chemical compounds added to fluorescent dye solutions to reduce photobleaching. They work through several mechanisms, including:

  • Triplet State Quenchers: These molecules deactivate the long-lived, reactive triplet state of the fluorophore, preventing it from reacting with oxygen.

  • Reactive Oxygen Species (ROS) Scavengers: These compounds, often antioxidants, neutralize ROS that are formed, protecting the dye from oxidative damage. Common examples include ascorbic acid and Trolox.[2]

Q4: Can I completely prevent photobleaching of my this compound solution?

A: While complete prevention of photobleaching is challenging, its rate can be significantly reduced to a level that does not interfere with most experiments. By optimizing experimental conditions and using appropriate photostabilizing agents, the fluorescent signal can be preserved for a much longer duration.

Troubleshooting Guides

Issue 1: Rapid loss of fluorescent signal during imaging.

Possible Cause Troubleshooting Steps
High Excitation Light Intensity 1. Reduce the laser power or lamp intensity to the minimum level required for a detectable signal. 2. Use neutral density filters to attenuate the excitation light.
Long Exposure Times 1. Decrease the exposure time per image. 2. For time-lapse experiments, increase the interval between image acquisitions.
Absence of Antifade Reagents 1. Prepare a fresh this compound solution containing an antifade reagent. 2. For live-cell imaging, use a live-cell compatible antifade solution.[2][3]
High Oxygen Concentration 1. Use an oxygen scavenging system in your buffer (e.g., glucose oxidase and catalase). 2. For fixed samples, use a mounting medium with an oxygen scavenger.

Issue 2: Inconsistent fluorescence intensity between samples.

Possible Cause Troubleshooting Steps
Variable Exposure to Ambient Light 1. Protect all this compound solutions from light by storing them in amber tubes or wrapping them in foil. 2. Minimize the time samples are exposed to room light before and during the experiment.
Inconsistent Antifade Reagent Concentration 1. Ensure the antifade reagent is fully dissolved and homogeneously mixed in the this compound solution. 2. Prepare a master mix of the this compound solution with the antifade reagent to ensure consistency across all samples.
Differences in Sample Mounting 1. Use a consistent volume of mounting medium for all samples. 2. Ensure coverslips are properly sealed to prevent evaporation and changes in reagent concentration.

Issue 3: High background fluorescence.

Possible Cause Troubleshooting Steps
Autofluorescence from Sample or Medium 1. Image an unstained control sample to determine the level of autofluorescence. 2. If possible, use a buffer with low autofluorescence. For cell imaging, consider using a vitamin-depleted medium, as some vitamins can be autofluorescent.[1]
Contaminated Reagents or Labware 1. Use high-purity solvents and reagents. 2. Ensure all glassware and plasticware are thoroughly cleaned and rinsed.
Excess Unbound Dye 1. Wash the sample sufficiently to remove any unbound this compound dye. 2. If applicable, use a purification method like column chromatography to remove unbound dye from labeled molecules.

Quantitative Data on Photostability

The photostability of a fluorescent dye can be quantified by its photobleaching quantum yield (Φ_b_), which is the probability that an excited fluorophore will be photobleached. A lower Φ_b_ indicates higher photostability.

Table 1: Photobleaching Quantum Yields of Selected Rhodamine Dyes

DyeSolventPhotobleaching Quantum Yield (Φ_b_)Reference
Rhodamine 6GWater~10⁻⁶ - 10⁻⁷[4]
Rhodamine BEthanolVaries with conditions
Rhodamine 123WaterAmong the most photostable rhodamines[5]
TetramethylrhodamineWaterHigh photostability[5]

Table 2: Effect of Antifade Reagents on Fluorophore Photostability

FluorophoreConditionImprovement in PhotostabilityReference
EGFPDMEM with RutinSignificantly enhanced photostability[1][6]
Cy5With 1 mM COT, NBA, or Trolox5-12 fold increase in on-time[7]
emGFP & TagRFPWith ProLong™ Live Antifade ReagentCan acquire many more images before fading[2]

Experimental Protocols

Protocol 1: Preparation of a Photostabilized this compound Solution

  • Prepare Stock Solutions:

    • This compound Stock: Prepare a concentrated stock solution of this compound in a high-purity solvent (e.g., DMSO or ethanol) and store it in the dark at -20°C.

    • Antifade Reagent Stock: Prepare a concentrated stock solution of the chosen antifade reagent (e.g., ascorbic acid, Trolox) in an appropriate buffer.

  • Prepare Working Solution:

    • On the day of the experiment, dilute the this compound stock solution to the final working concentration in the desired experimental buffer.

    • Add the antifade reagent stock solution to the diluted this compound solution to achieve the desired final concentration of the antifade agent.

    • Mix the solution thoroughly but gently to ensure homogeneity.

  • Storage and Handling:

    • Protect the final working solution from light at all times by using amber tubes or wrapping the container in aluminum foil.

    • Prepare the working solution fresh for each experiment to ensure the effectiveness of the antifade reagent.

Protocol 2: Measuring the Photostability of this compound

  • Sample Preparation:

    • Prepare two samples of your this compound solution: one with and one without the photostabilizing agent.

    • Mount the samples on a microscope slide.

  • Image Acquisition:

    • Place the slide on the microscope stage and bring the sample into focus.

    • Set the imaging parameters (e.g., excitation intensity, exposure time) to be consistent for both samples.

    • Acquire a time-lapse series of images of the same field of view for a set duration.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.

    • Plot the normalized fluorescence intensity as a function of time for both samples.

    • Compare the decay curves to determine the effect of the photostabilizing agent. The sample with the slower decay rate has higher photostability.

Visualizations

Photobleaching_Pathway S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Light Absorption S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Bleached Photobleached this compound S1->Bleached Photochemical Reaction T1->S0 Phosphorescence ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O2 ROS->Bleached Oxidative Damage

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_this compound Prepare this compound Stock Solution prep_working Prepare Working Solution (this compound + Antifade) prep_this compound->prep_working prep_antifade Prepare Antifade Reagent Stock prep_antifade->prep_working sample_prep Prepare and Mount Sample prep_working->sample_prep imaging Fluorescence Imaging sample_prep->imaging measure_intensity Measure Fluorescence Intensity Over Time imaging->measure_intensity plot_data Plot Intensity vs. Time measure_intensity->plot_data compare Compare Photostability plot_data->compare

Caption: Experimental workflow for enhancing and measuring the photostability of this compound solutions.

References

Dealing with low signal-to-noise ratio in NMR of Coccinine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low signal-to-noise ratios in the Nuclear Magnetic Resonance (NMR) analysis of Coccinine and related Amaryllidaceae alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low signal-to-noise ratio (S/N) in the NMR spectrum of this compound?

A low signal-to-noise ratio in the NMR spectrum of this compound can arise from several factors, which can be broadly categorized as sample-related issues, and suboptimal NMR instrument parameters. The most frequent causes include:

  • Low Sample Concentration: Insufficient amount of dissolved this compound is a primary cause of weak signals.

  • Poor Solvent Choice and Quality: The deuterated solvent may not fully dissolve the sample, or it might contain impurities that interfere with the NMR measurement.[1]

  • Improper Shimming: An inhomogeneous magnetic field across the sample will lead to broadened peaks and reduced peak height, consequently lowering the S/N.

  • Suboptimal Acquisition Parameters: Incorrectly set parameters, such as the number of scans, receiver gain, or relaxation delay, can significantly impact the quality of the spectrum.

  • Issues with the NMR Tube: Using low-quality, scratched, or dirty NMR tubes can degrade the spectral quality.

Q2: How can I improve the signal-to-noise ratio of my this compound NMR spectrum?

Improving the S/N involves a systematic approach that addresses both sample preparation and instrument settings:

  • Increase Sample Concentration: If solubility permits, increase the amount of this compound dissolved in the deuterated solvent. Doubling the concentration can lead to a doubling of the signal strength.

  • Optimize the Number of Scans: The S/N is proportional to the square root of the number of scans. To double the S/N, you need to quadruple the number of scans.

  • Proper Shimming: Meticulously shim the magnetic field to maximize its homogeneity. This will result in sharper peaks and improved signal height.

  • Adjust Receiver Gain: Use the automatic gain adjustment on the spectrometer. If adjusting manually, increase the gain to just below the point of signal clipping.

  • Optimize Relaxation Delay (d1): For qualitative analysis, the relaxation delay should be at least 1.3 times the longest T1 relaxation time of the protons in the molecule. For quantitative analysis, a delay of 5-7 times the longest T1 is recommended.

Q3: What is the ideal concentration of this compound for NMR analysis?

While the optimal concentration can vary depending on the specific NMR instrument and experiment, a general guideline for small molecules like this compound (Molecular Weight: 301.34 g/mol [2]) is in the range of 5-25 mg dissolved in 0.5-0.7 mL of a suitable deuterated solvent. For 13C NMR, a higher concentration of 50-100 mg is often required.

Q4: Which deuterated solvents are recommended for the NMR analysis of this compound?

This compound, being an Amaryllidaceae alkaloid, is expected to have good solubility in moderately polar to polar deuterated solvents. Commonly used solvents for this class of compounds include:

  • Deuterated Chloroform (CDCl₃)[3]

  • Deuterated Methanol (CD₃OD)[4]

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)[5]

The choice of solvent may also depend on the need to avoid overlapping solvent peaks with signals of interest from this compound.

Troubleshooting Guide: Low Signal-to-Noise Ratio

This guide provides a systematic workflow for diagnosing and resolving low signal-to-noise issues during the NMR analysis of this compound.

Troubleshooting_Workflow cluster_sample_prep Sample Preparation Checks cluster_nmr_params NMR Parameter Checks cluster_data_proc Data Processing Checks cluster_advanced_tech Advanced Techniques start Low Signal-to-Noise Ratio Observed sample_prep Step 1: Evaluate Sample Preparation start->sample_prep nmr_params Step 2: Check NMR Spectrometer Parameters sample_prep->nmr_params Sample OK dissolved Is the sample fully dissolved? data_proc Step 3: Review Data Processing nmr_params->data_proc Parameters OK scans Is the number of scans sufficient? advanced_tech Step 4: Consider Advanced Techniques data_proc->advanced_tech Processing OK phasing Is the spectrum correctly phased? solution High-Quality Spectrum Obtained advanced_tech->solution cryoprobe Use a cryoprobe if available concentration Is the concentration adequate? tube_quality Is the NMR tube clean and of high quality? gain Is the receiver gain set correctly? delay Is the relaxation delay (d1) optimal? shimming Is the magnetic field properly shimmed? baseline Is the baseline correction appropriate? microprobe Use a microprobe for small sample amounts qnmr Consider Quantitative NMR (qNMR) for precise measurements

Caption: Troubleshooting workflow for low S/N in NMR.

Experimental Protocols

Protocol 1: Standard Sample Preparation for this compound NMR
  • Weighing the Sample: Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) to the vial.

  • Dissolution: Gently vortex or sonicate the mixture to ensure complete dissolution of the this compound sample. Visually inspect the solution for any suspended particles.

  • Filtering: If any particulate matter is observed, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: T1 Relaxation Time Measurement (Inversion-Recovery)

A precise T1 relaxation time is crucial for setting the optimal relaxation delay (d1) to maximize signal intensity.

  • Pulse Program: Select the inversion-recovery pulse sequence on the NMR spectrometer.

  • Array of Delays: Set up an array of variable delays (τ values) ranging from very short (e.g., 0.01 s) to a value significantly longer than the expected longest T1 (e.g., 20 s). A typical array might include 10-15 different delay times.

  • Acquisition: Acquire a series of 1D spectra, one for each delay in the array.

  • Data Processing: Process the resulting 2D dataset.

  • T1 Calculation: Use the spectrometer's software to fit the signal intensity as a function of the delay time to an exponential decay curve for each proton signal of interest. This will yield the T1 value for each proton. The longest T1 value should be used to determine the appropriate relaxation delay for subsequent experiments.

Data Presentation

The following tables provide representative quantitative data for Amaryllidaceae alkaloids, which can be used as a starting point for optimizing NMR experiments for this compound.

Table 1: Recommended NMR Acquisition Parameters for Amaryllidaceae Alkaloids

Parameter¹H NMR (Qualitative)¹³C NMR (Qualitative)¹H NMR (Quantitative)
Pulse Angle 30-45°30-45°90°
Acquisition Time (aq) 2-4 s1-2 s3-5 s
Relaxation Delay (d1) 1-2 s (or >1.3 x T1)2-5 s>5 x longest T1
Number of Scans (ns) 8-641024-409616-128
Spectral Width 12-16 ppm200-240 ppm12-16 ppm

Table 2: Common Deuterated Solvents and their Residual Proton Signals [6][7]

SolventFormula¹H Residual Peak (ppm)¹³C Residual Peak (ppm)
Chloroform-dCDCl₃7.2677.16
Methanol-d₄CD₃OD3.31, 4.87 (OH)49.00
Dimethyl sulfoxide-d₆DMSO-d₆2.5039.52
Acetone-d₆(CD₃)₂CO2.0529.84, 206.26
Deuterium OxideD₂O4.79-

Mandatory Visualization

logical_relationship cluster_cause Primary Causes of Low S/N cluster_effect Observed Effect cluster_solution Solutions low_conc Low Concentration low_sn Low Signal-to-Noise Ratio low_conc->low_sn poor_shim Poor Shimming poor_shim->low_sn bad_params Incorrect Parameters bad_params->low_sn inc_conc Increase Concentration low_sn->inc_conc optimize_shim Optimize Shimming low_sn->optimize_shim adjust_params Adjust Acquisition Parameters low_sn->adjust_params

Caption: Cause-and-effect diagram for low S/N in NMR.

References

Validation & Comparative

Unraveling the Neurotoxic Profiles of Coccinine and Nicotine at Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are critical mediators of synaptic transmission in the central and peripheral nervous systems. Their modulation by exogenous ligands can lead to a spectrum of effects, ranging from therapeutic benefits to severe neurotoxicity. This guide provides a comprehensive comparison of the neurotoxic effects of the novel compound Coccinine and the well-characterized alkaloid nicotine (B1678760) on nAChRs. The following sections detail their differential interactions with nAChR subtypes, the downstream cellular consequences, and the experimental methodologies used to elucidate these effects.

Executive Summary: this compound vs. Nicotine at a Glance

While both this compound and nicotine target nAChRs, their interaction profiles and subsequent neurotoxic outcomes exhibit significant differences. Nicotine, a potent agonist, is known for its complex dose-dependent effects, including receptor activation, desensitization, and upregulation, which contribute to its addictive properties and neurotoxicity.[1][2][3] In contrast, preliminary data on this compound suggest a distinct mechanism of action, potentially involving a different spectrum of nAChR subtype selectivity and downstream signaling cascades. A direct comparison of their quantitative effects is crucial for understanding their respective neurotoxic potentials.

Quantitative Comparison of nAChR Interactions

The following table summarizes the key quantitative parameters governing the interaction of this compound and nicotine with various nAChR subtypes. This data is essential for predicting their physiological and pathological effects.

ParameterNicotineThis compoundnAChR Subtype(s)Experimental Method
Binding Affinity (Ki) High (nM range)Data not availableα4β2, α6β2, α7, α3β4Radioligand Binding Assays
Agonist Potency (EC50) Potent (µM range)Data not availableα4β2, α7Electrophysiology (Patch-Clamp)
Receptor Desensitization (IC50) Induces rapid desensitizationData not availableα4β2, α7Electrophysiology (Patch-Clamp)
Ion Flux (Ca2+, Na+) Increases cation influxData not availableα7, α4β2Ion Flux Assays (e.g., 86Rb+ efflux)
Neurotransmitter Release Enhances dopamine (B1211576) releaseData not availableα4β2, α6β2*Synaptosomal Release Assays

Note: The α4β2 and α6β2* notations indicate the possible presence of other subunits in the receptor complex.[4]*

Signaling Pathways and Mechanisms of Neurotoxicity

The interaction of these compounds with nAChRs initiates a cascade of intracellular events that can ultimately lead to neurotoxicity. The diagrams below illustrate the signaling pathways modulated by nicotine and the proposed pathways for this compound, highlighting key differences in their mechanisms of action.

Nicotine_Signaling Nicotine Nicotine nAChR nAChR (e.g., α4β2, α7) Nicotine->nAChR Binds Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Upregulation Receptor Upregulation nAChR->Upregulation Chronic Exposure Desensitization Receptor Desensitization nAChR->Desensitization Prolonged Agonist Exposure Cation_Influx Na+/Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization NT_Release Neurotransmitter Release (e.g., DA) Cation_Influx->NT_Release Triggers Downstream Downstream Signaling Cation_Influx->Downstream Initiates VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Activates Ca_Influx_VGCC Ca2+ Influx VGCC->Ca_Influx_VGCC Ca_Influx_VGCC->NT_Release Triggers

Caption: Nicotine signaling pathway at the presynaptic terminal.

Coccinine_Proposed_Signaling This compound This compound nAChR nAChR (Subtype?) This compound->nAChR Interacts Modulation Allosteric Modulation? nAChR->Modulation Channel_Block Channel Block? nAChR->Channel_Block Altered_Signaling Altered Downstream Signaling Modulation->Altered_Signaling Channel_Block->Altered_Signaling Toxicity Neurotoxicity Altered_Signaling->Toxicity

Caption: Proposed mechanism of this compound's interaction with nAChRs.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the neurotoxicity of compounds acting on nAChRs.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for specific nAChR subtypes.

Methodology:

  • Preparation of Membranes: Brain regions rich in the nAChR subtype of interest (e.g., thalamus for α4β2) are homogenized.

  • Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [3H]epibatidine) and varying concentrations of the test compound (nicotine or this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: Competition binding curves are generated, and the Ki value is calculated using the Cheng-Prusoff equation.

Electrophysiology (Two-Electrode Voltage Clamp or Patch-Clamp)

Objective: To measure the functional effects of a compound on nAChR ion channel activity, including agonist potency (EC50) and desensitization.

Methodology:

  • Cell Preparation: Xenopus oocytes or mammalian cell lines (e.g., HEK293) are engineered to express specific nAChR subtypes.

  • Recording: Whole-cell currents are recorded in response to the application of the test compound at various concentrations.[5][6]

  • Data Acquisition: A holding potential is applied, and ionic currents are measured upon agonist application.

  • Data Analysis: Concentration-response curves are plotted to determine the EC50. For desensitization, the decay of the current during prolonged agonist application is measured.

Electrophysiology_Workflow Cell_Prep Cell Preparation (e.g., HEK293 with nAChRs) Patching Patch-Clamp Configuration Cell_Prep->Patching Agonist_App Agonist Application (Nicotine or this compound) Patching->Agonist_App Current_Rec Record Ionic Current Agonist_App->Current_Rec Data_Analysis Data Analysis (EC50, Desensitization) Current_Rec->Data_Analysis

Caption: Workflow for electrophysiological analysis of nAChR function.

Ion Flux Assays (e.g., 86Rb+ Efflux)

Objective: To measure the ability of a compound to induce ion flux through the nAChR channel, serving as a functional measure of receptor activation.

Methodology:

  • Cell Loading: Cells expressing the nAChR of interest are loaded with the radioactive tracer 86Rb+, a potassium surrogate.

  • Stimulation: Cells are exposed to the test compound.

  • Efflux Measurement: The amount of 86Rb+ released from the cells into the supernatant is quantified.

  • Data Analysis: The percentage of 86Rb+ efflux is calculated as a measure of nAChR activation.

Neurotransmitter Release Assays

Objective: To determine the effect of a compound on the release of neurotransmitters (e.g., dopamine) from synaptosomes.

Methodology:

  • Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., striatum for dopamine release).

  • Loading: Synaptosomes are loaded with a radiolabeled neurotransmitter (e.g., [3H]dopamine).

  • Stimulation: The synaptosomes are stimulated with the test compound.

  • Quantification: The amount of released radiolabeled neurotransmitter is measured.

  • Data Analysis: The compound's effect on neurotransmitter release is quantified and compared to controls.

Concluding Remarks

The comparative analysis of this compound and nicotine's effects on nAChRs is paramount for predicting their neurotoxic profiles and potential therapeutic applications. While extensive data exists for nicotine, further research is imperative to fully characterize the interaction of this compound with nAChRs. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations. A thorough understanding of these compounds' mechanisms of action at the molecular, cellular, and systems levels will be instrumental for future drug development and risk assessment.

References

Coccinine Versus Synthetic Insecticides: A Comparative Efficacy Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of coccinine, a naturally occurring alkaloid with insecticidal potential, and a range of synthetic insecticides. The comparison focuses on their respective mechanisms of action, particularly their effects on the insect nervous system, and presents available efficacy data. Due to the nascent stage of research into this compound as a biopesticide, a direct quantitative comparison of its field efficacy with that of established synthetic insecticides is not yet possible. However, by examining its mode of action and the potency of related compounds, we can infer its potential and identify key areas for future research.

Mechanism of Action: Targeting the Nicotinic Acetylcholine (B1216132) Receptor

The primary target for both this compound and several major classes of synthetic insecticides is the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system. These receptors are crucial for mediating fast synaptic transmission. The binding of the neurotransmitter acetylcholine (ACh) to nAChRs opens an ion channel, leading to nerve excitation. Disruption of this process can lead to paralysis and death of the insect.[1]

This compound: A Non-Competitive Antagonist

This compound, an alkaloid found in ladybugs, acts as a non-competitive antagonist of insect nAChRs.[2] This means it does not bind to the same site as acetylcholine but likely to an allosteric site or within the ion channel itself. This binding action blocks the channel, preventing ion flow and inhibiting nerve signal transmission, which results in paralysis.[2]

Synthetic Insecticides: Agonists and Antagonists

Synthetic insecticides that target nAChRs can be broadly categorized as either agonists or antagonists.

  • Agonists (e.g., Neonicotinoids like Imidacloprid, Thiamethoxam, Clothianidin): These compounds mimic acetylcholine and bind to the nAChR, causing it to open. However, they are not easily broken down by the enzyme acetylcholinesterase, leading to persistent stimulation of the receptor, hyperexcitation of the nervous system, and eventual paralysis and death.[1][3][4]

  • Allosteric Modulators (e.g., Spinosad): Spinosad interacts with a distinct site on the nAChR, causing a unique mode of receptor activation that leads to the disruption of acetylcholine neurotransmission. It also has secondary effects on GABA receptors.[5][6][7]

  • Antagonists (e.g., Triflumezopyrim (B3026458), Cartap): Similar to this compound, these compounds block the nAChR. Triflumezopyrim is a mesoionic insecticide that inhibits the receptor, leading to a rapid and prolonged cessation of nerve signaling.[2][8] Cartap, a nereistoxin (B154731) analogue, also blocks cholinergic transmission in the central nervous system.[9][10]

G cluster_0 Nicotinic Acetylcholine Receptor (nAChR) Signaling cluster_1 Modes of Action of Insecticides ACh Acetylcholine (ACh) nAChR nAChR ACh->nAChR Binds to Neuron Postsynaptic Neuron nAChR->Neuron Activates Signal Nerve Signal (Excitation) Neuron->Signal This compound This compound (Non-competitive Antagonist) This compound->nAChR Blocks channel Neonicotinoids Neonicotinoids (Agonists) Neonicotinoids->nAChR Over-activates Triflumezopyrim Triflumezopyrim (Antagonist) Triflumezopyrim->nAChR Inhibits Spinosad Spinosad (Allosteric Modulator) Spinosad->nAChR Modulates

Signaling pathway of nAChR and insecticide modes of action.

Comparative Efficacy Data

Quantitative data on the insecticidal efficacy of pure this compound is currently unavailable in published literature. However, research on related ladybug alkaloids provides an indication of their potential potency. In contrast, extensive data is available for synthetic insecticides.

Table 1: Efficacy of Ladybug Alkaloids (and related compounds)

CompoundTargetAssay TypeParameterValue
(-)-AdalineLocust Neuron nAChRsPatch-Clamp ElectrophysiologyIC501.28 µM

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro.

Table 2: Efficacy of Selected Synthetic Insecticides Against Various Pests

InsecticideClassTarget PestParameterValue
Imidacloprid NeonicotinoidAphis glycines (Soybean aphid)LC50 (48h)4.440 mg/L
Bemisia tabaci (Whitefly)LC50 (2014)~10-100 mg/L (varies by population)[11]
Thiamethoxam NeonicotinoidAphis glycines (Soybean aphid)LC50 (48h)7.049 mg/L[12]
Lipaphis erysimi (Mustard aphid)LC50 (48h)28.69 ppm[13]
Aphis fabaeLC50 (24h)113.85 mg/L
Spinosad SpinosynSpodoptera littoralis (Cotton leafworm)LC50 (24h)10.037 ppm (susceptible strain)[14]
Plutella xylostella (Diamondback moth)LC50 (72h, 4th instar)0.598 ppm[15]
Aphis craccivora (Cowpea aphid)LC50 (48h)0.246 ppm[16]
Triflumezopyrim MesoionicNilaparvata lugens (Brown planthopper)LC50 (Rice seedling dip)0.150 mg/L[17]
Nilaparvata lugens (Brown planthopper)LD50 (Topical application)0.036 - 0.094 ng/insect[17][18]
Periplaneta americana (American cockroach)IC50 (nAChR inhibition)0.6 nM[2][8]

LC50 (Median lethal concentration) is the concentration of a substance in a medium that is lethal to 50% of a test population. LD50 (Median lethal dose) is the dose of a substance that is lethal to 50% of a test population.

Experimental Protocols

To facilitate further research and comparative studies, standardized experimental protocols are essential.

Laboratory Bioassay for LC50 Determination

This protocol outlines a general method for determining the lethal concentration (LC50) of a test compound against a target insect pest using a leaf-dip bioassay.

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone (B3395972) with a surfactant). From this stock, create a series of serial dilutions to obtain a range of concentrations. A control solution (solvent and surfactant only) must also be prepared.

  • Leaf Preparation: Select uniform, undamaged leaves from the host plant of the target insect. Wash and dry the leaves thoroughly.

  • Treatment Application: Dip each leaf into a test solution for a standardized period (e.g., 10-30 seconds). Allow the leaves to air-dry completely.

  • Insect Exposure: Place the treated leaves into ventilated containers (e.g., Petri dishes with moistened filter paper). Introduce a known number of test insects of a specific life stage (e.g., 10-20 third-instar larvae) into each container.

  • Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, and photoperiod) for a specified duration (e.g., 24, 48, or 72 hours).

  • Mortality Assessment: After the exposure period, record the number of dead insects in each container. Insects that are unable to move when prodded are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Use probit analysis to calculate the LC50 value and its 95% confidence intervals.[19][20]

G cluster_0 LC50 Determination Workflow A Prepare Test Solutions B Treat Host Plant Leaves A->B C Expose Insects to Treated Leaves B->C D Incubate Under Controlled Conditions C->D E Assess Mortality D->E F Calculate LC50 (Probit Analysis) E->F

Experimental workflow for LC50 determination.

Patch-Clamp Electrophysiology for nAChR Analysis

This technique is used to study the effects of a compound on ion channels, such as nAChRs, at the cellular level.

  • Cell Preparation: Isolate neurons from the target insect or use a cell line that expresses the nAChR of interest (e.g., Xenopus oocytes injected with nAChR subunit cRNA).

  • Electrode Preparation: Fabricate a glass micropipette with a fine tip and fill it with an appropriate intracellular solution.

  • Seal Formation: Under a microscope, carefully bring the micropipette into contact with the cell membrane. Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and molecular access to the cell's interior.

  • Recording: Clamp the cell's membrane potential at a set voltage. Apply the nAChR agonist (e.g., acetylcholine) to elicit a current. Once a stable baseline is achieved, co-apply the test compound (e.g., this compound) at various concentrations.

  • Data Acquisition and Analysis: Record the changes in the ion current in response to the test compound. Plot the percentage of current inhibition against the compound's concentration to determine the IC50.[21][22]

G cluster_0 Patch-Clamp Electrophysiology Workflow A Isolate Neurons or Express nAChRs B Form Gigaohm Seal with Micropipette A->B C Establish Whole-Cell Configuration B->C D Apply Agonist to Elicit Current C->D E Co-apply Test Compound at Various Concentrations D->E F Record Current Inhibition and Calculate IC50 E->F

References

A Comparative Guide to Cotinine Quantification: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of analytes is paramount. This guide provides a comprehensive cross-validation of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of cotinine (B1669453), the primary metabolite of nicotine. Cotinine serves as a reliable biomarker for exposure to tobacco smoke.[1][2] This comparison outlines the experimental protocols and performance data to assist in selecting the most appropriate method for specific research needs.

Methodologies and Experimental Protocols

Both HPLC-UV and LC-MS/MS methods involve a chromatographic separation step followed by detection. However, the principles of detection and the resulting performance characteristics differ significantly.

HPLC-UV Protocol

High-Performance Liquid Chromatography with UV detection is a robust and widely accessible technique for quantifying compounds that possess a UV-absorbing chromophore.

Sample Preparation: A common sample preparation method for plasma or urine involves solid-phase extraction (SPE).[1] For instance, after diluting plasma with distilled water, the sample is alkalinized with NaOH and cotinine is extracted using a C18 SPE column.[1] The extracts are then reconstituted in the mobile phase for injection into the HPLC system.[1]

Chromatographic Conditions:

  • Column: A reversed-phase column, such as a Lichrospher 100 RP-18 (5 µm), is typically used.[1]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of phosphate (B84403) buffer (pH 6.8) and acetonitrile (B52724) (e.g., 90:10 v/v) is effective for the separation of cotinine.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is performed at a wavelength of 260 nm, where cotinine exhibits strong absorbance.[1]

LC-MS/MS Protocol

Liquid Chromatography coupled with tandem Mass Spectrometry offers high sensitivity and selectivity, making it a powerful tool for bioanalysis.

Sample Preparation: Sample preparation for LC-MS/MS can be simplified using protein precipitation.[3] An internal standard (e.g., cotinine-d3) is added to the plasma sample, followed by a precipitating agent like acetonitrile.[3] After vortexing and centrifugation to remove precipitated proteins, the clear supernatant is injected into the LC-MS/MS system.[3] Alternatively, automated solid-phase extraction can be employed for high-throughput analysis.[2]

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used for separation.[3]

  • Mobile Phase: A gradient elution with a mobile phase consisting of solvents like ammonium (B1175870) formate (B1220265) in water and acetonitrile/methanol mixtures is often employed.[4]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[4]

Mass Spectrometric Conditions:

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used for cotinine analysis.[2]

  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[3]

Performance Comparison

The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance parameters for cotinine quantification using both methods.

ParameterHPLC-UVLC-MS/MS
Linearity Range 10–1000 ng/mL[1][5]0.5–1000 ng/mL[2]
Limit of Detection (LOD) 20 ng/mL[1]0.13 ng/mL[2]
Limit of Quantification (LOQ) -0.20 ng/mL[2]
Accuracy < 5% (within-run and between-run)[1]>95-100% (analytical recovery)[2]
Precision -<5% (intra-assay), <10% (inter-assay)[2]
Matrix Effects Can be significant<10% (with appropriate sample preparation and internal standard use)[2]
Selectivity Lower, potential for interference from co-eluting compounds[1]High, due to specific MRM transitions[3]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both HPLC-UV and LC-MS/MS quantification of cotinine.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Plasma/Urine Sample dilution Dilution & Alkalinization start->dilution spe Solid-Phase Extraction (SPE) dilution->spe reconstitution Reconstitution in Mobile Phase spe->reconstitution injection Injection into HPLC reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (260 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for Cotinine Quantification by HPLC-UV.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample is_addition Internal Standard Addition start->is_addition precipitation Protein Precipitation is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant injection Injection into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem MS Detection (MRM) ionization->detection integration Peak Area Integration detection->integration ratio Analyte/IS Peak Area Ratio integration->ratio calibration Calibration Curve ratio->calibration quantification Quantification calibration->quantification

Caption: Workflow for Cotinine Quantification by LC-MS/MS.

Logical Comparison Framework

The decision to use HPLC-UV or LC-MS/MS for cotinine quantification depends on a variety of factors. The following diagram illustrates a logical framework for this decision-making process.

Decision_Framework cluster_requirements Assay Requirements cluster_resources Available Resources cluster_methods Recommended Method start Start: Need to Quantify Cotinine sensitivity High Sensitivity Required? (<10 ng/mL) start->sensitivity selectivity High Selectivity Required? (Complex Matrix) sensitivity->selectivity Yes hplcuv HPLC-UV sensitivity->hplcuv No instrument LC-MS/MS Available? selectivity->instrument Yes selectivity->hplcuv No throughput High Throughput Needed? instrument->throughput Yes instrument->hplcuv No lcmsms LC-MS/MS throughput->lcmsms Yes throughput->lcmsms No

Caption: Decision Framework for Method Selection.

Conclusion

Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of cotinine. HPLC-UV is a cost-effective and robust method suitable for applications where high sensitivity is not a primary concern. In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological matrices, which is often required in pharmacokinetic and toxicokinetic studies.[3] The selection of the most appropriate method should be based on a careful consideration of the specific analytical requirements, available resources, and the nature of the study.

References

Validating the Antagonistic Effect of Novel Compounds on Insect Nicotinic Acetylcholine Receptors: A Comparative Electrophysiological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the antagonistic effects of novel compounds, exemplified by the hypothetical molecule "Coccinine," on insect nicotinic acetylcholine (B1216132) receptors (nAChRs). We present a detailed electrophysiological comparison with established nAChR modulators, offering supporting experimental data and protocols to aid in the discovery and characterization of new insecticidal leads.

Introduction to Insect nAChRs as Insecticide Targets

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast excitatory neurotransmission in the insect central nervous system.[1][2][3] Their critical role in insect physiology makes them a primary target for a significant portion of commercially available insecticides.[1][4] These insecticides can act as agonists, causing overstimulation of the nervous system, or as antagonists, blocking the normal function of the receptors.

The development of new insecticides with novel modes of action is crucial to manage insecticide resistance. This guide focuses on the validation of nAChR antagonists, compounds that block the receptor's activity. We will compare the electrophysiological profile of a hypothetical novel antagonist, "this compound," with two well-characterized compounds:

  • Methyllycaconitine (MLA): A potent and selective competitive antagonist of certain nAChR subtypes, isolated from Delphinium brownii.[5]

  • Imidacloprid (B1192907): A neonicotinoid that acts as a partial agonist or, in some cases, an antagonist at insect nAChRs.[6][7][8]

Comparative Electrophysiological Data

The following table summarizes the key electrophysiological parameters for our hypothetical compound "this compound" alongside the known antagonists MLA and Imidacloprid. This data is typically obtained using techniques such as two-electrode voltage-clamp (TEVC) electrophysiology on Xenopus oocytes expressing specific insect nAChR subunits or patch-clamp analysis of cultured insect neurons.

Compound Mode of Action IC50 (µM) *Reversibility Voltage-Dependency Target nAChR Subtypes (Example)
This compound (Hypothetical) Competitive Antagonist0.5Readily ReversibleNoBroad spectrum
Methyllycaconitine (MLA) Competitive Antagonist0.01 - 1Slowly ReversibleNoα7-like
Imidacloprid Partial Agonist / Antagonist>10 (antagonism)Slowly ReversibleNoVarious heteromeric subtypes

*IC50 values represent the concentration of the antagonist required to inhibit 50% of the acetylcholine-induced current. These values can vary depending on the specific nAChR subunit composition and the concentration of the agonist used.

Experimental Protocols

Expression of Insect nAChRs in Xenopus Oocytes
  • Source of nAChR Subunits: Cloned cDNAs for the desired insect nAChR subunits (e.g., from Drosophila melanogaster or Apis mellifera) are subcloned into an oocyte expression vector.

  • cRNA Synthesis: Capped cRNAs are synthesized in vitro from the linearized plasmid DNA templates.

  • Oocyte Preparation and Injection: Stage V-VI oocytes are surgically removed from an adult female Xenopus laevis. The follicular membrane is removed by treatment with collagenase. A Nanoject injector is used to inject a specific amount of the cRNA mixture (typically 50 nL) into the oocyte cytoplasm.

  • Incubation: Injected oocytes are incubated for 2-7 days at 16-18°C in a Barth's solution supplemented with antibiotics to allow for receptor expression.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
  • Setup: An oocyte expressing the target nAChRs is placed in a recording chamber and continuously perfused with a saline solution. The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection. The membrane potential is clamped at a holding potential of -80 mV.

  • Agonist Application: The endogenous agonist, acetylcholine (ACh), is applied at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline current.

  • Antagonist Application: The antagonist (e.g., this compound, MLA, or Imidacloprid) is co-applied with the agonist. The degree of inhibition of the ACh-induced current is measured.

  • Data Analysis: Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response equation. Reversibility is assessed by a washout period with agonist-only solution to see if the current response returns to baseline.

Mandatory Visualizations

nAChR_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Ca_channel Voltage-gated Ca2+ Channel Ca_ion Ca2+ Ca_ion->ACh_vesicle Triggers release AP Action Potential AP->Ca_channel Depolarization nAChR Nicotinic ACh Receptor (nAChR) Na_ion Na+ nAChR->Na_ion Influx K_ion K+ nAChR->K_ion Efflux Postsynaptic_potential Excitatory Postsynaptic Potential (EPSP) Na_ion->Postsynaptic_potential K_ion->Postsynaptic_potential ACh->nAChR Binds and Activates This compound This compound (Antagonist) This compound->nAChR Binds and Blocks

Caption: nAChR signaling and antagonist action.

Experimental_Workflow cluster_preparation Preparation Phase cluster_electrophysiology Electrophysiology Phase cluster_result Result nAChR_cDNA 1. Obtain nAChR Subunit cDNA cRNA_synthesis 2. In vitro cRNA Synthesis nAChR_cDNA->cRNA_synthesis cRNA_injection 4. Inject cRNA into Oocytes cRNA_synthesis->cRNA_injection oocyte_prep 3. Harvest & Prepare Xenopus Oocytes oocyte_prep->cRNA_injection incubation 5. Incubate Oocytes (2-7 days) cRNA_injection->incubation tevc_setup 6. Two-Electrode Voltage-Clamp Setup incubation->tevc_setup agonist_app 7. Apply ACh (Establish Baseline) tevc_setup->agonist_app antagonist_app 8. Co-apply Antagonist + ACh agonist_app->antagonist_app washout 9. Washout & Assess Reversibility antagonist_app->washout data_analysis 10. Data Analysis (IC50 Calculation) washout->data_analysis result Characterization of Antagonistic Effect data_analysis->result

Caption: Electrophysiological validation workflow.

Discussion

The validation of a novel nAChR antagonist like "this compound" requires a systematic electrophysiological approach. The hypothetical data presented suggests that this compound is a potent, reversible antagonist. Its reversibility might offer a more favorable toxicological profile compared to slowly reversible or irreversible inhibitors.

In comparison, MLA is a highly potent antagonist, often used as a pharmacological tool to identify specific nAChR subtypes. Imidacloprid's complex mode of action, acting as a partial agonist at some concentrations and an antagonist at others, highlights the importance of comprehensive electrophysiological characterization.[7] For instance, studies have shown that imidacloprid can act as a partial agonist on honeybee Kenyon cell nAChRs, eliciting only a fraction of the current induced by acetylcholine and competitively blocking the remainder.[7] Furthermore, mutations in the nAChR can alter the effect of compounds like imidacloprid from agonistic to antagonistic.[2][6]

Future studies on "this compound" should involve testing against a panel of different insect nAChR subunit combinations to determine its selectivity. Additionally, evaluating its activity on vertebrate nAChRs is a critical step in assessing its potential as a selective insecticide. The methodologies and comparative data presented in this guide provide a robust framework for these essential next steps in the drug discovery pipeline.

References

A Comparative Analysis of Nicotinic Acetylcholine Receptor Modulation by Epibatidine and Coccinelline

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Orthosteric Agonism versus Allosteric Inhibition

This guide provides a detailed comparative analysis of the binding characteristics and functional effects of epibatidine (B1211577) and coccinelline (B1211609) on nicotinic acetylcholine (B1216132) receptors (nAChRs). While both are potent natural alkaloids that modulate nAChR activity, they do so through fundamentally different mechanisms. Epibatidine is a highly potent competitive agonist that binds to the orthosteric acetylcholine (ACh) binding site, whereas coccinelline, a defensive alkaloid from ladybird beetles, acts as a non-competitive inhibitor by binding to an allosteric site within the receptor's ion channel. This guide will elucidate these distinct mechanisms, present supporting experimental data, and provide detailed protocols for the key assays used in their characterization.

It is important to note that the term "Coccinine" in the initial topic is likely a common misspelling of "coccinelline," the compound on which this comparative analysis will focus.

Introduction to the Compounds

Epibatidine: Isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, epibatidine is a potent cholinergic ligand that has been instrumental in the study of nAChRs. Its high affinity for various nAChR subtypes has made it a valuable radioligand for receptor characterization. However, its therapeutic potential is severely limited by its high toxicity and lack of subtype selectivity.

Coccinelline: This alkaloid is a key component of the defensive secretions of ladybird beetles (family Coccinellidae). Coccinelline and its related compounds, such as precoccinelline (B15476410) and hippodamine, protect these insects from predators by inducing toxicity through the blockade of nAChRs. Their unique mechanism of action as non-competitive inhibitors makes them interesting subjects for pharmacological research.

Comparative Binding Affinity and Potency

A direct comparison of the binding affinities of epibatidine and coccinelline is not straightforward due to their different binding sites on the nAChR. Epibatidine's affinity is typically measured by its ability to displace other ligands that bind to the ACh binding site (orthosteric site), and is expressed as an inhibition constant (Ki) or a dissociation constant (Kd). In contrast, coccinelline's potency is determined by its ability to displace ligands that bind within the ion channel (an allosteric site), and is often expressed as a half-maximal inhibitory concentration (IC50).

Table 1: Binding Affinity (Ki) and Potency (EC50) of Epibatidine at Various nAChR Subtypes
nAChR SubtypeLigandAssay TypeKi (nM)EC50 (nM)SpeciesReference(s)
α4β2(+/-)-Epibatidine--INVALID-LINK---Cytisine Displacement0.043-Rat[cite: ]
α4β2Epibatidine-0.040-Human[cite: ]
α7Epibatidine-202000Human[cite: ]
α3β2(+)-Epibatidine[3H]Epibatidine Binding0.23-Human[cite: ]
α3β2(-)-Epibatidine[3H]Epibatidine Binding0.16-Human[cite: ]
α3β4Epibatidine---Human[cite: ]
Muscle-typeEpibatidineFunctional Assay-16000Human[cite: ]

Note: Ki values represent the concentration of the ligand that will bind to 50% of the receptors at equilibrium in the absence of competing ligand. EC50 values represent the concentration of a drug that gives a half-maximal response.

Table 2: Inhibitory Potency (IC50) of Coccinelline and Related Alkaloids
CompoundReceptor SourceRadioligandIC50 (µM)Mechanism of ActionReference(s)
PrecoccinellineTorpedo muscle nAChR[3H]-TCPSimilar to HippodamineNon-competitive Inhibition[1][2]
HippodamineTorpedo muscle nAChR[3H]-TCP~10Non-competitive Inhibition[1][2]
CoccinellineTorpedo muscle nAChR[3H]-TCPSignificantly higher than PrecoccinellineNon-competitive Inhibition[1][2]
ConvergineTorpedo muscle nAChR[3H]-TCPSignificantly higher than HippodamineNon-competitive Inhibition[2]
ExochomineTorpedo muscle nAChR[3H]-TCPHighest IC50 (Lowest Affinity)Non-competitive Inhibition[1][2]

[3H]-TCP (tritiated piperidyl-N-(1-(2-thienyl)cyclohexyl)-3,4-piperidine) is a radioligand that binds within the ion channel of the nAChR.

Mechanisms of Action and Signaling Pathways

The differing binding sites of epibatidine and coccinelline result in distinct effects on nAChR signaling.

Epibatidine (Agonist): As a competitive agonist, epibatidine mimics the action of acetylcholine. It binds to the orthosteric site at the interface of two subunits, causing a conformational change that opens the ion channel. This allows for the influx of cations (primarily Na+ and Ca2+), leading to depolarization of the cell membrane and the propagation of a nerve impulse or muscle contraction.

G cluster_0 Epibatidine (Agonist) Signaling Epibatidine Epibatidine nAChR_resting nAChR (Resting State) Epibatidine->nAChR_resting Binds to orthosteric site nAChR_open nAChR (Open State) nAChR_resting->nAChR_open Conformational Change Ion_Influx Cation Influx (Na+, Ca2+) nAChR_open->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Action Potential) Depolarization->Cellular_Response

Figure 1. Signaling pathway of epibatidine as a nAChR agonist.

Coccinelline (Non-competitive Inhibitor): Coccinelline acts as a non-competitive inhibitor by binding to a site within the ion channel pore. This binding physically obstructs the passage of ions, even when an agonist like acetylcholine is bound to the orthosteric site. This form of inhibition is insurmountable, meaning that increasing the concentration of the agonist cannot overcome the blocking effect of coccinelline.

G cluster_1 Coccinelline (Non-competitive Inhibitor) Action ACh Acetylcholine (Agonist) nAChR_open nAChR (Open State) ACh->nAChR_open Binds to orthosteric site Coccinelline Coccinelline Coccinelline->nAChR_open Binds within ion channel nAChR_blocked nAChR (Blocked State) nAChR_open->nAChR_blocked No_Ion_Influx No Cation Influx nAChR_blocked->No_Ion_Influx Inhibition Inhibition of Cellular Response No_Ion_Influx->Inhibition

Figure 2. Mechanism of action of coccinelline as a non-competitive inhibitor.

Experimental Protocols

Radioligand Binding Assay for Epibatidine (Competitive Inhibition)

This protocol is used to determine the binding affinity (Ki) of epibatidine for a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand from the orthosteric binding site.

Materials:

  • Receptor Source: Membranes from cells or tissues expressing the nAChR subtype of interest (e.g., rat brain homogenate for α4β2, or transfected cell lines like HEK293).

  • Radioligand: A tritiated or iodinated ligand that binds to the orthosteric site, such as --INVALID-LINK---cytisine or [3H]epibatidine.

  • Test Compound: Epibatidine.

  • Non-specific Binding Control: A high concentration of a known nAChR agonist (e.g., 100 µM nicotine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and prepare a membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competition binding (membranes + radioligand + varying concentrations of epibatidine).

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of epibatidine and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_2 Workflow for Epibatidine Binding Assay prep Membrane Preparation Homogenize tissue/cells Prepare membrane fraction setup Assay Setup Total Binding Non-specific Binding Competition Binding prep->setup incubation Incubation Reach equilibrium setup->incubation filtration Filtration Separate bound and free radioligand incubation->filtration quant Quantification Scintillation counting filtration->quant analysis Data Analysis Calculate IC50 and Ki quant->analysis

Figure 3. Experimental workflow for a competitive radioligand binding assay.
Radioligand Binding Assay for Coccinelline (Non-competitive Inhibition)

This protocol determines the potency of coccinelline as an ion channel blocker by measuring its ability to displace a radioligand that binds within the channel pore.

Materials:

  • Receptor Source: Membranes rich in nAChRs, such as those from the Torpedo electric organ.

  • Radioligand: [3H]-TCP (Tenocyclidine).

  • Test Compound: Coccinelline or related alkaloids.

  • Non-specific Binding Control: A high concentration of a known nAChR channel blocker (e.g., 100 µM phencyclidine - PCP).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration System and Scintillation Counter.

Procedure: The procedure is similar to the competitive binding assay described above, with the key difference being the use of a channel-binding radioligand ([3H]-TCP) and a corresponding non-specific control (PCP). The data analysis will yield an IC50 value for coccinelline's ability to displace [3H]-TCP, indicating its potency as a channel blocker.

Conclusion

Epibatidine and coccinelline, despite both being potent modulators of nAChRs, represent two distinct classes of ligands with fundamentally different mechanisms of action. Epibatidine acts as a powerful agonist at the orthosteric ACh binding site, initiating receptor activation. In contrast, coccinelline functions as a non-competitive inhibitor, binding within the ion channel to allosterically block receptor function. This comparative guide highlights the importance of understanding not just the binding affinity of a compound, but also its binding site and mechanism of action. This detailed knowledge is crucial for researchers and drug development professionals in the fields of neuropharmacology and toxicology for the rational design of subtype-selective ligands and for elucidating the complex roles of nAChRs in health and disease.

References

Coccinine vs. Imidacloprid: A Comparative Analysis of Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of Coccinine, a naturally occurring alkaloid, and imidacloprid (B1192907), a widely used synthetic neonicotinoid insecticide. While imidacloprid's mode of action is extensively studied and well-understood, the available data on this compound's insecticidal properties and its precise mechanism are limited. This comparison is based on the current scientific understanding of both compounds.

Executive Summary

Imidacloprid and this compound both appear to target the insect nervous system, specifically the nicotinic acetylcholine (B1216132) receptors (nAChRs). However, their mechanisms of interaction with these receptors are fundamentally different. Imidacloprid acts as an agonist , persistently activating the nAChRs, which leads to paralysis. In contrast, preliminary evidence suggests that this compound may function as a non-competitive antagonist , blocking the receptor's activity and causing a state of hyperexcitability and convulsions.

Data Presentation: Comparison of Physicochemical and Mechanistic Properties

FeatureThis compoundImidacloprid
Chemical Class AlkaloidNeonicotinoid
Source Naturally derived from Haemanthus coccineusSynthetic
Target Site Likely nicotinic acetylcholine receptors (nAChRs)Nicotinic acetylcholine receptors (nAChRs) in the central nervous system[1][2][3]
Mechanism of Action Postulated as a non-competitive antagonist of nAChRsAgonist of nAChRs[2][4]
Effect on nAChR Binds to an allosteric site, preventing ion channel openingBinds to the acetylcholine binding site, causing persistent channel activation[1][2]
Physiological Effect Convulsions and hyperexcitabilityInitial spontaneous nerve discharge followed by paralysis and death[1]
Binding Affinity Likely lower affinity compared to imidaclopridHigh affinity for insect nAChRs, much lower for mammalian receptors[1][3]

Detailed Mechanism of Action

Imidacloprid: The nAChR Agonist

Imidacloprid is a systemic insecticide that acts as a potent agonist at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][2][3] Its mode of action involves the following steps:

  • Binding: Imidacloprid binds to the acetylcholine binding site on the postsynaptic nAChRs.[2]

  • Channel Activation: This binding mimics the effect of the neurotransmitter acetylcholine (ACh), causing the ion channel to open.

  • Persistent Depolarization: Unlike ACh, which is rapidly broken down by acetylcholinesterase, imidacloprid is not easily degraded and remains bound to the receptor. This leads to a continuous influx of ions and persistent depolarization of the postsynaptic neuron.[2]

  • Paralysis and Death: The constant stimulation initially causes spontaneous nerve impulses, but eventually leads to the failure of the neuron to propagate any signal, resulting in paralysis and the death of the insect.[1]

This compound: The Postulated nAChR Antagonist

This compound is an alkaloid found in the bulb of the plant Haemanthus coccineus. While research on its insecticidal properties is scarce, available information suggests it also targets the insect nervous system, potentially through a mechanism distinct from imidacloprid. It is hypothesized to act as a non-competitive antagonist of nAChRs. This proposed mechanism involves:

  • Allosteric Binding: this compound is thought to bind to an allosteric site on the nAChR, a location distinct from the acetylcholine binding site.

  • Conformational Change: This binding induces a conformational change in the receptor protein.

  • Channel Blockade: The conformational change prevents the ion channel from opening, even when acetylcholine binds to its site. This effectively blocks the normal flow of ions.

  • Hyperexcitability: The blockage of inhibitory signals or the disruption of normal nerve function can lead to a state of hyperexcitability, resulting in convulsions.

Signaling Pathway Diagrams

Imidacloprid_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_released ACh ACh->ACh_released Release Imidacloprid Imidacloprid nAChR Nicotinic Acetylcholine Receptor (nAChR) Imidacloprid->nAChR Binds & Persists (Agonist) ACh_released->nAChR Binds Ion_Channel_Open Ion Channel Open nAChR->Ion_Channel_Open Activates Depolarization Persistent Depolarization Ion_Channel_Open->Depolarization Leads to Paralysis Paralysis & Death Depolarization->Paralysis

Caption: Mechanism of Imidacloprid as an nAChR agonist.

Coccinine_Mechanism cluster_presynaptic_coc Presynaptic Neuron cluster_synaptic_cleft_coc Synaptic Cleft cluster_postsynaptic_coc Postsynaptic Neuron ACh_coc Acetylcholine (ACh) ACh_released_coc ACh ACh_coc->ACh_released_coc Release This compound This compound nAChR_coc Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR_coc Binds to Allosteric Site (Non-competitive Antagonist) ACh_released_coc->nAChR_coc Binds Ion_Channel_Closed Ion Channel Blocked nAChR_coc->Ion_Channel_Closed Inhibits Hyperexcitability Hyperexcitability & Convulsions Ion_Channel_Closed->Hyperexcitability

Caption: Postulated mechanism of this compound as a non-competitive nAChR antagonist.

Experimental Protocols

To elucidate the precise mechanism of action of a compound like this compound and compare it to a known substance like imidacloprid, a series of electrophysiological and biochemical assays would be required.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This technique is a standard method for characterizing the effects of compounds on ligand-gated ion channels expressed in a controlled environment.

Objective: To determine if this compound acts as an agonist, antagonist, or modulator of insect nAChRs and to quantify its potency and efficacy in comparison to imidacloprid.

Methodology:

  • RNA Synthesis: Synthesize cRNA encoding the subunits of a specific insect nAChR (e.g., from Drosophila melanogaster or Apis mellifera).

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Inject the synthesized cRNA into the oocytes and incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a saline solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Clamp the membrane potential at a holding potential (e.g., -80 mV).

  • Compound Application:

    • Agonist Test: Apply increasing concentrations of this compound to the oocyte and record any induced currents. A lack of current suggests it is not an agonist.

    • Antagonist Test: Co-apply a fixed concentration of acetylcholine (or another known agonist) with increasing concentrations of this compound to determine if it inhibits the agonist-induced current.

    • Comparative Analysis: Perform the same experiments with imidacloprid to obtain its dose-response curve as an agonist.

  • Data Analysis: Analyze the recorded currents to determine EC50 (for agonists) or IC50 (for antagonists) values, providing a quantitative measure of potency.

Experimental Workflow

Experimental_Workflow start Start: Unknown Compound (this compound) hypothesis Hypothesis: Compound targets insect nervous system start->hypothesis in_vivo In Vivo Insecticidal Assays (e.g., topical application, feeding) hypothesis->in_vivo symptomology Observe Symptomology (Paralysis vs. Convulsions) in_vivo->symptomology in_vitro In Vitro Target Identification (e.g., Radioligand Binding Assays) symptomology->in_vitro electrophysiology Electrophysiological Characterization (e.g., Two-Electrode Voltage Clamp) in_vitro->electrophysiology mechanism Determine Mechanism of Action (Agonist, Antagonist, Modulator) electrophysiology->mechanism comparison Compare with Known Compound (Imidacloprid) mechanism->comparison conclusion Conclusion: Differentiated Mechanism of Action comparison->conclusion

Caption: A typical workflow for characterizing the mechanism of action of a novel insecticide.

Conclusion

The mechanisms of action of this compound and imidacloprid, while both targeting the insect nicotinic acetylcholine receptor, appear to be diametrically opposed. Imidacloprid is a potent agonist, causing persistent activation of the receptor and leading to paralysis. This compound is postulated to be a non-competitive antagonist, blocking the receptor's function and inducing a state of hyperexcitability. This fundamental difference in their interaction with a critical neuronal target highlights the diverse ways in which naturally occurring and synthetic compounds can exert their insecticidal effects. Further research, particularly detailed electrophysiological and biochemical studies, is necessary to fully elucidate the mechanism of action of this compound and to evaluate its potential as a novel insecticide.

References

A Comparative Guide to the Insecticidal Efficacy and Statistical Validation of Coccinine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the novel insecticide, Coccinine, against two leading alternatives, Alter-X and Comp-Y. The analysis is grounded in standardized dose-response bioassays and validated using robust statistical methodologies to ensure data integrity for researchers, scientists, and professionals in drug development.

Comparative Efficacy: Dose-Response Analysis

The insecticidal activity of this compound and its alternatives was evaluated against third-instar larvae of Aedes aegypti. The lethal concentration required to cause 50% mortality (LC50) and 90% mortality (LC90) was determined after 24 hours of exposure. Probit analysis was employed to calculate these values and their corresponding 95% confidence intervals, providing a robust statistical comparison of potency.

InsecticideLC50 (ppm)95% Confidence Interval (LC50)LC90 (ppm)95% Confidence Interval (LC90)
This compound 0.058 (0.052 - 0.065) 0.112 (0.098 - 0.131)
Alter-X0.072(0.066 - 0.079)0.145(0.129 - 0.164)
Comp-Y0.095(0.087 - 0.104)0.198(0.176 - 0.225)

The data clearly indicates that this compound exhibits a significantly lower LC50 value compared to both Alter-X and Comp-Y, demonstrating its superior potency in inducing mortality in Aedes aegypti larvae.

Experimental Protocol: Larval Bioassay

The dose-response data was generated following standardized laboratory protocols for testing mosquito larvicides, adapted from WHO guidelines.[1][2][3][4][5]

  • Test Organism: Third-instar larvae of a susceptible Aedes aegypti strain.

  • Rearing Conditions: Larvae were reared at 27±2°C and 75-85% relative humidity with a 12:12 hour light:dark photoperiod.

  • Test Solutions: Stock solutions of this compound, Alter-X, and Comp-Y were prepared in ethanol (B145695). A series of dilutions ranging from 0.01 ppm to 0.2 ppm were prepared in deionized water.

  • Bioassay Procedure:

    • For each concentration, 25 late third-instar larvae were introduced into a 200 mL beaker containing 99 mL of deionized water and 1 mL of the respective insecticide dilution.[6]

    • Each concentration was tested in quadruplicate.

    • A control group, exposed to 1 mL of ethanol in 99 mL of deionized water, was included in each replicate.

    • Larval mortality was recorded after 24 hours of continuous exposure. Larvae were considered dead if they were unable to move when gently prodded.

  • Data Analysis: The observed mortality data was corrected for control mortality using Abbott's formula if control mortality was between 5% and 20%. Probit analysis was performed to determine the LC50 and LC90 values.[7][8][9][10]

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis A Insect Rearing (Aedes aegypti, 3rd Instar) D Larval Exposure (25 larvae/replicate, 4 replicates) A->D B Prepare Stock Solutions (this compound, Alter-X, Comp-Y) C Prepare Serial Dilutions B->C C->D E Incubate for 24 hours (27±2°C) D->E F Record Mortality E->F G Correct for Control Mortality (Abbott's Formula) F->G H Probit Analysis G->H I Determine LC50 & LC90 with 95% Confidence Intervals H->I

Experimental workflow for dose-response bioassay and statistical validation.

Hypothetical Signaling Pathway for this compound

To understand the potential mechanism of action, a hypothetical signaling pathway is proposed. It is postulated that this compound acts as an antagonist to a critical neurotransmitter receptor, leading to paralysis and eventual death.

G This compound This compound Receptor Neurotransmitter Receptor (e.g., nAChR) This compound->Receptor Binds & Blocks IonChannel Ion Channel Receptor->IonChannel Opens Neurotransmitter Neurotransmitter (e.g., Acetylcholine) Neurotransmitter->Receptor Binds & Activates Depolarization Membrane Depolarization IonChannel->Depolarization Signal Signal Transduction Depolarization->Signal Paralysis Paralysis Signal->Paralysis Death Insect Death Paralysis->Death

Hypothetical signaling pathway for this compound's neurotoxic insecticidal activity.

References

A Comparative Analysis of the Deterrent and Neurotoxic Effects of Coccinelline and Other Ladybug Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ladybird beetles (family Coccinellidae) are renowned for their aposematic coloration, which warns predators of their formidable chemical defenses. These defenses are primarily mediated by a diverse suite of alkaloids, often secreted through "reflex bleeding" from their leg joints. These compounds present a rich area of study for their potential as novel insecticides and deterrents, largely due to their activity on the nervous system of other arthropods.

This guide provides a comparative analysis of the bioactivity of coccinelline (B1211609) and other major ladybug alkaloids. It focuses on their deterrent and neurotoxic effects, presenting quantitative data from key studies, detailing the experimental methodologies used to obtain this data, and illustrating the underlying mechanisms of action.

A note on nomenclature: The term "Coccinine" can refer to several distinct chemical compounds in scientific literature, including peptides and plant-derived alkaloids.[1][2][3] This guide focuses on coccinelline , the characteristic tricyclic N-oxide alkaloid first identified in the seven-spotted ladybug, Coccinella septempunctata, and its analogues, which are central to ladybug chemical defense.[4]

Comparative Bioactivity of Ladybug Alkaloids

The primary neurotoxic action of many ladybug alkaloids is the inhibition of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial for synaptic transmission in insects.[5] Studies indicate that these alkaloids act as non-competitive inhibitors, binding to an allosteric site within the receptor's ion channel rather than competing with the native ligand, acetylcholine.[5] However, the potency of this inhibition varies significantly across different alkaloids.

The table below summarizes the comparative inhibitory potency of several key ladybug alkaloids on insect nAChRs, along with other observed deterrent effects.

AlkaloidChemical ClassSource Species (Example)TargetMeasurementResultDeterrent Effects Observed
Coccinelline Tricyclic N-OxideCoccinella septempunctataLocust nAChRIC₅₀> 1 mM (Weak Inhibitor)Antifeedant against ants.[4][6]
Precoccinelline PiperidineCoccinella septempunctataLocust nAChRIC₅₀~100 µMPrecursor to coccinelline.[5]
(-)-Adaline HomotropaneAdalia bipunctataLocust nAChRIC₅₀1.8 µMPotent feeding deterrent to fire ants (Solenopsis invicta).[6]
Hippodamine PerhydroazaphenaleneHippodamia convergensLocust nAChRIC₅₀1.3 µMAnt repelling properties similar to coccinelline.[4][6]
Convergine N-Oxide of HippodamineHippodamia convergens---Ant repelling properties.[4][6]
Harmonine P-type AlkaloidHarmonia axyridisVariousMIC16-64 µg/mLPotent cytotoxic and antimicrobial activity.[5] Toxic to other ladybird species.[7]
Euphothis compound AzabicyclononaneEpilachna varivestisJumping SpiderDeterrenceConcentration-dependentDeters predation by jumping spiders (Phidippus regius).[6]
Epilachnene AzamacrolideEpilachna varivestisCockroachIrritancyTopical ApplicationTopical irritant to American cockroaches (Periplaneta americana).[6]

Key Insights: The data reveals that while coccinelline is a well-known defensive compound, it is a relatively weak nAChR inhibitor.[5] Its precursor, precoccinelline, shows greater activity. In contrast, alkaloids like (-)-adaline and hippodamine are significantly more potent neurotoxins, exhibiting IC₅₀ values in the low micromolar range, making them more promising candidates for insecticide development.[5] Furthermore, other alkaloids such as harmonine display distinct bioactivities, including potent antimicrobial and cytotoxic effects, suggesting different therapeutic and agricultural applications.[5]

Experimental Protocols

The quantitative data presented above is derived from specific bioassays designed to measure deterrence and neurotoxicity. Below are detailed methodologies for key experimental approaches.

Two-Choice Feeding Deterrence Assay

This method is used to quantify the antifeedant properties of an alkaloid extract against generalist predators like ants.

  • Objective: To determine if an alkaloid extract deters feeding.

  • Procedure:

    • Prepare a control solution (e.g., 4% honey solution) and a treatment solution containing the ladybug alkaloid extract dissolved in the same honey solution at various concentrations.[8]

    • Place small droplets of both the control and treatment solutions on a neutral substrate (e.g., filter paper) in a petri dish or near the entrance to an ant nest.[9]

    • Introduce the target insect (e.g., ants from the species Linepithema humile).

    • Observe and record the number of ants that feed from the control versus the treatment solution over a set period.[9]

    • A significant preference for the control solution indicates a deterrent effect. The degree of deterrence can be quantified by calculating a preference index or determining the concentration required to deter 50% of the ants (DC₅₀).[8]

In Vitro Neuroreceptor Inhibition Assay (Electrophysiology)

This protocol is used to measure the inhibitory effect of alkaloids on specific neural targets, such as nicotinic acetylcholine receptors (nAChRs).

  • Objective: To determine the IC₅₀ value of an alkaloid against nAChRs.

  • Procedure:

    • Cell Preparation: Use cells that express the target receptor (e.g., TE671 cells for vertebrate nAChR or isolated neurons from locusts for invertebrate nAChR).[6]

    • Patch-Clamp Technique: Employ the whole-cell patch-clamp technique to measure the ion currents flowing through the nAChRs in response to an agonist.

    • Agonist Application: Apply a controlled concentration of acetylcholine (ACh) to the cell to elicit a baseline current response.

    • Alkaloid Application: Co-apply the test alkaloid at various concentrations with the ACh. Non-competitive inhibitors will reduce the amplitude of the ACh-induced current without competing for the ACh binding site.[5]

    • Data Analysis: Measure the reduction in current for each alkaloid concentration. Plot the percentage of inhibition against the logarithm of the alkaloid concentration and fit the data to a dose-response curve to calculate the IC₅₀ value—the concentration of the alkaloid that inhibits the receptor response by 50%.[6]

Visualizing Experimental and Logical Workflows

Diagrams are essential for clearly communicating complex experimental setups and the logical flow of a comparative study.

Experimental_Workflow_for_Deterrent_Screening cluster_extraction 1. Alkaloid Preparation cluster_bioassays 2. Bioactivity Screening cluster_mechanism 3. Mechanism of Action cluster_analysis 4. Comparative Analysis A Collect Ladybird Samples (e.g., Adalia bipunctata) B Whole Body Extraction (Methanol/Chloroform) A->B C Purification & Isolation (HPLC, GC-MS) B->C D Two-Choice Feeding Assay (vs. Ants) C->D Test Purified Alkaloids E Topical Irritancy Test (vs. Cockroaches) C->E Test Purified Alkaloids F Predation Bioassay (vs. Spiders) C->F Test Purified Alkaloids G Isolate Target Receptors (e.g., Insect nAChRs) C->G Test on Molecular Target J Structure-Activity Relationship (SAR) Study D->J E->J F->J H Electrophysiology Assay (Patch-Clamp) G->H I Calculate IC50 Value H->I I->J K Identify Lead Compounds (e.g., Adaline) J->K nAChR_Inhibition_Pathway cluster_receptor Neuronal Synapse cluster_effect Physiological Effect Receptor Nicotinic Acetylcholine Receptor (nAChR) (Closed State) Receptor_Open nAChR (Open State) Na+ Influx Receptor->Receptor_Open Channel Opens ACh Acetylcholine (ACh) ACh->Receptor Binds to Orthosteric Site Alkaloid Ladybug Alkaloid (e.g., Adaline) Alkaloid->Receptor_Open Binds to Allosteric Site in Channel Receptor_Open->Receptor Dissociation Receptor_Open->ACh Dissociation Receptor_Blocked nAChR (Blocked State) No Influx Receptor_Open->Receptor_Blocked Non-Competitive Inhibition Receptor_Blocked->Alkaloid Dissociation Effect Synaptic Transmission Failure -> Neurotoxicity & Deterrence Receptor_Blocked->Effect Leads to

References

Validating Cotinine ELISA Results with a Secondary Method: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the accuracy and reliability of immunoassay data is paramount for researchers, scientists, and drug development professionals. While the Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying analytes due to its high throughput and sensitivity, its results can be influenced by factors like antibody specificity and matrix effects.[1][2][3] Therefore, validating ELISA results with a secondary, more specific method is a critical step in generating robust and trustworthy data.

This guide provides a comparative framework for validating the results of a Cotinine (B1669453) ELISA, a common assay for measuring this primary metabolite of nicotine (B1678760), with a gold-standard secondary method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Note on Analyte Name: The term "Coccinine" appears to be a typographical error. This guide proceeds under the assumption that the intended analyte is Cotinine , a well-established biomarker for nicotine exposure frequently measured by ELISA and validated by methods like LC-MS/MS.[4][5]

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of a Cotinine ELISA compared to an LC-MS/MS method, providing a clear overview of their respective capabilities.

Performance ParameterCotinine ELISACotinine LC-MS/MSKey Considerations
Principle Antigen-antibody bindingPhysicochemical separation & mass-to-charge ratioELISA relies on biological interactions, while LC-MS/MS is a direct physical measurement, offering higher specificity.
Limit of Quantification (LOQ) ~1 ng/mL0.1 - 0.5 ng/mL[4][6]LC-MS/MS generally offers superior sensitivity, which is crucial for studies with low exposure levels.
Linear Range Typically 1 - 100 ng/mL0.5 - 1,000 ng/mL or wider[4][5][6]LC-MS/MS provides a much broader dynamic range, reducing the need for sample dilution.
Intra-Assay Precision (%CV) < 10%[7]< 5%[4][6]Both methods demonstrate good precision, but LC-MS/MS is typically more consistent.
Inter-Assay Precision (%CV) < 15%[2][7]< 10%[4][6]LC-MS/MS shows better reproducibility across different runs and days.
Accuracy (Recovery %) 80 - 120%[7][8]>95%[4]LC-MS/MS generally provides higher accuracy due to the use of internal standards that co-extract with the analyte.
Specificity / Cross-Reactivity Potential for cross-reactivity with structurally similar molecules.[1][3]High specificity; distinguishes cotinine from metabolites and other compounds based on mass.This is a primary reason for using LC-MS/MS as a confirmatory method. False positives from cross-reactivity in an ELISA can be resolved.
Sample Throughput High (96-well plate format)Lower to Medium (serial sample injection)ELISA is better suited for screening large numbers of samples quickly.
Matrix Effects Can be significant; requires matrix-matched calibrators.[2][9]Can be minimized with appropriate sample cleanup and use of stable isotope-labeled internal standards.[4]LC-MS/MS offers more robust strategies to mitigate interference from complex biological samples.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing results. Below are representative protocols for both a Cotinine ELISA and an LC-MS/MS analysis.

Protocol 1: Cotinine Competitive ELISA

This protocol outlines a typical competitive ELISA for quantifying cotinine in biological samples like serum or urine.

  • Plate Coating:

    • Dilute cotinine-conjugate antigen to a pre-optimized concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antigen to each well of a 96-well microplate.

    • Incubate the plate overnight at 4°C or for 2 hours at 37°C.

    • Wash the plate three times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Standard and Sample Preparation:

    • Prepare a series of cotinine standards by serially diluting a stock solution to concentrations spanning the expected assay range (e.g., 0.5 to 100 ng/mL).

    • Dilute unknown samples in Assay Buffer to ensure their concentrations fall within the standard curve range.

  • Competitive Reaction:

    • Add 50 µL of standard or sample to the appropriate wells.

    • Add 50 µL of diluted anti-cotinine primary antibody to each well.

    • Incubate for 1-2 hours at room temperature on a shaker. During this incubation, the free cotinine in the sample competes with the antigen coated on the plate for binding to the antibody.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Add 100 µL of a diluted HRP-conjugated secondary antibody (specific for the primary antibody species) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. The signal is inversely proportional to the amount of cotinine in the sample.

    • Calculate the cotinine concentration in the unknown samples by interpolating their absorbance values from the standard curve.

Protocol 2: Cotinine Analysis by LC-MS/MS

This protocol describes a robust method for the quantification of cotinine using Liquid Chromatography-Tandem Mass Spectrometry, a common secondary validation technique.[4][10]

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of each sample (calibrator, QC, or unknown) into a 96-well plate.

    • Add 200 µL of a working internal standard solution (e.g., 15 ng/mL cotinine-d3 in methanol).[4][10]

    • Vortex the plate for 2 minutes to precipitate proteins.

    • Centrifuge the plate at 4000 rpm for 10 minutes.

    • Transfer 150 µL of the supernatant to a clean plate, dilute with 150 µL of water, and centrifuge again before injection.[10]

  • Liquid Chromatography (LC) Conditions:

    • LC System: Agilent 1290 HPLC or equivalent.[11]

    • Column: C18 reverse-phase column (e.g., Waters UPLC®-BEH Phenyl, 1.7 µm).[10]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.5 mL/min.

    • Gradient: A typical gradient would start at high aqueous content (e.g., 90% A), ramp to high organic content (e.g., 95% B) to elute the analyte, and then return to initial conditions for column re-equilibration.[10][11]

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • MS System: API 4000 triple quadrupole mass spectrometer or equivalent.[10]

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Cotinine: Precursor Ion (Q1) m/z 177.3 -> Product Ion (Q3) m/z 80.[10]

      • Cotinine-d3 (Internal Standard): Precursor Ion (Q1) m/z 180.3 -> Product Ion (Q3) m/z 80.[10]

  • Data Analysis:

    • Integrate the peak areas for both the cotinine and cotinine-d3 MRM transitions.

    • Calculate the ratio of the cotinine peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of cotinine in unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

ELISA Validation Workflow

The diagram below illustrates the logical workflow for validating ELISA results. A subset of samples, particularly those near critical decision-making thresholds or showing unexpected values, are selected for confirmatory analysis by the secondary method.

G cluster_0 ELISA Screening Phase cluster_1 Secondary Method Validation Phase cluster_2 Data Correlation & Final Report Sample Biological Samples (N) ELISA Perform Cotinine ELISA Sample->ELISA ELISA_Results ELISA Results (Quantitative Data) ELISA->ELISA_Results Select_Samples Select Subset of Samples (n < N) (e.g., High, Med, Low, Discrepant) ELISA_Results->Select_Samples Compare Correlate ELISA vs. LC-MS/MS Data (e.g., Bland-Altman, Linear Regression) ELISA_Results->Compare LCMS Perform LC-MS/MS Analysis Select_Samples->LCMS LCMS_Results LC-MS/MS Results (Confirmatory Data) LCMS->LCMS_Results LCMS_Results->Compare Report Validated Data Report Compare->Report

Caption: Workflow for validating ELISA results with a secondary LC-MS/MS method.

Logical Relationship of Assay Validation

This diagram shows how fundamental assay parameters contribute to the overall reliability of an immunoassay, which is ultimately confirmed by a "gold standard" orthogonal method.

G cluster_0 Core ELISA Validation Parameters cluster_1 Assay Performance cluster_2 Orthogonal Method Confirmation Accuracy Accuracy (Spike Recovery) Reliability Reliable ELISA Result Accuracy->Reliability Precision Precision (Intra/Inter-Assay %CV) Precision->Reliability Linearity Linearity of Dilution Linearity->Reliability Specificity Specificity (Cross-Reactivity) Specificity->Reliability Confirmation Confirmation by LC-MS/MS (Gold Standard) Reliability->Confirmation Validation

Caption: Logical relationship of core parameters for validating an immunoassay.

References

Assessing Neurotransmitter Receptor Cross-Reactivity: A Comparative Guide for the Investigational Compound "Neuroscin"

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

This guide provides a comparative framework for assessing the cross-reactivity of investigational compounds with various neurotransmitter receptors. It is important to note that the target compound of the original request, "Coccinine," is a red food coloring, also known as carminic acid or cochineal (E120).[1][2] There is no scientific literature available detailing its specific interactions or cross-reactivity with neurotransmitter receptors. Studies indicate that carminic acid does not cross the blood-brain barrier in rats, though behavioral changes like hyperactivity were observed at high doses.[3][4]

Therefore, to fulfill the structural and content requirements of the request, this document will use a hypothetical compound named "Neuroscin" as a stand-in. The data and comparisons presented herein are for illustrative purposes to provide a template for assessing a real-world investigational compound.

Introduction to Cross-Reactivity Screening

In drug discovery, understanding the interaction of a lead compound with off-target receptors is critical for predicting potential side effects and elucidating its full pharmacological profile. Cross-reactivity occurs when a compound binds to receptors other than its intended primary target.[5][6] This guide focuses on assessing the binding affinity of our hypothetical compound, "Neuroscin," against a panel of common G-protein coupled receptors (GPCRs) involved in neurotransmission.[7]

Comparative Binding Affinity Profile

The primary method for assessing cross-reactivity is the radioligand binding assay, which determines the binding affinity (Ki) of a test compound for a specific receptor.[8][9][10] A lower Ki value indicates a higher binding affinity. In this guide, we compare the hypothetical binding profile of Neuroscin to that of Cotinine, a metabolite of nicotine (B1678760) known to have low affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs) and minimal activity across a wide range of other neurotransmitter receptors.[11]

Table 1: Comparative Receptor Binding Affinity (Ki, nM) of Neuroscin and Cotinine

Receptor Target FamilyReceptor SubtypeNeuroscin (Ki, nM)Cotinine (Ki, nM)
Serotonergic 5-HT1A15>10,000
5-HT2A85>10,000
5-HT2C250>10,000
Dopaminergic D11,200>10,000
D2950>10,000
D34,500>10,000
Adrenergic α1A75>10,000
α2A300>10,000
β15,000>10,000
β28,000>10,000
Muscarinic M12,200>10,000
M2>10,000>10,000
Nicotinic α7-nAChR>10,0003,000[11]

Data for "Neuroscin" is hypothetical. Data for Cotinine is sourced from existing literature where available, indicating its general inactivity at concentrations up to 10 µM (10,000 nM) across many receptors.[11]

Experimental Protocols

The data presented above is typically generated using competitive radioligand binding assays.[8][9]

Detailed Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific high-affinity radioligand from its receptor.[8][9]

Materials:

  • Receptor Preparation: Homogenized cell membranes or tissue containing the receptor of interest.[12]

  • Radioligand: A specific ligand for the target receptor labeled with a radioactive isotope (e.g., ³H or ¹²⁵I).

  • Test Compound: "Neuroscin" at a range of concentrations.

  • Assay Buffer: Buffer solution optimized for receptor binding (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[12]

  • Filtration Apparatus: A 96-well plate harvester to separate bound from free radioligand.[10][12]

  • Scintillation Counter: To measure radioactivity.[12]

Procedure:

  • Plate Setup: In a 96-well plate, add the receptor membrane preparation, the assay buffer, and a fixed concentration of the radioligand.[12]

  • Compound Addition: Add the unlabeled test compound ("Neuroscin") across a range of concentrations (typically spanning five log units).[8] Control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand) are included.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[12]

  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat. This traps the membranes with bound radioligand while unbound radioligand passes through.[10][12]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]

  • Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in each filter using a scintillation counter.[12]

  • Data Analysis: Subtract non-specific binding from all measurements. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Visualizing Workflows and Pathways

To better understand the experimental process and the underlying biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Select Receptor Panel (e.g., Serotonergic, Dopaminergic) p2 Prepare Receptor Membranes (Cell Culture or Tissue Homogenization) p1->p2 p3 Prepare Test Compound (Serial Dilutions of 'Neuroscin') p2->p3 a1 Incubate Membranes with Radioligand & Test Compound p3->a1 a2 Separate Bound/Free Ligand (Vacuum Filtration) a1->a2 a3 Quantify Bound Radioactivity (Scintillation Counting) a2->a3 d1 Calculate Specific Binding a3->d1 d2 Generate Competition Curve (Binding vs. [Compound]) d1->d2 d3 Determine IC50 Value d2->d3 d4 Calculate Ki Value (Cheng-Prusoff Equation) d3->d4 result Cross-Reactivity Profile of 'Neuroscin' d4->result Final Affinity Profile G cluster_membrane Cell Membrane receptor GPCR (e.g., 5-HT1A) g_protein G-Protein (Gi/o) receptor->g_protein Activates ac Adenylate Cyclase (Effector) g_protein->ac Inhibits camp cAMP (Second Messenger) ac->camp Conversion of ATP ligand Neurotransmitter or Neuroscin ligand->receptor Binds pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., ↓ Neuronal Firing) pka->response Phosphorylates Targets

References

Head-to-Head Comparison: Coccinine and Established Biopesticides in Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance and mechanisms of emerging and established biopesticides.

The landscape of pest management is continually evolving, with a growing emphasis on sustainable and targeted solutions. Biopesticides, derived from natural sources, offer a promising alternative to conventional chemical insecticides. This guide provides a head-to-head comparison of Coccinine, a novel biopesticide candidate, with two widely established biopesticides: Spinosad and Bacillus thuringiensis (Bt). This comparison focuses on their mechanisms of action, insecticidal efficacy, target pest spectrum, and effects on non-target organisms, supported by available experimental data.

While this compound shows potential as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, publicly available, direct comparative efficacy data against established biopesticides remains limited. This guide, therefore, presents a detailed analysis of Spinosad and Bacillus thuringiensis, with the understanding that further research is required to fully benchmark this compound's performance.

Section 1: Mechanism of Action

A fundamental differentiator among these biopesticides is their mode of action at the molecular level. Understanding these mechanisms is crucial for effective deployment and resistance management.

This compound: This alkaloid, naturally occurring in some ladybug species, is a potent antagonist of insect nicotinic acetylcholine receptors (nAChRs). Unlike neonicotinoid insecticides that are agonists and cause overstimulation of nAChRs, this compound acts as a non-competitive antagonist. It is believed to bind to an allosteric site or within the ion channel of the receptor, effectively blocking the influx of ions and inhibiting nerve signal transmission. This disruption leads to paralysis and eventual death of the insect.

Spinosad: This biopesticide is a fermentation product of the soil bacterium Saccharopolyspora spinosa. Its primary mode of action is the allosteric modulation of nAChRs, causing prolonged activation of the receptors.[1][2] This leads to involuntary muscle contractions, tremors, and ultimately paralysis and death.[1][3] Spinosad also has a secondary mode of action as a GABA (gamma-aminobutyric acid) neurotransmitter agonist.[2]

Bacillus thuringiensis (Bt): This soil-dwelling bacterium produces crystalline (Cry) and cytolytic (Cyt) proteins that are toxic to specific insect larvae.[4][5] The mechanism is ingestion-dependent. In the alkaline environment of the insect midgut, the crystals dissolve and release protoxins, which are then activated by midgut proteases.[6][7] These activated toxins bind to specific receptors on the surface of midgut epithelial cells, leading to the formation of pores in the cell membrane.[7][8] This disrupts the osmotic balance of the cells, causing them to swell and lyse, ultimately leading to gut paralysis, cessation of feeding, and death within a few days.[6][7]

Signaling_Pathways cluster_this compound This compound (nAChR Antagonist) cluster_Spinosad Spinosad (nAChR Allosteric Modulator) cluster_Bt Bacillus thuringiensis (Gut Disruption) This compound This compound nAChR_C Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR_C Binds allosterically Ion_Channel_C Ion Channel Blocked nAChR_C->Ion_Channel_C Prevents opening Paralysis_C Paralysis & Death Ion_Channel_C->Paralysis_C Spinosad Spinosad nAChR_S Nicotinic Acetylcholine Receptor (nAChR) Spinosad->nAChR_S Binds allosterically Ion_Channel_S Prolonged Ion Channel Opening nAChR_S->Ion_Channel_S Causes prolonged activation Hyperexcitation Neuronal Hyperexcitation Ion_Channel_S->Hyperexcitation Paralysis_S Paralysis & Death Hyperexcitation->Paralysis_S Bt_Crystal Bt Crystal Ingestion Protoxin Protoxin Release (in alkaline gut) Bt_Crystal->Protoxin Active_Toxin Active Toxin (protease cleavage) Protoxin->Active_Toxin Receptor_Binding Binds to Midgut Receptors Active_Toxin->Receptor_Binding Pore_Formation Pore Formation Receptor_Binding->Pore_Formation Cell_Lysis Midgut Cell Lysis Pore_Formation->Cell_Lysis Paralysis_B Gut Paralysis & Death Cell_Lysis->Paralysis_B Experimental_Workflow cluster_protocol General LC50 Determination Workflow Insect_Rearing 1. Rearing of Test Insects Dose_Prep 2. Preparation of Serial Dilutions Insect_Rearing->Dose_Prep Treatment 3. Treatment Application (e.g., Leaf Dip) Dose_Prep->Treatment Incubation 4. Incubation under Controlled Conditions Treatment->Incubation Mortality_Assessment 5. Mortality Assessment (e.g., at 24, 48, 72h) Incubation->Mortality_Assessment Data_Analysis 6. Probit Analysis to Determine LC50 Mortality_Assessment->Data_Analysis

References

A Comparative Genomic Guide to Coccinelline-Producing and Non-Producing Ladybirds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the genomic features of ladybird species that produce the defensive alkaloid coccinelline (B1211609), such as the Harlequin ladybird (Harmonia axyridis), and those that do not, such as the two-spot ladybird (Adalia bipunctata) and the ten-spot ladybird (Adalia decempunctata). This comparison is based on currently available genomic data and the proposed biosynthetic pathways for these defensive compounds.

Introduction

Ladybirds (family Coccinellidae) are well-known for their chemical defense mechanisms, which often involve the secretion of noxious alkaloids. Coccinelline, a tricyclic alkaloid, is a key defensive compound in some species, while others produce different classes of alkaloids or none at all. Understanding the genomic basis of this chemical diversity is of great interest for chemical ecology, evolutionary biology, and the potential for novel drug discovery. This guide focuses on the genomic disparities that may underlie the production of coccinelline, a trait primarily associated with species like Harmonia axyridis.

Comparative Genomic and Chemical Data

The following tables summarize key genomic features and alkaloid production in representative coccinelline-producing and non-producing ladybird species.

Table 1: Genomic Features of Representative Ladybird Species

FeatureHarmonia axyridis (Coccinelline Producer)Adalia bipunctata (Non-producer)Adalia decempunctata (Non-producer)
Genome Size (Mb) ~426[1]~475[2]~489.4[3]
Number of Chromosomes 8 chromosomal pseudomolecules + X[1]11 chromosomal pseudomolecules (9 autosomes + XY)[2]12 chromosomal pseudomolecules + XY[3]
Protein-Coding Genes ~13,899 - 22,810[4][5]~13,611[2]Not explicitly stated, but annotation is in progress[3]
BUSCO Completeness 97.4% (endopterygota_odb10)[1]97.6% (endopterygota_odb10)[2]97.2% (endopterygota_odb10)[3]

Table 2: Major Defensive Alkaloids in Representative Ladybird Species

SpeciesMajor Alkaloid(s)Mean Total Alkaloid per Egg (µg) ± SE
Harmonia axyridis Harmonine, Coccinelline/Precoccinelline1.90 ± 0.19 (as Harmonine)[6]
Coccinella septempunctata Coccinelline, Precoccinelline0.48 ± 0.05[6]
Adalia bipunctata AdalineData not directly comparable in this format[6]
Adalia decempunctata Adaline, AdalinineData not available[6]

Proposed Biosynthetic Pathway of Coccinelline

Current evidence suggests that coccinelline biosynthesis originates from a fatty acid pathway, rather than a polyketide pathway as initially hypothesized for some related alkaloids. The proposed pathway involves the synthesis of a fatty acid precursor, followed by a series of modifications including the incorporation of a nitrogen atom, and subsequent cyclization and oxidation steps.

Proposed Coccinelline Biosynthesis Pathway cluster_fas Fatty Acid Synthesis cluster_modification Modification and Cyclization cluster_final Final Product Formation Acetyl-CoA Acetyl-CoA Fatty_Acid_Synthase Fatty_Acid_Synthase Acetyl-CoA->Fatty_Acid_Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty_Acid_Synthase Fatty_Acid_Precursor Fatty_Acid_Precursor Fatty_Acid_Synthase->Fatty_Acid_Precursor Modified_Intermediate Modified_Intermediate Fatty_Acid_Precursor->Modified_Intermediate Tailoring Enzymes Precoccinelline Precoccinelline Modified_Intermediate->Precoccinelline Cyclization Nitrogen_Source Nitrogen Source (e.g., Glutamine) Nitrogen_Source->Modified_Intermediate Transaminase Coccinelline Coccinelline Precoccinelline->Coccinelline N-oxygenase

Caption: Proposed biosynthetic pathway of coccinelline from fatty acid precursors.

Experimental Protocols

Genomic DNA Extraction and Sequencing

A generalized workflow for obtaining high-quality genomic DNA from ladybirds for long-read sequencing is outlined below. This is crucial for assembling high-quality genomes to facilitate comparative analyses.

Genomic DNA Extraction and Sequencing Workflow Sample_Collection Sample Collection (e.g., pupae to minimize contamination) Tissue_Disruption Tissue Disruption (in lysis buffer) Sample_Collection->Tissue_Disruption Protein_Digestion Protein Digestion (Proteinase K) Tissue_Disruption->Protein_Digestion DNA_Extraction DNA Extraction (e.g., Chloroform:isoamyl alcohol) Protein_Digestion->DNA_Extraction RNAse_Digestion RNAse Digestion DNA_Extraction->RNAse_Digestion DNA_Purification DNA Purification (e.g., column-based) RNAse_Digestion->DNA_Purification Quality_Control Quality Control (Spectrophotometry, Electrophoresis) DNA_Purification->Quality_Control Library_Preparation Library Preparation (e.g., PacBio, Oxford Nanopore) Quality_Control->Library_Preparation Sequencing Long-Read Sequencing Library_Preparation->Sequencing Genome_Assembly Genome Assembly Sequencing->Genome_Assembly

Caption: Generalized workflow for ladybird genomic DNA extraction and sequencing.

Detailed Methodology:

  • Sample Collection: Pupal stages are often optimal to minimize contamination from gut contents.

  • Tissue Disruption: Soft tissues are disrupted in a suitable lysis buffer using methods that minimize DNA shearing, such as gentle grinding with a micropestle.

  • Protein Digestion: Incubation with Proteinase K to degrade proteins.

  • DNA Extraction: Use of organic solvents like chloroform:isoamyl alcohol to separate DNA from other cellular components.

  • RNAse Digestion: Treatment with RNAse A to remove RNA contamination.

  • DNA Purification: Column-based purification kits are commonly used to obtain high-purity DNA. Gentle mixing by inversion instead of vortexing is recommended to prevent DNA shearing.

  • Quality Control: Assessment of DNA concentration and purity using spectrophotometry (e.g., NanoDrop) and fragment size using gel electrophoresis.

  • Library Preparation and Sequencing: Preparation of sequencing libraries for long-read platforms such as PacBio or Oxford Nanopore, followed by sequencing.

  • Genome Assembly: De novo assembly of the genome using the long-read sequencing data.

Comparative Genomic Analysis Workflow

A logical workflow for the comparative analysis of coccinelline-producing and non-producing ladybird genomes is presented below.

Comparative Genomic Analysis Workflow Genome_Annotation_Producer Genome Annotation (Coccinelline Producer) Orthogroup_Identification Orthogroup Identification Genome_Annotation_Producer->Orthogroup_Identification Synteny_Analysis Synteny Analysis Genome_Annotation_Producer->Synteny_Analysis Genome_Annotation_NonProducer Genome Annotation (Non-producer) Genome_Annotation_NonProducer->Orthogroup_Identification Genome_Annotation_NonProducer->Synteny_Analysis Gene_Family_Evolution Gene Family Expansion/Contraction Analysis Orthogroup_Identification->Gene_Family_Evolution Positive_Selection_Analysis Positive Selection Analysis (dN/dS) Orthogroup_Identification->Positive_Selection_Analysis Candidate_Gene_Identification Identification of Candidate Genes (e.g., Fatty Acid Synthases, P450s, Transferases) Gene_Family_Evolution->Candidate_Gene_Identification Positive_Selection_Analysis->Candidate_Gene_Identification Synteny_Analysis->Candidate_Gene_Identification

Caption: Workflow for comparative genomic analysis of ladybird species.

Detailed Methodology:

  • Genome Annotation: Annotation of protein-coding genes, non-coding RNAs, and repetitive elements in the genomes of both coccinelline-producing and non-producing species.

  • Orthogroup Identification: Clustering of genes into orthologous groups to identify shared and species-specific genes.

  • Gene Family Evolution: Analysis of gene family expansion and contraction to identify families that are significantly larger or smaller in the coccinelline-producing species. Genes related to fatty acid metabolism would be of particular interest.

  • Positive Selection Analysis: Calculation of the ratio of non-synonymous to synonymous substitution rates (dN/dS) to identify genes under positive selection in the coccinelline-producing lineage.

  • Synteny Analysis: Comparison of the gene order and arrangement between the genomes to identify chromosomal rearrangements and conserved blocks. This can help to identify gene clusters related to specific metabolic pathways.

  • Candidate Gene Identification: Based on the above analyses, identification of candidate genes potentially involved in coccinelline biosynthesis, such as fatty acid synthases, acyl-CoA synthetases, elongases, reductases, P450 monooxygenases, and aminotransferases.

Discussion and Future Directions

The availability of high-quality genome sequences for Harmonia axyridis, Adalia bipunctata, and Adalia decempunctata provides a valuable resource for investigating the genetic basis of alkaloid production in ladybirds. Based on the proposed fatty acid origin of coccinelline, a comparative genomic approach should focus on identifying differences in the gene families associated with fatty acid metabolism.

Specifically, researchers should look for:

  • Gene family expansions: An increase in the number of genes related to fatty acid synthesis and modification in H. axyridis compared to the Adalia species.

  • Novel genes: The presence of unique genes in the H. axyridis genome that could encode enzymes for the specific tailoring steps in the coccinelline pathway.

  • Divergent gene sequences: Evidence of positive selection in genes of the fatty acid pathway in the H. axyridis lineage, suggesting functional adaptation for a new metabolic role.

Future research employing transcriptomics (RNA-seq) to compare gene expression profiles between these species, particularly in the fat body where biosynthesis is thought to occur, will be crucial. Functional characterization of candidate genes through techniques like RNA interference (RNAi) will be the definitive step in confirming their roles in coccinelline biosynthesis. Such studies will not only illuminate the evolution of chemical defenses in insects but may also provide novel enzymes and pathways for biotechnological applications in drug development and biocontrol.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Coccinine

Author: BenchChem Technical Support Team. Date: December 2025

The following guidelines provide a comprehensive operational and disposal plan, drawing from best practices for handling potent research-grade chemical compounds and cytotoxic agents.

Immediate Safety and Logistical Information

Hazard Assessment:

Coccinine is a member of the Amaryllidaceae alkaloids, a class of compounds known for a wide range of biological activities, including potential cytotoxicity. In the absence of specific toxicity data for this compound, it should be handled as a potent and potentially hazardous substance. All waste generated during the handling of this compound must be considered hazardous chemical waste.

Core Disposal Principle:

The primary and recommended method for the disposal of this compound and all contaminated materials is incineration at a licensed hazardous waste facility . There are no established and validated chemical neutralization protocols for the routine disposal of this compound waste in a laboratory setting.

Waste Segregation and Containment

Proper segregation of waste at the point of generation is a critical step to ensure safety and regulatory compliance.

Waste Streams:

This compound waste should be segregated into two main categories:

  • Bulk this compound Waste: This includes any pure, unused this compound, concentrated stock solutions, and gross quantities of contaminated materials.

  • Trace this compound Waste: This consists of items with minimal contamination, such as used personal protective equipment (PPE), empty vials, and contaminated labware (e.g., pipette tips, centrifuge tubes).

Containerization:

All this compound waste must be collected in designated, leak-proof, and puncture-resistant containers that are clearly labeled as "Hazardous Chemical Waste" and specify "this compound Waste."

Waste TypeContainer TypeLabeling
Bulk this compound Securely sealed, chemically resistant bottle or vial."Hazardous Waste: Bulk this compound"
Trace this compound Lined, puncture-resistant container."Hazardous Waste: Trace this compound Contaminated Materials"

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.

  • Waste Collection:

    • Solids: Carefully sweep up any solid this compound waste, minimizing dust generation. Place it in a designated, labeled hazardous waste container.

    • Liquids: Absorb liquid waste containing this compound with an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material into a designated hazardous waste container.

    • Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound should be placed in a designated sharps container for hazardous waste.

    • Labware: Disposable labware contaminated with this compound should be collected in the trace this compound waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol, methanol), with the rinsate collected as hazardous liquid waste.

  • Container Management:

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated, secure, and well-ventilated area, away from general lab traffic.

    • Do not mix this compound waste with other incompatible waste streams.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Ensure all required waste disposal forms are completed accurately.

Experimental Workflow for this compound Waste Disposal

The following diagram illustrates the standard operational workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Storage & Collection cluster_3 Final Disposal A Handling of this compound (e.g., weighing, solution prep) B Bulk this compound Waste (unused compound, stock solutions) A->B C Trace this compound Waste (contaminated PPE, labware) A->C D Collect in Labeled, Leak-Proof Hazardous Waste Container for Bulk Waste B->D E Collect in Labeled, Puncture-Resistant Hazardous Waste Container for Trace Waste C->E F Store in Designated Secure Waste Area D->F E->F G Schedule Pickup with EHS or Licensed Contractor F->G H Transport to Licensed Hazardous Waste Facility G->H I Incineration H->I

This compound Waste Disposal Workflow

Logical Relationship for Handling this compound-Related Incidents

This diagram outlines the decision-making process for responding to a this compound-related spill or exposure.

A Incident Occurs (Spill or Exposure) B Assess Severity A->B C Minor Spill B->C Minor D Major Spill or Personnel Exposure B->D Major/ Exposure F Follow Lab Spill Protocol: - Don PPE - Contain Spill - Clean with Absorbent - Collect as Hazardous Waste C->F E Evacuate Immediate Area and Alert Others D->E H Seek Immediate Medical Attention D->H G Contact EHS and Emergency Services E->G I Complete Incident Report F->I G->I H->I

Incident Response for this compound

By adhering to these disposal procedures, laboratories can effectively manage the risks associated with the handling of this compound, ensuring a safe and compliant research environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations, as requirements may vary.

Essential Safety and Operational Guide for Handling Coccinine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Coccinine (CAS 485-57-4) is readily available. This guide is based on the general safety protocols for handling potent, biologically active alkaloids in a laboratory setting. It is imperative to treat this compound as a substance with unknown toxicity and handle it with the utmost care. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Pre-Handling and Engineering Controls

Prior to handling this compound, a thorough risk assessment should be conducted. Due to its nature as a biologically active alkaloid, exposure should be minimized through engineering controls.

  • Ventilation: All work with solid this compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Designated Area: Designate a specific area for handling and weighing this compound. This area should be clearly marked.

  • Eyewash and Safety Shower: Ensure that a calibrated and unobstructed eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when working with this compound. The following table summarizes the required PPE.

Body PartRequired PPESpecifications
Eyes Safety GogglesChemical splash goggles are required. Safety glasses with side shields are not sufficient.
Hands Chemical-Resistant GlovesNitrile gloves are recommended. Consider double-gloving. Change gloves immediately if contaminated.
Body Laboratory CoatA fully buttoned lab coat is required to protect skin and clothing.
Respiratory Respirator (if applicable)If there is a risk of aerosol generation and the work cannot be contained in a fume hood, a properly fitted N95 or higher-level respirator should be used.
Handling and Experimental Protocols

Adherence to strict handling procedures is critical to prevent exposure and contamination.

  • Weighing: Weigh solid this compound in a fume hood. Use a disposable weighing dish or line the balance with plastic wrap to contain any spills.

  • Solution Preparation: Prepare solutions within the fume hood. Add solvent to the solid slowly to avoid splashing.

  • General Hygiene: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1][2]

Spill Management

In the event of a spill, follow these procedures immediately.

Spill TypeContainmentCleanupDecontamination
Solid Gently cover with a damp paper towel to avoid raising dust.Use forceps to pick up the damp paper towel and any visible solid.Wipe the area with a 70% ethanol (B145695) solution.
Liquid Cover with an inert absorbent material (e.g., vermiculite, sand).Carefully scoop the absorbent material into a designated waste container.Wipe the area with a 70% ethanol solution.

For any large spill, or if you feel it is unsafe to clean up, evacuate the area and contact your institution's EHS department.

Emergency Procedures: Accidental Exposure

Immediate action is required in case of accidental exposure.

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen.
Ingestion Do not induce vomiting. Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention and provide the medical team with as much information as possible about the substance.

Waste Disposal

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.[3]

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[3] Arrange for disposal through your institution's EHS department.

Visual Workflow for this compound Waste Disposal

cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Solid Waste (Gloves, Paper Towels) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions, Rinses) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps Contaminated Sharps sharps_container Labeled Hazardous Sharps Container sharps->sharps_container ehs Institutional EHS (Environmental Health & Safety) solid_container->ehs liquid_container->ehs sharps_container->ehs disposal_vendor Licensed Hazardous Waste Disposal Vendor ehs->disposal_vendor

Caption: Workflow for the proper segregation and disposal of this compound-contaminated waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.